molecular formula C19H24Cl2N6O2 B11929019 Imidocarb dihydrochloride monohydrate

Imidocarb dihydrochloride monohydrate

Número de catálogo: B11929019
Peso molecular: 439.3 g/mol
Clave InChI: ZZMCPNKUQHIZDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidocarb dihydrochloride monohydrate is a useful research compound. Its molecular formula is C19H24Cl2N6O2 and its molecular weight is 439.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H24Cl2N6O2

Peso molecular

439.3 g/mol

Nombre IUPAC

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;hydrate;dihydrochloride

InChI

InChI=1S/C19H20N6O.2ClH.H2O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H;1H2

Clave InChI

ZZMCPNKUQHIZDQ-UHFFFAOYSA-N

SMILES canónico

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.O.Cl.Cl

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Imidocarb Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb is a carbanilide derivative recognized for its potent antiprotozoal activity. It is widely utilized in veterinary medicine for the treatment and prophylaxis of parasitic infections, most notably babesiosis in a range of animals. For research and development purposes, Imidocarb is often supplied as a more stable salt, typically as a dihydrochloride. This technical guide focuses on the precise molecular and physical characteristics of its hydrated form, Imidocarb dihydrochloride monohydrate. A clear understanding of its molecular formula and related properties is fundamental for accurate experimental design, formulation, and regulatory documentation.

Molecular Formula and Structure

The molecular formula for this compound can be represented in two ways:

  • Detailed Empirical Formula (Hill Notation): C₁₉H₂₀N₆O · 2HCl · H₂O[1]

  • Combined Molecular Formula: C₁₉H₂₄Cl₂N₆O₂[2][3]

The detailed empirical formula is often preferred in a scientific context as it explicitly delineates the parent Imidocarb molecule from the two hydrochloride moieties and the single water molecule of hydration. This distinction is crucial for stoichiometric calculations and for understanding the compound's chemical nature.

Physicochemical Data

The key quantitative properties of Imidocarb and its common salt forms are summarized in the table below for straightforward comparison. This data is essential for accurate sample preparation, analytical method development, and interpretation of experimental results.

PropertyImidocarb (Parent)Imidocarb DihydrochlorideThis compound
Molecular Formula C₁₉H₂₀N₆O[4]C₁₉H₂₂Cl₂N₆O[5]C₁₉H₂₀N₆O · 2HCl · H₂O[1]
Molecular Weight ( g/mol ) 348.40[4]421.32[5][6]439.34[1][2][3][7][8]
CAS Number 27885-92-35318-76-3[5]5318-76-3 (for anhydrous)[1]

Note: The CAS Number 5318-76-3 is assigned to the anhydrous dihydrochloride form but is commonly used to refer to the monohydrate as well.[1]

Structural Relationship

The relationship between the parent Imidocarb molecule and its dihydrochloride monohydrate salt form is a straightforward acid-base reaction followed by hydration. The basic nitrogen centers within the imidazoline rings of the Imidocarb molecule are protonated by hydrochloric acid to form the dihydrochloride salt, which subsequently crystallizes with one molecule of water.

G A Imidocarb (Base) C₁₉H₂₀N₆O B + 2 HCl (Hydrochloric Acid) A->B C Imidocarb Dihydrochloride C₁₉H₂₂Cl₂N₆O B->C D + H₂O (Water) C->D E This compound C₁₉H₂₄Cl₂N₆O₂ D->E

Chemical transformation from Imidocarb to its hydrated salt.

Experimental Considerations

When working with this compound, it is critical for researchers to use the correct molecular weight of 439.34 g/mol for preparing solutions of a specific molarity. Using the molecular weight of the anhydrous form or the parent base will result in significant concentration errors, impacting the validity and reproducibility of experimental outcomes.

Due to its hydrated nature, storage in a desiccated environment is recommended to prevent the uptake of additional atmospheric moisture or the loss of the water of hydration, both of which would alter the compound's formula weight.

Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for a formal Certificate of Analysis (CoA) for any specific lot of material.

References

Navigating the Journey of Imidocarb in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration

Imidocarb, a carbanilide derivative, is a widely utilized antiprotozoal agent in veterinary medicine for the treatment and prophylaxis of parasitic diseases such as babesiosis and anaplasmosis in a range of animals. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in food-producing animals. This technical guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of imidocarb in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development.

Quantitative Pharmacokinetics Across Species

The pharmacokinetic parameters of imidocarb dipropionate exhibit considerable variability across different animal species, influencing its therapeutic window and withdrawal periods. The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Imidocarb in Ruminants

ParameterCattleSheepGoats
Dose (mg/kg) 3.0 (SC)[1][2]3.0 (IM)[3]3.0 (IM)[3]
Cmax (ng/mL) 2257.5 ± 273.62[1][2]--
Tmax (h) 2.14 ± 0.67[1][2]--
T½ (h) 31.77 ± 25.75[1][2]-4.18 ± 1.57[2]
AUC₀-t (ng·h/mL) 14553.95 ± 1946.85[1][2]12210 ± 760[3]9490 ± 540[3]
Vd (L/kg) 6.53 ± 5.34[1][2]4.18 ± 0.44[2][3]7.68 ± 0.57[2][3]
Cl (mL/h/kg) 140 ± 20[1]--
MRT (h) -9.07 ± 0.77[3]14.75 ± 2.20[3]

SC: Subcutaneous, IM: Intramuscular, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, T½: Elimination half-life, AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration, Vd: Apparent volume of distribution, Cl: Clearance, MRT: Mean residence time.

Table 2: Pharmacokinetic Parameters of Imidocarb in Other Animal Models

ParameterHorsesDogs
Dose (mg/kg) 2.4 (IM)[4][5]4.0 (IV)[6]
Cmax (ng/mL) --
Tmax (h) --
T½ (min) -207 ± 45[6]
AUC (µg·h/mL) --
Vd (mL/g) --
Cl (mL/min/kg) -1.47 ± 0.38[6]

IM: Intramuscular, IV: Intravenous. Note: Plasma concentrations in horses were undetectable 12 hours after treatment in one study.[4][5][7]

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the experimental designs employed in key studies to elucidate the pharmacokinetic profile of imidocarb.

Pharmacokinetic Study in Cattle[1][2]
  • Animals: 48 healthy cattle (24 males and 24 females) were randomly assigned to a test and a reference group.

  • Drug Administration: A single subcutaneous injection of imidocarb dipropionate at a dose of 3.0 mg/kg was administered.

  • Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.

  • Analytical Method: Plasma concentrations of imidocarb were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The limit of detection (LOD) and limit of quantification (LOQ) were 0.05 ng/mL and 0.1 ng/mL, respectively.

Pharmacokinetic and Residue Study in Sheep and Goats[3][8]
  • Animals: 10 ewes and 5 goats were used for the residue depletion study, while 7 lactating ewes and 8 lactating does were used for the pharmacokinetic and mammary elimination study.[3][8]

  • Drug Administration: A single intramuscular injection of a commercial formulation of imidocarb dipropionate was administered at a dose of 3 mg/kg.[3][8]

  • Sample Collection: For the residue study, samples of muscle, liver, kidney, fat, and brain were collected at 15, 30, 60, 90, and 120 days post-dosing.[8] For the pharmacokinetic study, blood samples were collected for 48 hours and milk samples for 10 days after administration.[3]

  • Analytical Method: Imidocarb concentrations were quantified using high-performance liquid chromatography (HPLC) after solid-phase or liquid-liquid extraction.[3][4]

Pharmacokinetic Study in Horses[4][5]
  • Animals: Eight healthy horses were included in the study.

  • Drug Administration: A single intramuscular injection of imidocarb dipropionate was administered at a dose of 2.4 mg/kg.[4][5]

  • Sample Collection: Blood, urine, feces, and milk (from lactating mares) samples were collected.

  • Analytical Method: Imidocarb concentrations were determined by HPLC following either weak cation-exchange solid-phase extraction or liquid-liquid extraction.[4][5]

Visualizing the Processes: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway of imidocarb.

Experimental_Workflow_Pharmacokinetics cluster_animal_selection Animal Selection & Acclimation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Selection Selection of Healthy Animal Models Acclimation Acclimation Period Animal_Selection->Acclimation Dose_Calculation Dose Calculation (e.g., 3.0 mg/kg) Acclimation->Dose_Calculation Administration Administration (e.g., SC, IM, IV) Dose_Calculation->Administration Blood_Sampling Blood Sampling (Serial Time Points) Administration->Blood_Sampling Tissue_Sampling Tissue/Excreta Sampling (At Necropsy) Administration->Tissue_Sampling Sample_Prep Sample Preparation (Extraction) Blood_Sampling->Sample_Prep Tissue_Sampling->Sample_Prep Analytical_Method Analytical Method (e.g., HPLC, LC-MS/MS) Sample_Prep->Analytical_Method Quantification Quantification of Imidocarb Concentration Analytical_Method->Quantification Data_Analysis Pharmacokinetic Modeling (e.g., Two-Compartment Model) Quantification->Data_Analysis Parameter_Calculation Calculation of Parameters (Cmax, T½, AUC, etc.) Data_Analysis->Parameter_Calculation

General experimental workflow for a pharmacokinetic study.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Admin Administration (IM/SC) Absorption Rapid Absorption into Systemic Circulation Admin->Absorption Plasma Plasma (Protein Binding) Absorption->Plasma Tissues Wide Distribution to Tissues Plasma->Tissues Target_Tissues High Concentrations in: - Liver - Kidney - Brain Tissues->Target_Tissues Metabolism Minimal Metabolism (Parent drug is the major component) Excretion Slow Excretion Metabolism->Excretion Urine Urine Excretion->Urine Bile Bile/Feces Excretion->Bile Milk Milk (in lactating animals) Excretion->Milk

ADME pathway of Imidocarb in animal models.

Key Insights into Imidocarb's Disposition

  • Absorption: Following intramuscular or subcutaneous administration, imidocarb is rapidly absorbed into the systemic circulation.[9][10]

  • Distribution: The drug exhibits a large apparent volume of distribution, indicating extensive tissue uptake.[2][3] It is known to bind to plasma proteins.[9][11] High concentrations of imidocarb are found in the liver, kidney, and even the brain, suggesting it can cross the blood-brain barrier.[8][9] This extensive tissue sequestration contributes to its long persistence in the body.[4][7]

  • Metabolism: A significant finding across multiple studies is the apparent lack of significant metabolism of imidocarb.[9][10][11] The parent compound is the primary component recovered from tissues and excreta, suggesting that biotransformation plays a minor role in its elimination.[11] An in vitro study using bovine liver preparations found no evidence of imidocarb metabolism.[11]

  • Excretion: Imidocarb is eliminated slowly from the body.[2] Excretion occurs via both urine and feces, with biliary excretion being an important route.[9][10][11] The drug is also excreted in the milk of lactating animals, which is a critical consideration for food safety.[3][9]

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of imidocarb in various animal models. The data clearly indicates that imidocarb is a rapidly absorbed, widely distributed, and slowly eliminated drug with minimal metabolism. The significant inter-species variation in pharmacokinetic parameters underscores the importance of species-specific dosage regimens. The persistence of residues in edible tissues, particularly the liver and kidney, highlights the need for strict adherence to withdrawal periods. The provided experimental protocols and visualizations offer a foundational resource for researchers and professionals in the field of veterinary drug development and safety assessment. Further research could focus on more detailed elucidation of the mechanisms of tissue retention and potential long-term effects of residue exposure.

References

Imidocarb Dihydrochloride Monohydrate: A Technical Guide for Antiprotozoal Drug Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb dihydrochloride monohydrate is a carbanilide derivative with potent antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic infections. This technical guide provides an in-depth overview of its core properties, mechanism of action, and experimental data, tailored for the scientific community.

Core Properties and Antiprotozoal Spectrum

Imidocarb is primarily effective against apicomplexan protozoa of the genera Babesia and Anaplasma, which are responsible for debilitating and often fatal diseases in livestock and companion animals. Its efficacy has been demonstrated against a range of species, including Babesia bovis, Babesia bigemina, Babesia canis, Babesia ovis, and Anaplasma marginale.

Quantitative Efficacy Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound against susceptible protozoan parasites.

Table 1: In Vitro Activity of Imidocarb

Parasite SpeciesMetricValueReference
Babesia bovisIC5087 µg/mL[1]

Table 2: In Vivo Efficacy of Imidocarb in Animal Models

Animal ModelParasite SpeciesDosageEfficacy/OutcomeReference
Splenectomized LambsBabesia ovis2 mg/kg/day for 3 days (subcutaneous)Highly effective, no relapses[2]
CalvesBabesia bigemina1 mg/kg (subcutaneous)Highly effective in controlling experimental infection[3]
CattleAnaplasma marginale5 mg/kg (subcutaneous or intramuscular), two injections 14 days apartElimination of the carrier state[4]
DogsBabesia canis6 mg/kg (subcutaneous)Provided 2 weeks of protection against experimental inoculation[5][6]

Table 3: Toxicological Data

Animal ModelMetricValue RangeReference
MiceAcute Oral LD50646 - 723 mg/kg[1]
RatsAcute Oral LD50454 - 1251 mg/kg[1]
Healthy LambsToxic Dose (single injection)10 mg/kg (subcutaneous)Manifested by salivation, muscle fasciculation, and dyspnoea

Mechanism of Action

The antiprotozoal effect of imidocarb is multifactorial, involving at least three distinct mechanisms of action:

  • Inhibition of Acetylcholinesterase (AChE): Imidocarb is a known inhibitor of AChE, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[7] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, resulting in cholinergic signs such as salivation, lacrimation, and muscle tremors, which are characteristic side effects of the drug. This mechanism is thought to contribute to the overall toxicity towards the parasite.

  • Interference with Polyamine Synthesis: Polyamines are essential polycations for cell growth, differentiation, and macromolecular synthesis in protozoa. Imidocarb is believed to disrupt the synthesis or utilization of these crucial molecules, thereby arresting parasite development.

  • Inhibition of Inositol Metabolism: There is evidence to suggest that imidocarb may interfere with the parasite's ability to uptake or utilize myo-inositol, a precursor for essential membrane phospholipids (phosphatidylinositol and its derivatives). This disruption of membrane integrity and signaling pathways could be a key factor in its antiprotozoal activity.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_drug_action Imidocarb Action cluster_outcome Result Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->Acetylcholine Hydrolyzes ACh_Accumulation ACh Accumulation Imidocarb Imidocarb Imidocarb->AChE Inhibits Hyperstimulation Receptor Hyperstimulation ACh_Accumulation->Hyperstimulation Parasite_Toxicity Parasite Toxicity Hyperstimulation->Parasite_Toxicity

Mechanism of Acetylcholinesterase Inhibition by Imidocarb.

Polyamine_Synthesis_Inhibition cluster_pathway Protozoan Polyamine Biosynthesis cluster_drug_action Imidocarb Action cluster_outcome Result Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Imidocarb Imidocarb Imidocarb->Putrescine Inhibits Synthesis/Utilization Polyamine_Depletion Polyamine Depletion Growth_Arrest Parasite Growth Arrest Polyamine_Depletion->Growth_Arrest

Proposed Interference of Imidocarb with Polyamine Synthesis.

Inositol_Metabolism_Inhibition cluster_uptake Inositol Uptake cluster_drug_action Imidocarb Action cluster_outcome Result Extracellular_Inositol Extracellular myo-inositol Inositol_Transporter Inositol Transporter Extracellular_Inositol->Inositol_Transporter Intracellular_Inositol Intracellular myo-inositol Inositol_Transporter->Intracellular_Inositol Imidocarb Imidocarb Imidocarb->Inositol_Transporter Blocks Inositol_Depletion Inositol Depletion Membrane_Disruption Disruption of Membrane Synthesis & Signaling Inositol_Depletion->Membrane_Disruption

Hypothesized Inhibition of Inositol Uptake by Imidocarb.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies employed in key studies on imidocarb.

In Vivo Efficacy Study in Splenectomized Lambs against Babesia ovis
  • Objective: To evaluate the therapeutic efficacy of imidocarb dihydrochloride against an experimental infection of B. ovis in a highly susceptible host model.[2]

  • Animal Model: Splenectomized lambs, which are unable to mount an effective immune response to Babesia infection.

  • Infection Protocol: Lambs were infected with a virulent strain of B. ovis.

  • Treatment Regimen: Imidocarb dihydrochloride was administered subcutaneously at doses ranging from 1 to 6 mg/kg bodyweight. A particularly effective regimen was found to be 2 mg/kg administered daily for three consecutive days.

  • Efficacy Assessment:

    • Parasitemia: Blood smears were prepared and examined microscopically to determine the number of infected red blood cells per 1000 red blood cells.

    • Clinical Signs: Animals were monitored for clinical signs of babesiosis.

    • Relapse: Treated animals were observed for the reappearance of parasites in the blood.

    • Sterilization of Infection: Blood from treated lambs was sub-inoculated into clean, splenectomized lambs to determine if the infection was completely eliminated.

In Vivo Efficacy Study in Calves against Babesia bigemina
  • Objective: To assess the therapeutic and chemoprophylactic activity of imidocarb dihydrochloride against a local virulent strain of B. bigemina in calves.[3]

  • Animal Model: Calves.

  • Infection Protocol: Calves were experimentally infected with B. bigemina.

  • Treatment Regimen: Imidocarb dihydrochloride was administered subcutaneously at a dose of 1 mg/kg.

  • Efficacy Assessment:

    • Parasitemia: Blood smears were monitored for the presence of B. bigemina.

    • Clinical Recovery: Observation of the resolution of clinical signs of babesiosis.

    • Resistance to Re-infection: Treated calves were challenged with a subsequent inoculation of infective blood to assess their resistance to clinical disease.

Acetylcholinesterase (AChE) and Plasma Cholinesterase (ChE) Inhibition Assay in Dogs
  • Objective: To quantify the inhibitory effect of imidocarb dipropionate on cholinesterase activity in dogs.[7]

  • Animal Model: Dogs.

  • Treatment: Imidocarb dipropionate was administered intravenously and intramuscularly.

  • Sample Collection: Blood samples were collected at various time intervals post-administration.

  • Enzyme Activity Assay:

    • Plasma cholinesterase (ChE) and erythrocyte acetylcholinesterase (AChE) activities were measured. The results were expressed as µmole of thiocholine produced per 10 minutes.

  • Correlation with Clinical Signs: The extent and duration of enzyme inhibition were correlated with the observation of cholinergic clinical signs such as salivation, restlessness, and lacrimation.

Conclusion

This compound remains a cornerstone in the control of protozoal diseases in veterinary medicine. Its multifaceted mechanism of action, targeting acetylcholinesterase, polyamine synthesis, and potentially inositol metabolism, presents multiple avenues for further investigation and the development of novel antiprotozoal agents. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this field. Further research is warranted to fully elucidate the molecular details of its interaction with parasitic metabolic pathways, which could lead to the design of even more effective and safer therapeutic interventions.

References

An In-depth Technical Guide to Imidocarb Hydrochloride: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely utilized in veterinary medicine.[1][2] It is primarily supplied as a dihydrochloride or dipropionate salt to treat and prevent parasitic infections such as babesiosis and anaplasmosis in a range of animals, including cattle, horses, sheep, and dogs.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Imidocarb hydrochloride, its mechanism of action, and detailed experimental protocols for its synthesis and analysis, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Imidocarb hydrochloride is the dihydrochloride salt of Imidocarb base.[4] The addition of hydrochloride moieties enhances its solubility and stability for pharmaceutical formulation. The fundamental properties of both the base and the hydrochloride salt are crucial for its characterization and application.

Table 1: Physicochemical Properties of Imidocarb and Imidocarb Hydrochloride

PropertyValueSource
IUPAC Name N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea[5]
Synonyms Imizocarb, Imizol, Imidocarbe[5][6]
CAS Number (Base) 27885-92-3[5]
CAS Number (HCl) 5318-76-3[4]
Molecular Formula (Base) C₁₉H₂₀N₆O[5][6]
Molecular Formula (HCl) C₁₉H₂₂Cl₂N₆O[2][4]
Molecular Weight (Base) 348.41 g/mol [5][6]
Molecular Weight (HCl) 421.33 g/mol [2][4]
Appearance White solid (synthesized)[7][8]
Melting Point 350-352 °C[7][8]
pH (Injection) 4.5[9]
Topological Polar Surface Area 89.9 Ų[4][6]
Hydrogen Bond Donor Count 4[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 4[6]

Mechanism of Action

The antiprotozoal activity of Imidocarb is attributed to a multi-faceted mechanism that targets essential parasite cellular processes. While the exact mode of action is not fully elucidated, two primary pathways have been proposed.[10] Firstly, Imidocarb is believed to interfere with the synthesis or utilization of polyamines, which are critical for cell growth and replication.[10][11] This action is suggested by the observation that excess polyamines can antagonize the drug's effect on Trypanosoma brucei.[10] Secondly, it appears to block the transport of inositol into erythrocytes that are infected with Babesia parasites.[10][11] Inositol is a vital nutrient for the parasite, and its deprivation leads to starvation and death.[10] Additionally, Imidocarb exhibits anticholinergic properties by inhibiting acetylcholinesterase.[5]

Imidocarb_Mechanism_of_Action Proposed Mechanisms of Action for Imidocarb cluster_parasite_effect Effect on Parasite Imidocarb Imidocarb Polyamine_Pathway Polyamine Synthesis/ Utilization Imidocarb->Polyamine_Pathway Interferes with Inositol_Transport Inositol Transport into Infected Erythrocyte Imidocarb->Inositol_Transport Blocks AChE Acetylcholinesterase (AChE) Imidocarb->AChE Inhibits Parasite_Growth Parasite Growth & Replication Polyamine_Pathway->Parasite_Growth Parasite_Death Parasite Death Inositol_Transport->Parasite_Growth Essential for Parasite_Growth->Parasite_Death Disruption leads to Parasite_Starvation Parasite 'Starvation' Parasite_Starvation->Parasite_Death AChE_Inhibition Inhibition of AChE AChE->AChE_Inhibition Imidocarb_Synthesis_Workflow Generalized Workflow for Imidocarb Synthesis A Step 1: Acyl Chloride Formation Nitrobenzoic Acid + Thionyl Chloride B Step 2: Imidazoline Ring Formation Nitrobenzoyl Chloride + Ethylenediamine A->B Reflux C Step 3: Reduction of Nitro Group 2-(3-nitrophenyl)imidazoline + H₂/Pd-C B->C Hydrogenation D Step 4: Urea Formation 2-(3-aminophenyl)imidazoline HCl + Urea C->D Reaction in DMF E Final Product: Imidocarb D->E Crystallization HPLC_Analysis_Workflow Workflow for HPLC-DAD Analysis of Imidocarb Sample Sample Collection (e.g., Milk, Beef) Extraction Extraction Acetonitrile:Methanol:TFA Sample->Extraction Cleanup Sample Clean-up Solid-Phase Extraction (SPE) Extraction->Cleanup Injection HPLC Injection (20 μL) Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD at 260 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Understanding the Mode of Action of Imidocarb Against Apicomplexan Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb, a carbanilide derivative, is a widely used antiprotozoal agent for the treatment and prophylaxis of infections caused by apicomplexan parasites, particularly of the genus Babesia. Despite its long-standing use in veterinary medicine, the precise molecular mechanisms underlying its efficacy are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Imidocarb's mode of action, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways involved.

Proposed Mechanisms of Action

The antiparasitic activity of Imidocarb is believed to be multifactorial, targeting several vital cellular processes within the apicomplexan parasite. The primary proposed mechanisms include:

  • Interference with Polyamine Metabolism: Polyamines are essential for cell growth, differentiation, and replication. Imidocarb is thought to disrupt the production or utilization of polyamines within the parasite, leading to a cytostatic and ultimately cytotoxic effect.[1]

  • Inhibition of Inositol Uptake: Apicomplexan parasites are often auxotrophic for myo-inositol, a crucial precursor for the synthesis of phosphatidylinositol and its derivatives, which are vital for cell signaling and membrane anchoring of proteins. Imidocarb may block the transport of inositol into the parasite-infected erythrocyte, effectively starving the parasite of this essential nutrient.[1]

  • Binding to Parasite DNA: Studies have suggested that Imidocarb can bind to DNA, particularly in the nuclear fraction of cells. This interaction could interfere with DNA replication and transcription, leading to the inhibition of parasite proliferation. Competitive binding studies have shown that Imidocarb shares DNA binding sites with other known DNA-binding agents like pentamidine and spermidine.

  • Anticholinesterase Activity: Imidocarb has been observed to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. While the direct relevance of this to its antiprotozoal activity is not fully clear, it may contribute to the overall toxicity profile of the drug.[2]

Data Presentation: In Vitro Efficacy of Imidocarb

The following table summarizes the 50% inhibitory concentration (IC50) values of Imidocarb dipropionate against various Babesia species, as determined by in vitro growth inhibition assays.

Parasite SpeciesStrainInitial Parasitemia (%)IC50 (nM)Reference
Babesia bovisTexas T2Bo1117.3[3]
Babesia bigeminaNot Specified261.5

Experimental Protocols

In Vitro Cultivation of Babesia spp.

The continuous in vitro cultivation of Babesia parasites is fundamental for drug screening and mechanistic studies. The microaerophilous stationary phase (MASP) culture system is a commonly used method.[4]

Materials:

  • Culture Medium:

    • Medium 199 (M-199) with Earle's salts, supplemented with 20-40% bovine serum.[4][5]

    • Alternatively, serum-free media such as Advanced DMEM/F12 supplemented with insulin, transferrin, and selenite can be used for some strains.[5][6]

  • Erythrocytes: Fresh bovine erythrocytes, washed multiple times in a suitable buffer.

  • Gas Mixture: A low-oxygen environment, typically 5% CO2, 2-5% O2, and 90-93% N2.[6][7]

  • Incubator: A humidified incubator maintained at 37°C.

Protocol:

  • Prepare the complete culture medium by supplementing the base medium with the required concentration of serum and antibiotics (e.g., penicillin and streptomycin).

  • Wash fresh bovine erythrocytes three times with a buffered salt solution (e.g., PBS) by centrifugation.

  • Prepare a 5-10% (v/v) suspension of washed erythrocytes in the complete culture medium.

  • Inoculate the erythrocyte suspension with cryopreserved or ongoing Babesia cultures to achieve a starting parasitemia of approximately 1%.[6]

  • Dispense the culture into 24- or 96-well culture plates or culture flasks.[6][7]

  • Incubate the cultures at 37°C in a humidified atmosphere with the specified gas mixture.

  • Replace the culture medium daily to replenish nutrients and remove metabolic waste.

  • Monitor parasite growth by examining Giemsa-stained thin blood smears under a microscope.

  • Subculture the parasites every 2-4 days, depending on the growth rate, by diluting the infected culture with fresh erythrocytes and medium.

SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition

This high-throughput assay is a sensitive method for quantifying parasite proliferation and assessing the efficacy of antiparasitic compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA.

Materials:

  • Babesia culture (as described above)

  • Imidocarb dipropionate stock solution

  • 96-well black, clear-bottom microplates

  • Lysis Buffer: Tris (130 mM; pH 7.5), EDTA (10 mM), saponin (0.016% w/v), and Triton X-100 (1.6% v/v).[8]

  • SYBR Green I (SG I) Staining Solution: Lysis buffer containing SYBR Green I dye (e.g., at a 2x final concentration).[9]

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm).[10]

Protocol:

  • Seed a 96-well plate with 100 µL of Babesia culture per well at a starting parasitemia of ~1% and a hematocrit of 2.5-5%.

  • Add serial dilutions of Imidocarb to the wells in triplicate. Include untreated control wells (parasites only) and blank wells (uninfected erythrocytes).

  • Incubate the plate for 72-96 hours under standard culture conditions.

  • After incubation, add 50 µL of the SYBR Green I staining solution directly to each well.[9]

  • Incubate the plate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.[9]

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control after subtracting the background fluorescence from the blank wells.

  • Determine the IC50 value by plotting the inhibition percentages against the logarithm of the drug concentrations and fitting the data to a dose-response curve.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of Imidocarb.

G cluster_parasite Apicomplexan Parasite cluster_polyamine Polyamine Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase CellGrowth CellGrowth Spermidine->CellGrowth Essential for Replication Imidocarb Imidocarb Imidocarb->Putrescine Inhibits Production/ Utilization

Proposed Interference of Imidocarb with Polyamine Synthesis.

G cluster_host_cell Infected Erythrocyte cluster_parasite Parasite Inositol_ext Extracellular Inositol Inositol_transporter Inositol Transporter Inositol_ext->Inositol_transporter Inositol_int Intracellular Inositol Inositol_transporter->Inositol_int PI_synthesis Phosphatidylinositol (PI) Synthesis Inositol_int->PI_synthesis Precursor Signaling Signaling PI_synthesis->Signaling Cell Signaling & Membrane Anchors Imidocarb Imidocarb Imidocarb->Inositol_transporter Blocks

Hypothesized Blockade of Inositol Uptake by Imidocarb.

G cluster_parasite_nucleus Parasite Nucleus DNA Parasite DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Imidocarb Imidocarb Imidocarb->DNA Binds to

Postulated DNA Binding Action of Imidocarb.

Conclusion

The mode of action of Imidocarb against apicomplexan parasites is complex and likely involves the disruption of multiple essential cellular pathways. While interference with polyamine metabolism and inositol uptake, along with DNA binding, are the most prominently cited mechanisms, further research is required to fully delineate the specific molecular targets and the cascade of events leading to parasite death. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the antiparasitic properties of Imidocarb and to develop novel therapeutic strategies against apicomplexan parasites.

References

An In-depth Technical Guide to Imidocarb Dihydrochloride Monohydrate: CAS Number and Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidocarb dihydrochloride monohydrate, a potent antiprotozoal agent. The document details its chemical identity, analytical standards, and established analytical methodologies, offering a critical resource for professionals in research and drug development.

Chemical and Physical Properties

Imidocarb is a carbanilide derivative used in veterinary medicine to treat infections caused by protozoan parasites such as Babesia.[1][2][3] It is typically administered as a dihydrochloride or dipropionate salt.[4] The key identifying information for this compound and its related forms is summarized below.

IdentifierValueSource(s)
Chemical Name N,N′-Bis[3-(2-imidazolin-2-yl)phenyl]urea dihydrochloride monohydrate[5]
CAS Number 5318-76-3[1][6][7]
Related CAS Numbers 27885-92-3 (Free Base), 55750-06-6 (Dipropionate)[8][9]
Molecular Formula C₁₉H₂₀N₆O · 2HCl · H₂O[5]
Molecular Weight 439.34 g/mol [5][10]
Appearance White solid / Yellow powder[2][5]
InChI Key ZZMCPNKUQHIZDQ-UHFFFAOYSA-N[5]

Analytical Standards

High-purity analytical standards are essential for accurate quantification and identification of Imidocarb in various matrices. These standards are available from several reputable suppliers and are characterized by their high purity, typically ≥98%.

SupplierProduct NameGradePurity
Sigma-Aldrich This compound VETRANAL®Analytical Standard-
MedchemExpress This compoundResearch Grade-
Generic Supplier This compound Analytical StandardAnalytical Standard99%
MedKoo Biosciences Imidocarb (Free Base)Research Grade>98%

Note: Purity and other specific data should always be confirmed by consulting the lot-specific Certificate of Analysis (CoA).[11]

Analytical standards for Imidocarb and its internal standard, dimethyl imidocarb, have demonstrated stability for over 40 days when prepared in 1M hydrochloric acid and stored under refrigeration.[12]

Experimental Protocols and Methodologies

The analysis of Imidocarb residues in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques employed.

A common and effective method for extracting Imidocarb from complex biological samples like beef and milk is Solid-Phase Extraction (SPE).[13] This clean-up process is vital for removing interfering matrix components prior to chromatographic analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Milk, Tissue Homogenate) SPE_Cartridge Solid-Phase Extraction (SPE) Cartridge Activation & Conditioning Load_Sample Load Sample onto Cartridge SPE_Cartridge->Load_Sample 1. Load Wash_Step Wash Cartridge (Remove Interferences) Load_Sample->Wash_Step 2. Wash Elute_Analyte Elute Imidocarb (Using appropriate solvent) Wash_Step->Elute_Analyte 3. Elute Final_Sample Evaporate & Reconstitute in Mobile Phase Elute_Analyte->Final_Sample 4. Concentrate Analysis HPLC or LC-MS/MS Analysis Final_Sample->Analysis Inject

Fig 1. General workflow for Solid-Phase Extraction (SPE).

An HPLC-DAD method has been successfully developed for the determination of Imidocarb in bovine milk and beef.[13]

ParameterCondition
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 85:15 (v/v) 0.1% Trifluoroacetic Acid / Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Diode-Array Detector (DAD) at 260 nm

This method demonstrated good linearity (r ≥ 0.998) and achieved the following performance characteristics:[13]

MatrixLOQIntra-day Precision (RSD)Inter-day Precision (RSD)Accuracy (Recovery)
Beef 0.15 mg/kg3.2 - 6.1%1.4 - 6.9%80.4 - 82.2%
Milk 0.025 mg/kg3.2 - 6.1%1.4 - 6.9%80.1 - 89.5%

For higher sensitivity and selectivity, UPLC-MS/MS methods are employed, particularly for pharmacokinetic studies in plasma.[14] While one study provides detailed pharmacokinetic data, it notes that the plasma matrix can enhance the peak area of Imidocarb, necessitating the use of matrix-matched calibration standards for accurate quantification.[14]

Mass spectrometric analysis has shown that Imidocarb is challenging to analyze via GC-MS due to rapid fragmentation.[15] In solution, it forms mono- and dicationic species. The dicationic form (m/z 175) is the preferred complex for LC-MS analysis, offering the greatest opportunity for sensitive detection using Multiple Reaction Monitoring (MRM).[15]

Mechanism of Action and Biological Activity

Imidocarb's primary mechanism as an antiprotozoal agent involves the disruption of nucleic acid metabolism in the parasite. It is understood to act by interfering with parasite DNA replication and polyamine synthesis.[8] This dual action effectively clears parasitemia. For instance, it is active against Babesia bovis with an IC₅₀ of 87 µg/mL.[10][16][17]

MoA_Diagram cluster_parasite Parasite Cell Imidocarb Imidocarb DNA_Rep DNA Replication Imidocarb->DNA_Rep Inhibits Polyamine_Syn Polyamine Synthesis Imidocarb->Polyamine_Syn Inhibits Cell_Death Parasite Disruption & Cell Death DNA_Rep->Cell_Death Polyamine_Syn->Cell_Death

Fig 2. Proposed mechanism of action of Imidocarb.

Additionally, toxicity has been reported, and some adverse effects, such as bronchoconstriction, are believed to occur secondary to cholinesterase inhibition.[14][18]

Pharmacokinetics and Residue Data

Pharmacokinetic studies are vital for determining appropriate dosage and withdrawal times in food-producing animals. Following a single subcutaneous injection of 3.0 mg/kg in cattle, Imidocarb is rapidly absorbed.[14]

Pharmacokinetic ParameterValue (Mean ± SD)
Cmax (Maximum Concentration) 2257.5 ± 273.62 ng/mL
Tmax (Time to Cmax) 2.14 ± 0.67 h
AUC₀-t 14553.95 ± 1946.85 ng·h/mL
T₁/₂ (Half-life) 31.77 ± 25.75 h

Data from a bioequivalence study in cattle.[14]

Residue depletion studies are critical for establishing Maximum Residue Limits (MRLs) in edible tissues and milk. European regulations have set MRLs for bovine tissues and milk.[4] Studies in sheep show that residues are highest in the kidney and liver, declining over time. For example, 7 days post-treatment, kidney residues ranged from 22,600 to 121,200 µg/kg, while liver residues were 5,700 to 14,300 µg/kg.[4] Imidocarb itself is considered the appropriate marker residue for monitoring.[4][12]

References

In Vitro Activity of Imidocarb Dipropionate Against Babesia bovis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Imidocarb dipropionate against Babesia bovis, the causative agent of bovine babesiosis. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the proposed mechanism of action to support further research and development in antiparasitic drugs.

Data Presentation: Inhibitory Concentration of Imidocarb against Babesia bovis

The following table summarizes the 50% inhibitory concentration (IC50) values of Imidocarb (or its dipropionate salt) against Babesia bovis as reported in various in vitro studies. These values are crucial for comparative analysis and for understanding the potency of Imidocarb as a babesiacidal agent.

Babesia bovis StrainInitial Parasitemia (%)IC50Reported AsReference
South African StockNot Specified8.7 x 10⁻⁷ g/mLImidocarb dipropionate[1]
South African Stock (Drug-Adapted)Not Specified6.6 x 10⁻⁶ g/mLImidocarb dipropionate[1]
Texas T2Bo1%117.3 nMImidocarb dipropionate (ID)[2][3][4][5][6]
Texas T2Bo0.2%12.99 nMImidocarb dipropionate (ID)[3][4]

Experimental Protocols

A standardized methodology is critical for the accurate in vitro assessment of anti-babesial compounds. The following sections detail the typical protocols for the continuous culture of Babesia bovis and the subsequent drug sensitivity assays.

In Vitro Culture of Babesia bovis

The continuous in vitro cultivation of B. bovis in erythrocytes is fundamental for studying its biology and for drug screening. The microaerophilous stationary phase (MASP) culture system is a widely adopted method.

a) Media and Reagents:

  • Culture Medium: M-199 with Earle's salts, often supplemented with 40% bovine serum.[7] Alternatives include serum-free media like VP-SFM or A-DMEM/F12, which may be supplemented with components like a chemically defined lipid mixture, insulin, transferrin, and selenite.[7][8]

  • Erythrocytes: Bovine erythrocytes are sourced from donor cattle and are washed to remove leukocytes.

  • Gas Mixture: A low oxygen environment is crucial, typically a mixture of 5% CO₂, 5% O₂, and 90% N₂.[7]

b) Culture Initiation and Maintenance:

  • A B. bovis stabilate is resuscitated from liquid nitrogen.

  • The parasite stock is introduced to a suspension of washed bovine erythrocytes at a defined packed cell volume (e.g., 10%).[7]

  • The initial percentage of parasitized erythrocytes (PPE) is set, for instance, at 1%.[7]

  • Cultures are maintained in a humidified incubator at 37°C under the microaerophilous atmosphere.

  • The culture medium is changed daily to replenish nutrients and remove waste products.

  • Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.

  • Subculturing is performed as needed to maintain a desired parasitemia level.

cluster_setup Culture Setup cluster_incubation Incubation & Maintenance start Start: Cryopreserved B. bovis resuscitate Resuscitate Parasite Stock start->resuscitate mix Combine Parasites and Erythrocytes (e.g., 1% PPE, 10% PCV) resuscitate->mix prep_rbc Prepare Washed Bovine Erythrocytes prep_rbc->mix incubate Incubate at 37°C (5% CO2, 5% O2, 90% N2) mix->incubate medium_change Daily Medium Change incubate->medium_change monitor Monitor Parasitemia (Giemsa Stain) medium_change->monitor subculture Subculture as Needed monitor->subculture subculture->incubate cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Initiate B. bovis Culture (e.g., 0.2% or 1% PPE) plate Aliquot Culture into 96-well Plate culture->plate drug_prep Prepare Serial Dilutions of Imidocarb add_drug Add Imidocarb Dilutions to Wells drug_prep->add_drug plate->add_drug controls Include Positive (Vehicle) and Negative (Uninfected RBCs) Controls add_drug->controls incubate Incubate for 4 Days controls->incubate monitor Daily Microscopic Evaluation of Parasitemia incubate->monitor calculate Calculate IC50 Value monitor->calculate cluster_parasite Babesia bovis Parasite cluster_effects Cellular Effects imidocarb Imidocarb Dipropionate inositol Inositol Uptake imidocarb->inositol polyamines Polyamine Metabolism imidocarb->polyamines dna Nuclear DNA imidocarb->dna starvation Parasite Starvation inositol->starvation growth_inhibition Inhibition of Growth & Proliferation polyamines->growth_inhibition replication_failure Replication & Repair Failure dna->replication_failure death Parasite Death starvation->death growth_inhibition->death replication_failure->death

References

Methodological & Application

Protocol for Imidocarb Dipropionate Treatment of Canine Babesiosis: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canine babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. The disease ranges from subclinical to severe, life-threatening illness characterized by fever, hemolytic anemia, thrombocytopenia, and organ failure. Imidocarb dipropionate, a carbanilide derivative, is a widely used antiprotozoal agent for the treatment of canine babesiosis. This document provides detailed application notes and protocols for the use of imidocarb dipropionate in a research and drug development context, summarizing key data and methodologies from scientific literature.

Mechanism of Action

The precise molecular mechanism of imidocarb dipropionate against Babesia is not fully elucidated, but two primary hypotheses are proposed:

  • Interference with Polyamine Metabolism: Imidocarb is thought to disrupt the parasite's ability to synthesize or utilize polyamines, which are essential for cell growth and differentiation. Babesia species appear to lack a de novo synthesis pathway for polyamines and are dependent on salvaging them from the host erythrocyte. By interfering with this salvage pathway, imidocarb effectively starves the parasite of these critical molecules.

  • Inhibition of Inositol Uptake: Another proposed mechanism is the prevention of inositol entry into the Babesia-infected erythrocyte. Inositol is a crucial component of cell membranes and signaling molecules. Blocking its uptake would disrupt parasite membrane integrity and signaling pathways, leading to cell death.

The cholinergic side effects observed with imidocarb treatment are likely due to its activity as an acetylcholinesterase inhibitor.

G cluster_host Host Erythrocyte cluster_parasite Babesia Parasite Host Polyamines Host Polyamines Polyamine Salvage Pathway Polyamine Salvage Pathway Host Polyamines->Polyamine Salvage Pathway Uptake Host Inositol Host Inositol Inositol Uptake Inositol Uptake Host Inositol->Inositol Uptake Uptake Parasite Growth & Replication Parasite Growth & Replication Parasite Death Parasite Death Parasite Growth & Replication->Parasite Death Parasite Membrane & Signaling Parasite Membrane & Signaling Parasite Membrane & Signaling->Parasite Death Polyamine Salvage Pathway->Parasite Growth & Replication Inositol Uptake->Parasite Membrane & Signaling Imidocarb Dipropionate Imidocarb Dipropionate Imidocarb Dipropionate->Polyamine Salvage Pathway Inhibits Imidocarb Dipropionate->Inositol Uptake Inhibits

Caption: Proposed Mechanisms of Action of Imidocarb Dipropionate on Babesia Parasites.

Pharmacokinetics

Imidocarb dipropionate is administered via intramuscular (IM) or subcutaneous (SC) injection. Intravenous (IV) administration is contraindicated. Following administration, the drug is rapidly absorbed and distributed. It has a relatively long half-life in dogs.

Pharmacokinetic ParameterValue (mean ± SD)Reference
Route of Administration Intravenous (for study)[1][2]
Dose 4 mg/kg[1][2]
Half-life (t½) 207 ± 45 min[1][2]
Body Clearance (ClB) 1.47 ± 0.38 ml/min/kg[1]
Elimination ~80% of the dose eliminated within 8 hours[1][2]

Treatment Protocols and Efficacy

The standard therapeutic dosage of imidocarb dipropionate for canine babesiosis is 6.6 mg/kg, administered as a single injection or repeated in 2-3 weeks.[3][4] Efficacy varies depending on the infecting Babesia species.

Efficacy Against Large Babesia Species (B. canis)

Imidocarb dipropionate is generally effective for the treatment of infections with large Babesia species. Clinical improvement is often observed within 24-48 hours of treatment.[3] However, complete parasite clearance is not always achieved, and some dogs may become subclinical carriers.

StudyTreatment ProtocolOutcomeReference
Clinical Observation6.6 mg/kg IM or SC, repeated in 2 weeksParasitemia and clinical signs usually eliminated within 24-48 hours.[3]
Experimental Infection6 mg/kg SCProvided 2 weeks of protection against experimental challenge. Relapses were common after initial recovery.[5]
Clinical Study5 mg/kg SC, 2 injections 15 days apart35% of dogs showed a "good" response (clinical improvement in <24h).
Efficacy Against Small Babesia Species (B. gibsoni, B. microti-like)

The efficacy of imidocarb dipropionate against small Babesia species is considered lower, and treatment failures or relapses are more common.[3] Combination therapies are often recommended for these infections.

StudyBabesia SpeciesTreatment ProtocolParasite Clearance (PCR)Clinical OutcomeReference
Clinical TrialB. microti-like5 mg/kg SC, 2 doses 14 days apart5.9% at Day 90; 26.7% at Day 360Clinical relapse in 47% of dogs.[1]
Clinical TrialB. gibsoni6 mg/kg IM, 2 doses 14 days apart0% at Day 2151.1% reduction in clinical score.
Clinical TrialB. gibsoniCombination: Diminazene aceturate (3.5 mg/kg IM) + Imidocarb (6 mg/kg IM)0% at Day 2165.3% reduction in clinical score.
Clinical TrialB. gibsoniCombination: Diminazene aceturate + Imidocarb + Clindamycin0% at Day 21>80% reduction in clinical score.

Experimental Protocols

In Vivo Efficacy Study in an Experimental Canine Babesiosis Model

This protocol outlines a general procedure for evaluating the efficacy of imidocarb dipropionate in an experimental setting.

G A Acclimatization of healthy, Babesia-free dogs B Experimental infection with Babesia canis (e.g., intravenous inoculation of infected erythrocytes) A->B C Monitoring for development of parasitemia and clinical signs (daily blood smears, temperature, CBC) B->C D Randomization into treatment and control groups upon confirmation of infection C->D E Treatment Group: Administer Imidocarb Dipropionate (e.g., 6.6 mg/kg IM) D->E F Control Group: Administer placebo (e.g., sterile saline) D->F G Post-treatment monitoring: Daily clinical examination, blood smears for parasitemia, CBC, and biochemistry E->G F->G H Data Analysis: Compare parasite clearance time, clinical score resolution, and hematological parameters between groups G->H

References

Application Notes and Protocols for the Use of Imidocarb in the Treatment of Bovine Anaplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anaplasmosis, caused by the intraerythrocytic bacterium Anaplasma marginale, is a significant tick-borne disease affecting cattle in tropical and subtropical regions worldwide. The disease leads to considerable economic losses due to anemia, reduced productivity, and mortality. Imidocarb dipropionate, a carbanilide derivative, is an effective antiprotozoal agent used for the treatment and elimination of the carrier state of anaplasmosis in cattle.[1][2] These application notes provide detailed protocols and quantitative data for the use of Imidocarb in a research and drug development context.

Mechanism of Action

Imidocarb dipropionate is believed to exert its anti-parasitic effect through two primary mechanisms. Firstly, it may interfere with the production or utilization of polyamines within the parasite. Secondly, it is thought to prevent the entry of inositol into erythrocytes that are infected with the parasite.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of Imidocarb dipropionate for the treatment of anaplasmosis in cattle.

Table 1: Dosage and Administration of Imidocarb Dipropionate in Cattle

ApplicationDosageRoute of AdministrationDosing ScheduleReference
Treatment of Acute Anaplasmosis2.5 ml per 100 kg body weight (equivalent to 3 mg/kg)Subcutaneous (SC) or Intramuscular (IM)Single dose[3]
Elimination of Carrier State4.0 ml per 100 kg body weight (equivalent to 4.8 mg/kg, often rounded to 5 mg/kg in studies)Subcutaneous (SC) or Intramuscular (IM)Two injections with a 14-day interval[3][4]
Mixed infection with Babesia2.5 ml per 100 kg body weight (equivalent to 3 mg/kg)Subcutaneous (SC) or Intramuscular (IM)Single dose[3]

Note: The concentration of the Imidocarb dipropionate solution used in these recommendations is 120 mg/ml.

Table 2: Pharmacokinetic Parameters of Imidocarb in Cattle (3.0 mg/kg Subcutaneous Injection)

ParameterValueUnit
Maximum Concentration (Cmax)2257.5 ± 273.62ng/mL
Time to Maximum Concentration (Tmax)2.14 ± 0.67h
Area Under the Curve (AUC₀-t)14553.95 ± 1946.85ng·h/mL
Elimination Half-Life (T₁/₂)31.77 ± 25.75h
Apparent Volume of Distribution (Vz/F)6.53 ± 5.34mL/g
Clearance (CL/F)0.14 ± 0.02mL/h/g

Experimental Protocols

Protocol 1: Efficacy of Imidocarb Dipropionate for the Treatment of Acute Anaplasmosis in Experimentally Infected Cattle

This protocol outlines a generalized experimental design to evaluate the efficacy of Imidocarb dipropionate in treating acute anaplasmosis.

1. Animal Selection and Acclimatization:

  • Select healthy, Anaplasma-free cattle of similar age and weight.
  • House the animals in a tick-free environment for a minimum of 14 days for acclimatization.
  • Confirm the absence of Anaplasma marginale infection via PCR and competitive ELISA (cELISA).

2. Experimental Infection:

  • Inoculate cattle with a standardized dose of a virulent strain of Anaplasma marginale.
  • Monitor animals daily for clinical signs of anaplasmosis (fever, lethargy, anorexia, pale mucous membranes).
  • Collect blood samples every 2-3 days to monitor packed cell volume (PCV) and parasitemia (percentage of infected erythrocytes).

3. Treatment Administration:

  • Once clinical signs and a predetermined level of parasitemia are observed, randomly allocate cattle to a treatment group and a control group.
  • Administer a single dose of Imidocarb dipropionate (e.g., 3 mg/kg) to the treatment group via subcutaneous or intramuscular injection.
  • Administer a placebo (e.g., sterile saline) to the control group.

4. Post-Treatment Monitoring and Data Collection:

  • Continue daily clinical monitoring.
  • Collect blood samples at regular intervals (e.g., daily for the first week, then every 2-3 days) to assess:
  • Parasitemia: Determined by microscopic examination of Giemsa-stained blood smears.
  • Hematology: Packed Cell Volume (PCV) and hemoglobin concentration.
  • Serology: Antibody response using cELISA.
  • Molecular Detection: Presence of Anaplasma marginale DNA using nested PCR (nPCR).

5. Efficacy Evaluation:

  • The primary efficacy endpoint is the reduction in parasitemia and the resolution of clinical signs in the treated group compared to the control group.
  • Secondary endpoints include the recovery of PCV and the clearance of Anaplasma marginale DNA from the blood.

Protocol 2: Evaluation of Imidocarb Dipropionate for Elimination of the Anaplasma marginale Carrier State

This protocol describes an experimental approach to determine the effectiveness of Imidocarb in clearing persistent Anaplasma marginale infections.[5]

1. Selection of Carrier Animals:

  • Identify cattle that are chronic carriers of Anaplasma marginale.
  • Confirm carrier status using sensitive detection methods such as nPCR and cELISA.

2. Experimental Design and Treatment:

  • Randomly divide the carrier cattle into a treatment group and a control group.
  • Administer two doses of Imidocarb dipropionate (e.g., 5 mg/kg) to the treatment group at a 14-day interval.[4][5]
  • The control group receives a placebo.

3. Efficacy Assessment:

  • Molecular Monitoring: Collect blood samples at regular intervals post-treatment (e.g., monthly) and test for the presence of Anaplasma marginale DNA using nPCR.[5]
  • Serological Monitoring: Monitor antibody levels using cELISA to assess changes in the host immune response post-treatment.[5]
  • Sub-inoculation into Susceptible Calves: To definitively confirm the elimination of the carrier state, blood from treated and control animals can be transfused into splenectomized, Anaplasma-free calves.[4][5] The recipient calves are then monitored for the development of anaplasmosis.

4. Data Analysis:

  • Statistical analysis should be performed to compare the clearance of infection in the treated group versus the persistence of infection in the control group.

Visualizations

Experimental_Workflow_Acute_Treatment cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Selection Animal Selection & Acclimatization Infection Experimental Infection with A. marginale Animal_Selection->Infection Monitoring Clinical & Hematological Monitoring Infection->Monitoring Randomization Randomization Monitoring->Randomization Treatment Imidocarb Administration Randomization->Treatment Control Placebo Administration Randomization->Control Post_Monitoring Post-Treatment Monitoring (Clinical, Hematological, PCR, ELISA) Treatment->Post_Monitoring Control->Post_Monitoring Efficacy Efficacy Evaluation Post_Monitoring->Efficacy

Caption: Workflow for evaluating the efficacy of Imidocarb in treating acute bovine anaplasmosis.

Carrier_State_Elimination_Protocol cluster_setup Study Setup cluster_intervention Intervention cluster_evaluation Efficacy Evaluation Select_Carriers Select A. marginale Carrier Cattle Confirm_Status Confirm Carrier Status (nPCR, cELISA) Select_Carriers->Confirm_Status Randomize Randomly Assign to Groups Confirm_Status->Randomize Treatment_Group Treatment Group (Imidocarb x 2 doses) Randomize->Treatment_Group Control_Group Control Group (Placebo) Randomize->Control_Group Monitor_PCR Monitor by nPCR Treatment_Group->Monitor_PCR Monitor_ELISA Monitor by cELISA Treatment_Group->Monitor_ELISA Sub_inoculation Sub-inoculation into Splenectomized Calves Treatment_Group->Sub_inoculation Control_Group->Monitor_PCR Control_Group->Monitor_ELISA Control_Group->Sub_inoculation

Caption: Protocol for assessing Imidocarb's ability to eliminate the anaplasmosis carrier state.

Safety and Adverse Effects

  • Common Side Effects: Cholinergic signs such as salivation, nasal drip, and restlessness may be observed. Pain at the injection site can also occur.

  • Management of Side Effects: Cholinergic side effects can be alleviated by the administration of atropine sulfate.

  • Contraindications: Imidocarb should not be administered intravenously. It is also contraindicated in animals that have been recently exposed to cholinesterase-inhibiting drugs or pesticides.

  • Withdrawal Periods: Meat withdrawal periods are lengthy, and regulations vary by jurisdiction. It is crucial to adhere to the specified withdrawal times for meat and milk. For example, some sources indicate a meat withdrawal period of 90 days.[3]

References

Application Notes and Protocols for Imidocarb Dihydrochloride Monohydrate in Feline Cytauxzoonosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feline cytauxzoonosis, a frequently fatal tick-borne disease in domestic cats, is caused by the apicomplexan parasite Cytauxzoon felis. The disease is characterized by a rapid progression of clinical signs, including fever, lethargy, anorexia, and icterus, often leading to death within days of onset.[1][2] The pathogenesis is primarily attributed to the schizogenous phase of the parasite's life cycle, where large schizonts within macrophages obstruct blood flow in vital organs.[3] While combination therapy with atovaquone and azithromycin is now considered the standard of care with a higher success rate, historical and ongoing research into alternative treatments includes the use of imidocarb.[1]

This document provides detailed application notes and protocols for the use of imidocarb in the context of feline cytauxzoonosis research. It is important to note that the commercially available and clinically studied form of this drug is imidocarb dipropionate , not imidocarb dihydrochloride monohydrate. While both are salts of the active moiety, imidocarb, all dosage and experimental data herein pertain to imidocarb dipropionate.

Data Presentation: Efficacy of Imidocarb Dipropionate in Feline Cytauxzoonosis

The following tables summarize the quantitative data from key studies evaluating the efficacy of imidocarb dipropionate in treating feline cytauxzoonosis.

Treatment Protocol Dosage Number of Cats Survival Rate (%) Reference
Imidocarb Dipropionate3.5 mg/kg IM, two doses 7 days apart2726%Cohn et al., 2011
Atovaquone & Azithromycin15 mg/kg PO TID & 10 mg/kg PO SID for 10 days5360%Cohn et al., 2011
Treatment Protocol Dosage Outcome Reference
Imidocarb Dipropionate2.0 mg/kg IM, two doses 7 days apart1 of 1 cat survivedGreene et al., 1999
Imidocarb Dipropionate3.5 mg/kg IM, repeated after 14 daysClinical remission and clearance of erythrocytemia within 14 days in a group of catsShekhar et al., 2023[4]
Imidocarb Dipropionate5.0 mg/kg IM, two doses 14 days apartNo significant toxicity observed in a safety study for haemobartonellosisDowers et al., 2009[5][6]
Imidocarb Dipropionate3.5 mg/kg IMSuccessful treatment of a single caseHalder & Gupta, 2021[7]

Experimental Protocols

In Vivo Efficacy Study of Imidocarb Dipropionate for Acute Feline Cytauxzoonosis

This protocol is a representative methodology based on published clinical trials for evaluating the efficacy of imidocarb dipropionate in naturally infected cats with acute cytauxzoonosis.

1. Study Population and Enrollment:

  • Inclusion Criteria:

    • Naturally infected domestic cats presenting with clinical signs of cytauxzoonosis (e.g., fever, lethargy, anorexia, icterus).

    • Confirmed diagnosis of Cytauxzoon felis infection via:

      • Microscopic identification of piroplasms in peripheral blood smears.

      • Identification of schizonts in tissue aspirates (e.g., spleen, liver, lymph nodes).

      • Positive polymerase chain reaction (PCR) assay for C. felis DNA in whole blood.[8]

    • Informed consent from the owner.

  • Exclusion Criteria:

    • Severe, life-threatening concurrent diseases that would preclude a reasonable chance of survival.

    • Previous treatment with other antiprotozoal agents for the current illness.

2. Treatment Groups and Administration:

  • Control Group: Cats receiving the standard of care (e.g., atovaquone and azithromycin) or placebo, depending on ethical considerations and study design.

  • Imidocarb Group:

    • Premedication with an anticholinergic agent to mitigate side effects. A typical protocol is the subcutaneous administration of atropine sulfate (0.04 mg/kg) or glycopyrrolate 15-30 minutes prior to imidocarb injection.[7]

    • Administer imidocarb dipropionate at the desired dose (e.g., 3.5 mg/kg) via deep intramuscular injection.

    • A second dose may be administered after a specified interval (e.g., 7 or 14 days), as dictated by the study protocol.[4]

3. Supportive Care:

  • All cats in the study should receive aggressive supportive care, which is crucial for survival. This includes:

    • Intravenous fluid therapy to correct dehydration and maintain perfusion.

    • Anticoagulant therapy (e.g., heparin) to address potential disseminated intravascular coagulation.

    • Nutritional support (e.g., feeding tube placement) if anorexic.

    • Blood transfusions if severe anemia is present.

4. Monitoring and Data Collection:

  • Clinical Monitoring:

    • Daily physical examinations, including temperature, heart rate, respiratory rate, mucous membrane color, and assessment of demeanor and appetite.

    • Record all clinical signs and any adverse events.

  • Laboratory Monitoring:

    • Complete blood count (CBC) and serum biochemistry profile at baseline and at specified intervals throughout the study to monitor for anemia, thrombocytopenia, and organ dysfunction.

    • Monitor for adverse effects of imidocarb, which can include salivation, tearing, vomiting, diarrhea, muscle tremors, restlessness, tachycardia, and dyspnea.[4][9]

  • Parasite Load Quantification:

    • Microscopy: Daily peripheral blood smears to monitor the percentage of parasitized erythrocytes (parasitemia).

    • Quantitative PCR (qPCR): Whole blood samples should be collected at baseline and at regular intervals for DNA extraction and qPCR to quantify the C. felis load. The 18S rRNA or cytochrome c oxidase subunit III (cox3) genes are common targets for PCR-based detection.[10][11][12]

5. Study Endpoints:

  • Primary Endpoint: Survival to hospital discharge.

  • Secondary Endpoints:

    • Time to resolution of clinical signs.

    • Time to clearance of parasitemia (as determined by microscopy and PCR).

    • Incidence and severity of adverse events.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

cluster_parasite Cytauxzoon felis DNA Parasite DNA Replication Cellular Replication and Repair DNA->Replication Polyamines Polyamines (e.g., spermidine, spermine) Polyamines->Replication Parasite_Death Parasite Death Imidocarb Imidocarb Imidocarb->DNA Binds to DNA, interferes with replication Imidocarb->Polyamines Inhibits polyamine synthesis/utilization Imidocarb->Parasite_Death Induces

Caption: Proposed mechanism of action of imidocarb against Cytauxzoon felis.

Experimental Workflow

cluster_treatment Treatment Phase Start Enroll Cats with Acute Cytauxzoonosis Diagnosis Confirm Diagnosis (Microscopy, PCR) Start->Diagnosis Randomization Randomize into Treatment Groups Diagnosis->Randomization Imidocarb_Group Administer Imidocarb + Supportive Care Randomization->Imidocarb_Group Control_Group Administer Control Treatment + Supportive Care Randomization->Control_Group Monitoring Daily Clinical and Laboratory Monitoring Imidocarb_Group->Monitoring Control_Group->Monitoring Endpoint Primary Endpoint: Survival to Discharge Monitoring->Endpoint

Caption: Workflow for a clinical trial of imidocarb in feline cytauxzoonosis.

Logical Relationships in Pathophysiology and Treatment

Tick Infected Tick Bite (Amblyomma americanum) Sporozoites Sporozoite Inoculation Tick->Sporozoites Schizogony Schizogony in Macrophages Sporozoites->Schizogony Vascular_Obstruction Vascular Obstruction by Schizonts Schizogony->Vascular_Obstruction Merozoites Merozoite Release Schizogony->Merozoites Clinical_Signs Acute Clinical Signs (Fever, Icterus, etc.) Vascular_Obstruction->Clinical_Signs Erythrocytic_Stage Erythrocytic Stage (Piroplasms) Merozoites->Erythrocytic_Stage Treatment Antiprotozoal Treatment (e.g., Imidocarb) Treatment->Schizogony Targets Treatment->Erythrocytic_Stage Targets

Caption: Pathophysiology of feline cytauxzoonosis and treatment targets.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Imidocarb Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidocarb is a carbanilide derivative used in veterinary medicine as an antiprotozoal agent for treating infections such as babesiosis and anaplasmosis in cattle, sheep, and horses.[1] Due to its potential persistence in animal tissues and milk, regulatory bodies have established maximum residue limits (MRLs) to ensure food safety.[2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Imidocarb residues in various food matrices. High-performance liquid chromatography (HPLC) coupled with various detectors is a powerful technique for the quantification of Imidocarb residues.[2][3] This application note provides a detailed overview of established HPLC methods for Imidocarb analysis, including sample preparation protocols and method performance data.

Principle

The determination of Imidocarb residues by HPLC is based on the separation of the analyte from the sample matrix using a reversed-phase column. The separation is achieved by differential partitioning of the analyte between the stationary phase (e.g., C18) and a mobile phase, typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[4][5] Following separation, Imidocarb can be detected and quantified by several methods, including Diode-Array Detection (DAD) or more sensitive techniques like tandem mass spectrometry (LC-MS/MS).[4][6] LC-MS/MS offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[7][8]

Experimental Protocols

1. Sample Preparation

Effective sample preparation is crucial to extract Imidocarb from complex biological matrices and remove potential interferences. The choice of method depends on the sample type.

Protocol 1: Solid-Phase Extraction (SPE) for Milk and Beef Samples [2][4]

This protocol is suitable for the extraction of Imidocarb from milk and beef.

  • Homogenization: Homogenize 5 g of beef sample or take 5 mL of milk.

  • Extraction: Add 20 mL of 1% formic acid in acetonitrile to the sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step on the remaining solid residue and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 5 mL of 0.1 M hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 5 mL of 5% ammonia in methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Livestock and Seafood Products [6][9]

This method is applicable to a broader range of samples including meat, milk, eggs, and honey.

  • Extraction: Homogenize 5 g of the sample (for honey, dissolve in 5 mL of water first) and add 10 mL of acetonitrile and 1 g of sodium chloride. For samples other than honey, add 1 mL of 28% ammonia solution.

  • Shaking and Centrifugation: Shake vigorously for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Partitioning (for fatty samples): For samples other than honey, take the supernatant and add 10 mL of n-hexane. Shake for 5 minutes and centrifuge. Discard the upper hexane layer to remove fat-soluble impurities.

  • Evaporation: Transfer the acetonitrile layer (or the entire supernatant for honey) to a new tube and evaporate to dryness at 40°C.

  • Reconstitution: Dissolve the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Cation-Exchange Clean-Up for Cattle Kidney [10]

This method is specifically for the analysis of Imidocarb in kidney tissue.

  • Extraction: Homogenize a sample of cattle kidney and extract the drug with acetone in the presence of a base.

  • Partitioning: Partition the extract between a saturated salt solution and chloroform.

  • Evaporation: Evaporate the organic layer to dryness.

  • Solid-Phase Extraction: Perform a clean-up step using a carboxylic acid cation-exchange solid-phase extraction column.

  • Analysis: Analyze the eluate by HPLC with UV detection.

Data Presentation

Table 1: HPLC and LC-MS/MS Chromatographic Conditions

ParameterMethod 1 (HPLC-DAD)[2][4]Method 2 (RP-HPLC)[5][11]Method 3 (LC-MS/MS)[6][9]Method 4 (LC-MS/MS)[7]
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)Hemochrome/C18 (4.6 x 250 mm, 5 µm)TSK VMpak-25Phenomenex Luna phenyl-hexyl (30 x 1 mm, 30 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile(85:15 v/v)A: 0.2% TFA in WaterB: Acetonitrile(80:20 v/v)Ammonium acetate-acetonitrileA: Water/acetonitrile + 0.03% formic acid (95:5)B: Acetonitrile + 0.03% formic acid
Flow Rate 1.0 mL/min1.0 mL/minNot specified0.15 mL/min
Column Temp. 20°CNot specifiedNot specifiedNot specified
Detector Diode-Array Detector (DAD) at 260 nmUV Detector at 243 nmTandem Mass Spectrometry (ESI+)Tandem Mass Spectrometry (ESI+)
Injection Vol. Not specifiedNot specifiedNot specifiedNot specified

Table 2: Method Validation and Performance Data

ParameterMethod 1 (HPLC-DAD in Beef)[2][4]Method 2 (HPLC-DAD in Milk)[2][4]Method 3 (RP-HPLC Injection)[5][11]Method 4 (LC-MS/MS Various Foods)[6][9]Method 5 (HPLC in Cattle Kidney)[10]
Linearity Range Not specified (r ≥ 0.998)Not specified (r ≥ 0.998)5 - 40 µg/mL (r = 0.9999)Not specifiedNot specified
LOD Not specifiedNot specified0.0015 µg/mLNot specified0.001 mg/kg
LOQ 0.15 mg/kg0.025 mg/kg0.0048 µg/mL0.005 µg/gNot specified
Recovery (%) 80.4 - 82.280.1 - 89.5Not specified76 - 10976.3 - 77.5
Intra-day Precision (%RSD) 3.2 - 6.13.2 - 6.1< 2Not specifiedNot specified
Inter-day Precision (%RSD) 1.4 - 6.91.4 - 6.9< 2Not specifiedNot specified

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Milk, Beef, Kidney) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation HPLC HPLC Injection Evaporation->HPLC Separation Chromatographic Separation (Reversed-Phase Column) HPLC->Separation Detection Detection (DAD or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Imidocarb residue analysis by HPLC.

logical_relationship cluster_optimization Parameter Optimization cluster_validation Method Validation (ICH Guidelines) MethodDev Method Development SamplePrep Sample Preparation (Extraction Efficiency) MethodDev->SamplePrep Chromatography Chromatography (Mobile Phase, Column) MethodDev->Chromatography Detection Detection (Wavelength, MS parameters) MethodDev->Detection Specificity Specificity SamplePrep->Specificity Chromatography->Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Quality Control Analysis Robustness->RoutineAnalysis

Caption: Logical relationships in HPLC method development and validation.

References

Application Notes and Protocols: In Vitro Cultivation of Babesia Species and Evaluation of Imidocarb Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. It affects a wide range of vertebrates, including livestock and humans, leading to significant economic losses and public health concerns. The control of babesiosis relies on tick management and the use of babesiacidal drugs. Imidocarb, a carbanilide derivative, is a widely used antiprotozoal agent for the treatment and prophylaxis of babesiosis in animals. Understanding its efficacy against different Babesia species is crucial for effective treatment strategies. The in vitro cultivation of Babesia parasites provides a valuable platform for studying parasite biology, host-parasite interactions, and for high-throughput screening of potential therapeutic agents like Imidocarb dihydrochloride monohydrate.

These application notes provide detailed protocols for the in vitro cultivation of several medically and veterinarily important Babesia species and for assessing the in vitro susceptibility of these parasites to this compound.

Data Presentation: In Vitro Efficacy of this compound against Babesia Species

The following table summarizes the 50% inhibitory concentration (IC50) values of Imidocarb (presented as Imidocarb dipropionate in the studies) against various Babesia species, providing a comparative overview of its in vitro potency.

Babesia SpeciesDrugIC50Starting Parasitemia (%)Reference
Babesia bovisImidocarb dipropionate117.3 nM1[1]
Babesia bigeminaImidocarb dipropionate61.5 nM2[2][3]
Babesia bigemina (in combination with ELQ-316)Imidocarb dipropionate + ELQ-3169.2 nM2[2][3]

Experimental Protocols

Protocol 1: General In Vitro Cultivation of Babesia Species

The continuous in vitro cultivation of Babesia species relies on providing a suitable environment for the parasites to invade and multiply within erythrocytes. The microaerophilous stationary phase (MASP) culture system is a commonly used method.[4]

Materials:

  • Babesia-infected erythrocytes (cryopreserved or from an infected animal)

  • Uninfected erythrocytes from a suitable host (e.g., bovine, equine, human)

  • Culture medium (e.g., RPMI-1640, M-199, DMEM/F-12)[5][6][7]

  • Serum (e.g., heat-inactivated fetal bovine serum, horse serum, adult bovine serum)[5][6][7]

  • Gentamicin or other antibiotics

  • 24-well or 96-well culture plates

  • Humidified incubator with a controlled atmosphere (e.g., 5% CO2, 2-5% O2, 90-93% N2)[7]

  • Giemsa stain

Procedure:

  • Preparation of Culture Medium: Supplement the chosen basal medium with 20-40% serum and antibiotics. For example, RPMI 1640 can be supplemented with 20% heat-inactivated fetal calf serum.[5]

  • Initiation of Culture:

    • Thaw cryopreserved infected erythrocytes or use fresh blood from an infected animal.

    • Wash the erythrocytes with culture medium.

    • Prepare a suspension of infected and uninfected erythrocytes in the complete culture medium to achieve a desired starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 5%).

  • Incubation:

    • Dispense the erythrocyte suspension into culture plates.

    • Incubate at 37°C in a humidified, low-oxygen atmosphere.[7]

  • Maintenance of Culture:

    • Monitor the parasite growth daily by preparing thin blood smears from the culture, staining with Giemsa, and examining under a microscope.

    • Change the culture medium daily or every other day by carefully aspirating the supernatant and adding fresh, pre-warmed medium.

    • Subculture the parasites every 2-4 days when the parasitemia reaches a desired level (e.g., 5-10%) by diluting the infected erythrocyte suspension with fresh, uninfected erythrocytes and complete medium.

Protocol 2: In Vitro Drug Susceptibility Assay for Babesia Species against this compound

This protocol describes a method to determine the IC50 of this compound against Babesia species in an in vitro culture system.

Materials:

  • Continuously cultured Babesia parasites (as described in Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • Complete culture medium

  • Uninfected erythrocytes

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain or materials for Giemsa staining and microscopy

  • Fluorometer or microscope

Procedure:

  • Preparation of Drug Dilutions: Prepare a series of 2-fold dilutions of this compound in complete culture medium.

  • Assay Setup:

    • In a 96-well plate, add the drug dilutions to triplicate wells.

    • Include control wells with culture medium only (no drug) and wells with uninfected erythrocytes as a background control.

    • Add the parasite culture with a starting parasitemia of 1-2% and a final hematocrit of 5% to all wells (except the uninfected erythrocyte control).[1][2]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions used for routine parasite culture.

  • Quantification of Parasite Growth:

    • SYBR Green I Assay:

      • Lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

      • Measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the number of parasites.

    • Microscopy:

      • Prepare Giemsa-stained thin smears from each well.

      • Determine the percentage of parasitized erythrocytes (PPE) by counting a sufficient number of erythrocytes (e.g., 1000-2000) under a microscope.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each drug concentration compared to the no-drug control.

    • Plot the percent inhibition against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow for In Vitro Drug Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis start Start: Continuous Babesia Culture drug_prep Prepare Serial Dilutions of this compound start->drug_prep Culture ready plate_prep Prepare 96-well Plate (Drug dilutions, Controls) drug_prep->plate_prep add_parasites Add Parasite Culture to Plate (Start Parasitemia: 1-2%) plate_prep->add_parasites incubation Incubate for 48-72 hours (37°C, Low O2) add_parasites->incubation quant_method Quantify Parasite Growth incubation->quant_method sybr SYBR Green I Assay (Fluorescence Measurement) quant_method->sybr Method 1 microscopy Microscopy (Giemsa Staining, PPE Count) quant_method->microscopy Method 2 calc_inhibition Calculate % Inhibition sybr->calc_inhibition microscopy->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data end Determine IC50 Value plot_data->end

Caption: Workflow for determining the IC50 of Imidocarb.

Proposed Mechanism of Action of Imidocarb in Babesia

G cluster_pathway Proposed Targets in Babesia imidocarb Imidocarb polyamine Polyamine Biosynthesis imidocarb->polyamine Inhibits inositol Inositol Uptake imidocarb->inositol Inhibits ache Acetylcholinesterase (Anticholinergic Effect) imidocarb->ache Inhibits parasite_death Parasite Growth Inhibition & Death polyamine->parasite_death inositol->parasite_death ache->parasite_death Contributes to

Caption: Proposed mechanisms of action of Imidocarb.

References

Application Notes and Protocols for the Chemoprophylactic Use of Imidocarb in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb, a carbanilide derivative, is a widely utilized antiprotozoal agent in veterinary medicine for the control of tick-borne diseases in livestock.[1][2][3] Administered typically as imidocarb dipropionate, it is indicated for both the treatment and prophylaxis of babesiosis (piroplasmosis) and anaplasmosis in cattle, sheep, and horses.[4][5][6] Its prolonged activity provides a protective period against infection, making it a crucial tool in regions where these diseases are endemic.[5] These notes provide detailed information on its application, mechanism, and protocols for evaluating its prophylactic efficacy.

Mechanism of Action

The precise mechanism of action of imidocarb is not fully elucidated but is thought to involve two primary pathways:

  • Interference with Polyamines: Imidocarb may inhibit the production or utilization of polyamines within the parasite, which are essential for cell growth and replication.[1][3]

  • Inhibition of Inositol Uptake: The drug is believed to block the uptake of inositol by erythrocytes that are infected with the parasite.[1][7] Inositol is a crucial component for the parasite's membrane development and signaling pathways.

Additionally, imidocarb has been observed to affect enzyme levels in infected animals, such as increasing superoxide dismutase and catalase while decreasing acetylcholine esterase and adenosine deaminase.[1]

Application Notes

3.1 Indications for Prophylaxis Imidocarb dipropionate is primarily used for the prevention of:

  • Babesiosis: Caused by Babesia bovis, B. bigemina, and B. divergens in cattle; B. ovis in sheep; B. caballi and Theileria equi (formerly Babesia equi) in horses.[4][5][6]

  • Anaplasmosis: Caused by Anaplasma marginale in cattle.[4][6]

A single prophylactic dose can provide protection for up to 4-6 weeks, depending on the dosage, animal species, and the level of disease challenge in the environment.[5][7]

3.2 Pharmacokinetics Imidocarb is characterized by rapid absorption after subcutaneous or intramuscular injection, followed by a slow elimination phase.[8][9]

  • Absorption and Distribution: Peak plasma concentrations are typically observed within a few hours of administration.[10] The drug is widely distributed in tissues and exhibits significant protein binding.[10]

  • Metabolism and Excretion: Imidocarb is not significantly metabolized, with the parent compound being the primary substance found in tissues and excreta.[10][11] Excretion occurs via both urine and bile.[10] The slow depletion from tissues, particularly the liver and kidney, contributes to its long-lasting prophylactic effect.[10][12]

  • Half-life: The elimination half-life varies significantly between species. In cattle, it has been reported to be approximately 31.77 hours.[8]

3.3 Contraindications and Side Effects

  • Contraindications: Intravenous administration is strictly prohibited.[5][7] It should not be administered to animals that have been exposed to cholinesterase-inhibiting drugs or pesticides.[4]

  • Side Effects: Common adverse effects are related to its anticholinesterase activity and may include pain at the injection site, salivation, nasal drip, and transient vomiting.[4][13] These cholinergic signs are usually mild and temporary but can be alleviated with atropine sulfate if severe.[5]

Quantitative Data Summary

Table 1: Prophylactic Dosage Regimens for Imidocarb Dipropionate (120 mg/mL formulation)

Livestock SpeciesTarget DiseaseDosage (mg/kg BW)Dosage (mL/100 kg BW)Administration RouteDuration of Protection
Cattle Babesiosis3.0 mg/kg[6]2.5 mL[4][5][7]Subcutaneous (SC)Up to 4 weeks[5][7]
Anaplasmosis3.0 mg/kg[6]2.5 mL[6]Subcutaneous (SC)Up to 4-6 weeks[6]
Horses Babesiosis2.4 mg/kg[6]2.0 mL[5][7]Intramuscular (IM)[5]Up to 4 weeks[5]
Sheep Babesiosis (B. ovis)1.2 mg/kg[10]1.0 mL[4]Intramuscular (IM)Variable

Note: Dosages are based on imidocarb dipropionate. 1 mL of a 12% solution contains 120 mg of imidocarb dipropionate.[4][5][6]

Table 2: Summary of Prophylactic Efficacy Studies

SpeciesDiseaseDosageKey FindingsReference
Lambs (splenectomized) Babesia ovis2.4 mg/kg IMDP83.3% protection when administered 1-2 weeks before infection; 66.7% protection when given 3-4 weeks prior.[14][15][15]
Cattle Babesia bovis3.0 mg/kg IDPSuppressed vaccine infectivity for at least 6 weeks.[16][16]
Cattle (Heifers) Babesiosis1.2 mg/kg IDP (repeated every 28 days)After two doses (56 days), 25% seroconverted for B. bovis and 41% for B. bigemina.[17] After three doses (84 days), 66% were seropositive for both.[17][17]
Dogs Babesia canis6.0 mg/kg IDPProvided 2 weeks of protection against experimental infection.[18][18]

IDP: Imidocarb Dipropionate

Experimental Protocols

5.1 Protocol: Evaluating the Prophylactic Efficacy of Imidocarb in Livestock

This protocol outlines a generalized methodology for assessing the protective effects of imidocarb against an experimental challenge with a tick-borne pathogen.

Objective: To determine the duration and level of protection conferred by a single prophylactic dose of imidocarb dipropionate.

Materials:

  • Imidocarb dipropionate injectable solution (e.g., 12% w/v)

  • Clinically healthy, naïve livestock (e.g., cattle or sheep) of a specific age and weight range.

  • Infective material (e.g., cryopreserved blood stabilate containing a known quantity of viable parasites like Babesia spp.)

  • Sterile syringes and needles

  • Blood collection tubes (with and without anticoagulant)

  • Microscope, slides, and Giemsa stain

  • PCR analysis equipment and reagents

  • ELISA kits for antibody detection

  • Facilities for housing animals, compliant with animal welfare regulations.

Methodology:

  • Animal Selection and Acclimatization:

    • Select a cohort of animals confirmed to be free of the target pathogen and its antibodies via PCR and ELISA.

    • Acclimatize animals to the housing conditions for at least 14 days before the start of the experiment.

  • Group Allocation:

    • Randomly assign animals to several groups (n=6 or more per group for statistical significance).

    • Prophylaxis Groups (e.g., Groups A, B, C): These groups will receive a single subcutaneous or intramuscular injection of imidocarb dipropionate at the recommended prophylactic dose (e.g., 3.0 mg/kg for cattle).[16]

    • Untreated Control Group (Group D): This group receives a placebo (e.g., sterile saline) and will be challenged to confirm the virulence of the inoculum.

    • Uninfected Control Group (Group E): This group receives a placebo and is not challenged, serving as a baseline for clinical parameters.

  • Drug Administration and Challenge Timing:

    • Administer imidocarb to the prophylaxis groups.

    • Challenge the animals with the infective material at different time points post-treatment to determine the duration of protection. For example:

      • Group A: Challenged 2 weeks post-imidocarb administration.

      • Group B: Challenged 4 weeks post-imidocarb administration.[16]

      • Group C: Challenged 6 weeks post-imidocarb administration.[16]

      • Group D (Control): Challenged at the same time as one of the treatment groups (e.g., week 2).

  • Monitoring and Data Collection:

    • Clinical Signs: Monitor animals daily for clinical signs of disease (e.g., fever, lethargy, anemia, hemoglobinuria). Record rectal temperatures.

    • Parasitemia: Collect blood samples daily or every other day post-challenge. Prepare thin blood smears, stain with Giemsa, and examine under a microscope to detect and quantify parasites (Packed Cell Volume - PCV).[19]

    • Molecular Diagnosis: Use PCR on whole blood samples to detect parasite DNA, which is more sensitive than microscopy.

    • Serology: Collect serum samples weekly to measure antibody responses using ELISA.[17] This helps determine if sub-clinical infection and seroconversion occurred.[17]

    • Hematology: Monitor hematological parameters (e.g., PCV, hemoglobin, red blood cell count) to assess the degree of anemia.

  • Data Analysis:

    • Compare the onset and severity of clinical signs, levels of parasitemia, and changes in hematological values between the treated groups and the untreated control group.

    • Efficacy is determined by the absence or significant reduction of clinical disease and parasitemia in the treated groups compared to the controls.

Visualizations

Diagram 1: Experimental Workflow for Efficacy Testing

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment & Challenge cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis A Animal Selection (Pathogen-free, Naive) B Acclimatization (14 days) A->B C Random Group Allocation B->C D Prophylaxis Groups (Imidocarb Admin) C->D Treatment E Control Group (Placebo Admin) C->E Treatment F Infectious Challenge (e.g., Babesia spp.) - Timed Intervals Post-Treatment - D->F E->F G Daily Clinical Monitoring F->G Post-Challenge H Blood Smears (Parasitemia) F->H Post-Challenge I PCR Analysis (Parasite DNA) F->I Post-Challenge J ELISA (Antibody Titer) F->J Post-Challenge K Data Analysis (Compare Groups) G->K H->K I->K J->K L Determine Prophylactic Efficacy & Duration K->L G cluster_drug Imidocarb Action cluster_parasite Intraerythrocytic Parasite (e.g., Babesia) cluster_outcome Result Imidocarb Imidocarb Dipropionate Inositol Inositol Uptake Imidocarb->Inositol Blocks Polyamines Polyamine Synthesis Imidocarb->Polyamines Inhibits Membrane Membrane Integrity Inositol->Membrane Required for Replication DNA Replication & Cell Division Polyamines->Replication Essential for Outcome Parasite Death or Inhibition of Growth Membrane->Outcome Leads to loss of Replication->Outcome Prevents

References

Application Notes and Protocols for the Detection of Imidocarb in Bovine Milk and Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Imidocarb residues in bovine milk and edible tissues. The protocols detailed below are intended to guide laboratory personnel in the accurate detection and quantification of this antiprotozoal agent, ensuring food safety and compliance with regulatory standards.

Introduction

Imidocarb is a carbanilide derivative widely used in veterinary medicine to treat and prevent protozoal diseases in cattle, such as babesiosis and anaplasmosis. Due to its persistence in animal tissues and milk, monitoring for Imidocarb residues is crucial to prevent potential adverse effects on human health.[1] Regulatory bodies, including the European Union and Codex Alimentarius Commission, have established Maximum Residue Limits (MRLs) for Imidocarb in various bovine matrices.[1][2][3][4] This document outlines several analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays, for the reliable quantification of Imidocarb.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Imidocarb detection, providing a comparative overview of their sensitivity and reliability.

Table 1: Performance of Chromatographic Methods for Imidocarb Detection

MatrixMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
Bovine Milk HPLC-DAD25-80.1 - 89.5[5][6]
LC-MS/MS1.0 - 100.5 (ng/mL)73.3 - 98.6[5][7]
HPLC25--[8]
Bovine Tissue
BeefHPLC-DAD150-80.4 - 82.2[5][6]
MuscleLC-MS/MS1.0 - 100.5 (ng/mL)73.3 - 98.6[5][7]
LiverLC-MS/MS1.0 - 100.5 (ng/mL)73.3 - 98.6[5][7]
KidneyHPLC-176.3 - 77.5[5]
UPLC-MS/MS---[9][10]
FatLC-MS/MS1.0 - 100.5 (ng/mL)73.3 - 98.6[5][7]

Note: LOQ (Limit of Quantification), LOD (Limit of Detection). Dashes indicate data not provided in the cited sources.

Table 2: Performance of Immunoassay Methods for Imidocarb Detection

MatrixMethodDetection Capability/LODIC50 (ng/mL)Recovery (%)Reference
Bovine Milk Immunobiosensor<25 µg/kg--[1][11]
ic-ELISA0.45 ng/mL2.2286.0 - 93.5[12][13][14][15]
Lateral Flow5 ng/mL (visual)--[12][13][14][15]
Bovine Tissue
Beefic-ELISA0.45 ng/mL2.2284.5 - 101.2[12][13][14][15]
Lateral Flow10 ng/mL (visual)--[12][13][14][15]
LiverImmunobiosensor<0.75 mg/kg--[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflows

The following diagrams illustrate the general workflows for the sample preparation and analysis of Imidocarb in bovine milk and tissues.

Imidocarb_Milk_Workflow cluster_prep Sample Preparation cluster_analysis Analysis milk_sample Bovine Milk Sample add_naoh Add 1M NaOH, Acetonitrile, NaCl milk_sample->add_naoh vortex_mix Vortex & Mix add_naoh->vortex_mix centrifuge1 Centrifuge vortex_mix->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant centrifuge2 Centrifuge Again collect_supernatant->centrifuge2 transfer_supernatant Transfer Supernatant centrifuge2->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Buffer/Solvent evaporate->reconstitute analysis LC-MS/MS or Immunobiosensor Analysis reconstitute->analysis

Caption: Workflow for Imidocarb analysis in bovine milk.

Imidocarb_Tissue_Workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue_sample Bovine Tissue Sample (Muscle, Liver, Kidney, Fat) homogenize Homogenize Tissue tissue_sample->homogenize digestion Enzymatic Digestion (e.g., Subtilisin) homogenize->digestion extraction Solvent Extraction (e.g., Acetonitrile) digestion->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup elution Elute Imidocarb cleanup->elution evaporate Evaporate to Dryness elution->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-DAD or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Imidocarb analysis in bovine tissues.

Experimental Protocols

Protocol 1: LC-MS/MS for Imidocarb in Bovine Milk and Tissues

This protocol is based on a sensitive and selective method using solid-phase extraction (SPE) followed by liquid chromatography with tandem mass spectrometry.[5][7]

1. Sample Preparation

  • Tissues (Muscle, Liver, Fat):

    • Weigh 1.0 g of homogenized tissue into a centrifuge tube.

    • For some tissues, enzymatic digestion with subtilisin may be required to release bound residues.[9][10]

    • Add an appropriate extraction solvent (e.g., acetonitrile or acetone-based solutions).[5][10]

    • Vortex vigorously and centrifuge.

    • Perform a solid-phase extraction (SPE) clean-up, often with a diatomaceous earth or cation-exchange column.[5][7]

    • Wash the SPE cartridge and elute Imidocarb with a suitable solvent like methanol.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen at 30-40°C.[7][10]

    • Reconstitute the residue in a water/methanol mixture (e.g., 75/25, v/v) for LC-MS/MS analysis.[7]

  • Milk:

    • To a milk sample, add 1 M sodium hydroxide, acetonitrile, and sodium chloride.[11]

    • Vortex and mix thoroughly.[11]

    • Centrifuge to separate the layers and collect the supernatant.[11]

    • The supernatant can be further purified by SPE as described for tissues or directly evaporated.

    • Reconstitute the dried extract in the initial mobile phase for injection.

2. LC-MS/MS Conditions

  • LC Column: TSK-GEL ODS 100 V (2.0 × 150 mm, 3 µm) or equivalent reversed-phase column.[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 40°C.[7]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 349 → 188).[7]

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area against the concentration of Imidocarb.

  • Quantify Imidocarb in samples by comparing their peak areas to the calibration curve.

Protocol 2: HPLC-DAD for Imidocarb in Bovine Milk and Beef

This method provides a simpler alternative to LC-MS/MS for routine monitoring.[5][6]

1. Sample Preparation

  • Follow a similar extraction and SPE clean-up procedure as described in Protocol 1 for tissues and milk.[5]

2. HPLC-DAD Conditions

  • HPLC Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[5]

  • Mobile Phase: 85:15 (v/v) 0.1% trifluoroacetic acid in water / acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 20°C.[5]

  • Detection: Diode-Array Detector (DAD) at 260 nm.[5]

3. Calibration and Quantification

  • Prepare calibration standards in a suitable solvent.

  • Generate a calibration curve and determine the concentration of Imidocarb in the sample extracts.

Protocol 3: Immunobiosensor Assay for Imidocarb in Bovine Milk

This protocol describes a rapid screening method for Imidocarb residues.[1][11]

1. Sample Preparation

  • To 2 mL of milk, add 150 µL of 1 M sodium hydroxide, 10 mL of acetonitrile, and 1.5 g of sodium chloride.[11]

  • Vortex for 10 seconds and mix on a roller for 30 minutes.[11]

  • Centrifuge, and transfer 3.5 mL of the supernatant to a new tube.[11]

  • Evaporate the supernatant to dryness at 60°C under nitrogen.[11]

  • Reconstitute the residue in an appropriate buffer.[11]

2. Assay Procedure

  • The specific procedure will depend on the immunobiosensor platform used.

  • Typically, the reconstituted sample extract is mixed with a specific antibody.[11]

  • This mixture is then introduced to a sensor chip where the binding of the antibody to immobilized Imidocarb is measured.

  • The signal is inversely proportional to the amount of Imidocarb in the sample.

3. Interpretation

  • The results are often qualitative (positive/negative) or semi-quantitative, based on a pre-determined cut-off value.

  • Positive samples should be confirmed by a confirmatory method like LC-MS/MS.

Conclusion

The analytical methods described provide a range of options for the detection and quantification of Imidocarb in bovine milk and tissues. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. For regulatory compliance and confirmatory analysis, LC-MS/MS is the preferred method due to its high sensitivity and specificity. HPLC-DAD offers a robust and cost-effective alternative for routine screening, while immunoassays are suitable for rapid, high-throughput screening of a large number of samples. Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Experimental Studies of Imidocarb Dihydrochloride Monohydrate in Splenectomized Lambs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of imidocarb dihydrochloride monohydrate in experimental studies involving splenectomized lambs, particularly for research on blood-borne pathogens like Babesia ovis. The protocols outlined below cover animal preparation, drug administration, and subsequent analytical procedures to evaluate the efficacy and pharmacokinetics of the compound.

Introduction

Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent used in veterinary medicine.[1] Splenectomized lambs are a crucial experimental model for studying the efficacy of anti-protozoal drugs against hemoparasites, as the spleen's removal exacerbates the parasitic infection, allowing for a clearer assessment of the drug's activity. These studies are vital for understanding the pharmacokinetics, pharmacodynamics, and therapeutic potential of compounds like this compound.

Quantitative Data Summary

The following tables summarize key quantitative data derived from various experimental studies on imidocarb in sheep.

Table 1: Dosage and Efficacy of Imidocarb Dipropionate in Splenectomized Lambs Infected with Babesia ovis

Dosage (mg/kg body weight)Route of AdministrationEfficacyNotes
1.2IntramuscularEffective in controlling fatal infections, but recrudescence may occur.[2]A second dose may be required to control the relapse of infection.[2]
2.4IntramuscularProphylactically effective, with 83.30% protection when administered 1-2 weeks before infection.[3]
1.0 - 4.0SubcutaneousInadequate for preventing relapse of B. ovis infection.[4]
2.0 (daily for 3 days)SubcutaneousHighly effective in eliminating parasites with no relapses observed.[4]

Table 2: Pharmacokinetic Parameters of Imidocarb in Sheep

ParameterValueRoute of AdministrationReference
Peak Plasma Concentration (Cmax)7.9 µg/mlIntramuscular (4.5 mg/kg)[5]
Time to Peak Concentration (Tmax)Within 4 hoursIntramuscular (4.5 mg/kg)[5]
Apparent Volume of DistributionSlightly higher than total body waterIntravenous (2.0 mg/kg)[5]
Urinary Excretion (first 24h)11 - 17% of doseIntramuscular[5]

Table 3: Toxicological Data for Imidocarb Dipropionate in Sheep

Dosage (mg/kg body weight)Observed EffectsReference
2.4 - 4.8Transient or mild signs of toxicity.[2][2]
9.6Severe toxicity.[2][2]
10.0Toxic symptoms in healthy non-splenectomized lambs.[4][4]

Experimental Protocols

Lamb Splenectomy Protocol (Open Surgery)

This protocol describes the surgical removal of the spleen in lambs to create a model for heightened susceptibility to blood-borne parasites.

3.1.1. Pre-operative Preparation:

  • Animal Selection: Use healthy lambs, 3 to 8 months of age.

  • Fasting: Withhold food for 24 hours and water for 12 hours prior to surgery.

  • Anesthesia: Administer a suitable general anesthetic.

  • Surgical Site Preparation: Shave the wool from the left flank, from the last rib to the hip bone. Disinfect the surgical site using a standard surgical scrub procedure.

3.1.2. Surgical Procedure:

  • Incision: Make a 10-15 cm vertical incision through the skin and abdominal muscles in the middle of the left flank.

  • Locating the Spleen: Gently retract the rumen to locate the spleen.

  • Vessel Ligation: Individually ligate the splenic artery and vein, as well as the short gastric vessels, close to the spleen using absorbable suture material.[6]

  • Spleen Removal: Once all blood vessels are securely ligated, carefully excise the spleen.

  • Closure: Close the abdominal muscles and skin in separate layers using appropriate suture materials.

3.1.3. Post-operative Care:

  • Analgesia: Administer post-operative analgesics as prescribed by a veterinarian.

  • Antibiotics: Administer a course of broad-spectrum antibiotics to prevent post-surgical infections.[7][8]

  • Monitoring: Monitor the lambs for signs of pain, infection, and hemorrhage.[9] Check the incision site daily.

  • Recovery Period: Allow a recovery period of at least two weeks before initiating experimental infections.

Experimental Infection with Babesia ovis**
  • Inoculum Preparation: Obtain fresh, heparinized blood from a donor lamb with a known high parasitemia of B. ovis.

  • Inoculation: Intravenously inject 50 mL of the infected blood into the jugular vein of the splenectomized lambs.[3]

  • Monitoring: Monitor the lambs daily for clinical signs of babesiosis, including fever (rectal temperature >40°C), anemia, and lethargy.[3]

Preparation and Administration of this compound
  • Reagent Preparation: For experimental studies using the pure compound, prepare a sterile injectable solution. Dissolve the required amount of this compound powder in sterile water for injection to achieve the desired concentration. The solution should be clear and free of particulate matter. Commercial formulations are often available as a 12% solution.[2]

  • Dosage Calculation: Calculate the volume of the solution to be administered based on the lamb's body weight and the target dosage.

  • Administration: Administer the solution via intramuscular (IM) or subcutaneous (SC) injection.[10]

Hematological Analysis
  • Blood Collection: Collect blood samples from the jugular vein into tubes containing an anticoagulant (e.g., EDTA).

  • Complete Blood Count (CBC): Perform a CBC to determine parameters such as packed cell volume (PCV), red blood cell (RBC) count, and hemoglobin concentration.[11]

  • Blood Smear Preparation: Prepare thin blood smears immediately after collection.

  • Staining: Stain the smears with Giemsa stain.[1]

Parasitological Examination
  • Microscopic Examination: Examine the Giemsa-stained blood smears under a light microscope at 1000x magnification (oil immersion).[1]

  • Parasitemia Calculation: Determine the percentage of infected red blood cells by counting at least 1000 erythrocytes.[1]

Visualizations

Signaling Pathways and Experimental Workflows

imidocarb_mechanism cluster_mechanism Imidocarb Mechanism of Action imidocarb Imidocarb polyamine Polyamine Synthesis/ Utilization imidocarb->polyamine Interferes with inositol Inositol Uptake imidocarb->inositol Prevents parasite_growth Parasite Growth and Replication polyamine->parasite_growth inositol->parasite_growth

Caption: Proposed mechanisms of action for Imidocarb.

experimental_workflow start Start: Healthy Lambs splenectomy Splenectomy start->splenectomy recovery Post-operative Recovery (2 weeks) splenectomy->recovery infection Experimental Infection (B. ovis) recovery->infection monitoring_pre Clinical & Parasitological Monitoring (Pre-treatment) infection->monitoring_pre treatment Imidocarb Dihydrochloride Monohydrate Treatment monitoring_pre->treatment monitoring_post Clinical & Parasitological Monitoring (Post-treatment) treatment->monitoring_post data_analysis Data Analysis (Efficacy, PK/PD) monitoring_post->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for imidocarb studies.

logical_relationship splenectomy Splenectomy reduced_clearance Reduced Parasite Clearance splenectomy->reduced_clearance Leads to increased_parasitemia Increased Parasitemia reduced_clearance->increased_parasitemia Results in clear_efficacy Clearer Efficacy Assessment increased_parasitemia->clear_efficacy Allows for

Caption: Rationale for using splenectomized lambs in research.

References

Application Notes and Protocols: Combination Therapy of Imidocarb and Doxycycline for Ehrlichiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imidocarb dipropionate and doxycycline in combination for the treatment of ehrlichiosis, primarily focusing on canine monocytic ehrlichiosis caused by Ehrlichia canis. This document summarizes quantitative data from comparative studies, details experimental protocols, and provides visualizations of mechanisms and workflows.

Introduction

Canine monocytic ehrlichiosis is a significant tick-borne disease with worldwide prevalence. The standard treatment has traditionally been tetracycline antibiotics, with doxycycline being the most common choice due to its efficacy and favorable pharmacokinetic profile.[1][2][3] Imidocarb dipropionate, an antiprotozoal drug, has also been investigated as a therapeutic agent for ehrlichiosis, both as a monotherapy and in combination with doxycycline.[1][4] The combination is often employed in clinically severe cases.[1] This document outlines the evidence base for this combination therapy to inform research and drug development.

Comparative Efficacy of Treatment Protocols

Several studies have compared the efficacy of doxycycline monotherapy, imidocarb dipropionate monotherapy, and a combination of the two. The clinical response is often similar across these treatment groups; however, the speed of hematological recovery can vary.[1][5]

Table 1: Summary of Treatment Protocols for Canine Ehrlichiosis

Treatment Protocol Dosage and Administration Duration Reference
Doxycycline10 mg/kg, orally, once daily28 days[5]
Imidocarb Dipropionate5 mg/kg, subcutaneously, two injections 15 days apart15 days[5]
Combination TherapyDoxycycline (10 mg/kg, PO, q24h) and Imidocarb Dipropionate (5 mg/kg, SC, two injections 15 days apart)28 days (Doxycycline)[5]
Imidocarb Dipropionate6.6 mg/kg, intramuscularly, two injections 14 days apart14 days[6]
Oxytetracycline-DoxycyclineOxytetracycline (22 mg/kg, IV, for 3 days) followed by Doxycycline (10 mg/kg, PO, for 21 days)24 days[7]

Table 2: Comparative Hematological and Biochemical Responses (Conceptual)

Parameter Baseline (Pre-treatment) Doxycycline Monotherapy (Post-treatment) Imidocarb Monotherapy (Post-treatment) Combination Therapy (Post-treatment) Reference
Platelet CountSignificantly LowNormalSlower return to normalNormal[1][5]
HematocritLow to NormalImprovedImprovedImproved[8]
Serum GlobulinHighNormalSlower return to normalNormal[5][6]
Clinical ScoreModerate to SevereSignificantly ImprovedSignificantly ImprovedSignificantly Improved[5]

Note: This table is a conceptual summary based on findings from multiple sources. Specific values should be consulted from the original publications.

A study comparing oxytetracycline-doxycycline with imidocarb dipropionate found that while both were effective, imidocarb led to a faster recovery in clinical and hematological parameters.[7] However, other research, including in vitro and experimental infection studies, has questioned the efficacy of imidocarb in completely clearing E. canis infection.[4][9]

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed veterinary research.

Protocol 1: Comparative Clinical Trial of Doxycycline, Imidocarb, and Combination Therapy

  • Objective: To compare the clinical and pathological responses of dogs with naturally occurring ehrlichiosis to three different treatment protocols.

  • Study Population: Dogs with a confirmed diagnosis of ehrlichiosis based on clinical signs and positive serology or PCR.

  • Exclusion Criteria: Co-infection with other tick-borne diseases, severe debilitating concurrent diseases.

  • Treatment Groups:

    • Group A (Doxycycline): Doxycycline (10 mg/kg) administered orally once daily for 28 days.[5]

    • Group B (Imidocarb): Imidocarb dipropionate (5 mg/kg) administered subcutaneously in two injections, 15 days apart.[5]

    • Group C (Combination): Doxycycline and imidocarb dipropionate administered at the doses and schedules of Group A and Group B, respectively.[5]

  • Monitoring:

    • Pre-treatment (Day 0): Complete physical examination, complete blood count (CBC), serum biochemistry profile, and E. canis antibody titers or PCR.

    • Post-treatment (Day 30 and periodically for up to 24 months): Repeat all pre-treatment evaluations to assess clinical improvement and normalization of laboratory parameters.[5]

Mechanisms of Action and Experimental Workflows

4.1. Proposed Mechanism of Action

Doxycycline, a tetracycline antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. In the context of Ehrlichia, it is also suggested to restore the fusion of phagosomes and lysosomes within infected host cells, a process that the bacteria are thought to inhibit to survive and replicate.[10] Imidocarb dipropionate's mechanism against Ehrlichia is less understood but is hypothesized to involve blocking the entry of inositol into the infected cell, thereby starving the parasite of this essential nutrient.[11]

G cluster_host Infected Host Cell cluster_drugs Therapeutic Intervention phagosome Phagosome containing Ehrlichia fusion Phagosome-Lysosome Fusion (Inhibited by Ehrlichia) phagosome->fusion Inhibited replication Ehrlichia Replication phagosome->replication Leads to lysosome Lysosome fusion->replication Prevents inositol Inositol Uptake inositol->replication Supports doxy Doxycycline doxy->fusion Restores doxy->replication Inhibits Protein Synthesis imido Imidocarb Dipropionate imido->inositol Blocks G start Canine Patient with Suspected Ehrlichiosis diagnosis Diagnosis Confirmation (Clinical Signs, CBC, Serology/PCR) start->diagnosis enrollment Study Enrollment & Baseline Data Collection diagnosis->enrollment randomization Randomization into Treatment Groups enrollment->randomization groupA Group A (Doxycycline) randomization->groupA groupB Group B (Imidocarb) randomization->groupB groupC Group C (Combination) randomization->groupC treatment Treatment Administration (Specified Protocol) groupA->treatment groupB->treatment groupC->treatment monitoring Periodic Monitoring (Clinical & Hematological) treatment->monitoring end_of_study End of Study Assessment monitoring->end_of_study data_analysis Data Analysis & Comparison of Outcomes end_of_study->data_analysis conclusion Conclusion on Treatment Efficacy data_analysis->conclusion G cluster_effects Therapeutic Effects doxy Doxycycline (Bacteriostatic) combination Combination Therapy doxy->combination imido Imidocarb (Anti-parasitic) imido->combination clinical Clinical Improvement combination->clinical Potentially Faster hematological Hematological Recovery (e.g., Platelets) combination->hematological Variable Effect parasite Parasite Clearance combination->parasite Hypothesized Synergy

References

Application Notes and Protocols for Imidocarb Dipropionate Administration in the Treatment of Equine Piroplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imidocarb dipropionate for the treatment of equine piroplasmosis (EP), a tick-borne disease caused by the protozoan parasites Theileria equi and Babesia caballi. The following sections detail the recommended administration protocols, quantitative data on dosages and efficacy, and step-by-step experimental procedures for drug administration and treatment monitoring.

Quantitative Data Summary

The administration of imidocarb dipropionate varies depending on the target parasite. Higher doses and more frequent administrations are typically required for the clearance of T. equi compared to B. caballi.

ParameterTheileria equiBabesia caballiReference Product Concentration
Dosage 4.0 mg/kg[1]2.0 - 2.4 mg/kg[2][3][4]120 mg/mL[1][5]
Administration Route Intramuscular (IM)[1]Intramuscular (IM)[4]-
Treatment Frequency Four doses at 72-hour intervals[1]Two doses at a 24-hour interval[4] or a single dose[2][3]-
Premedication Recommended to mitigate cholinergic side effects. Options include N-butylscopolammonium bromide (0.3 mg/kg IM) or glycopyrrolate (0.0025 mg/kg IV).Recommended to mitigate cholinergic side effects. Options include N-butylscopolammonium bromide or glycopyrrolate.-
Common Adverse Effects Pain at injection site, colic, diarrhea, salivation, nasal discharge.[1]Pain at injection site, colic, diarrhea, salivation, nasal discharge.[1]-
Efficacy Clearance can be challenging; some horses may require a second course of treatment.Generally effective in clearing the infection.-

Experimental Protocols

The following protocols provide detailed methodologies for the administration of imidocarb dipropionate and the subsequent monitoring of treatment efficacy.

Protocol for Intramuscular Administration of Imidocarb Dipropionate

2.1.1. Materials:

  • Imidocarb dipropionate sterile solution (120 mg/mL)

  • Sterile syringes (appropriate volume for calculated dose)

  • Sterile needles (18-20 gauge, 1.5 inch)

  • Premedication (e.g., N-butylscopolammonium bromide or glycopyrrolate)

  • 70% Isopropyl alcohol swabs

  • Sharps disposal container

  • Personal protective equipment (gloves)

2.1.2. Procedure:

  • Animal Preparation: Ensure the horse is adequately restrained by a competent handler in a calm environment. Do not have the horse tied up.[6] The injection site, typically in the lateral cervical muscles of the neck or the gluteal muscles of the hindquarters, should be clean and free of gross contamination.[6]

  • Premedication: To mitigate cholinergic side effects such as colic and diarrhea, administer a premedication 10-15 minutes prior to imidocarb injection.[7]

  • Dose Calculation: Accurately weigh the horse to determine the correct dosage of imidocarb dipropionate based on the target parasite (see Table 1).

  • Drug Preparation: Aseptically draw the calculated volume of imidocarb dipropionate solution into a sterile syringe using a sterile needle.

  • Injection Administration:

    • Swab the selected injection site with 70% isopropyl alcohol and allow it to dry.

    • Insert the needle perpendicular to the skin and deep into the muscle mass, up to the hub.[8][9]

    • Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel.[8][10] If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh sterile needle.[10]

    • If no blood is aspirated, slowly and steadily inject the medication.

    • Withdraw the needle and syringe together in a smooth motion.[6]

    • Dispose of the needle and syringe in a designated sharps container.

  • Post-Administration Monitoring: Closely observe the horse for at least 30-60 minutes for any immediate adverse reactions, such as signs of colic, agitation, or anaphylaxis.[8] Monitor for injection site reactions, such as swelling or pain, in the days following the injection. It is also recommended to monitor liver and kidney function before and after treatment.[11]

Protocol for Monitoring Treatment Efficacy

Monitoring for the clearance of T. equi and B. caballi is crucial and is typically performed using a combination of serological and molecular assays.

2.2.1. Blood Sample Collection:

  • Collect 5-10 mL of whole blood via jugular venipuncture.

  • For PCR analysis, collect blood in tubes containing EDTA as an anticoagulant.

  • For serological analysis (cELISA), collect blood in a plain red-top tube to allow for serum separation.[12]

  • Process samples according to the specific requirements of the diagnostic laboratory.

2.2.2. DNA Extraction from Whole Blood for PCR:

This protocol is a general guideline; specific commercial kits may have slightly different procedures.

  • To 200 µL of EDTA-anticoagulated whole blood in a microcentrifuge tube, add 20 µL of Proteinase K and 200 µL of Lysis Buffer.[13] Vortex thoroughly.

  • Incubate at 55°C for 10 minutes.[13]

  • Add 200 µL of 95-100% ethanol and mix by vortexing.[13]

  • Apply the mixture to a spin column and centrifuge. Discard the flow-through.

  • Wash the column with wash buffers as per the manufacturer's instructions.

  • Elute the purified DNA with an appropriate elution buffer.

  • Store the extracted DNA at -20°C until use.

2.2.3. Nested Polymerase Chain Reaction (nPCR) for T. equi and B. caballi Detection:

This protocol is based on the amplification of the 18S rRNA gene.

  • First Round PCR:

    • Prepare a master mix containing PCR buffer, dNTPs, forward and reverse outer primers (18S Out-F and 18S Out-R), Taq DNA polymerase, and nuclease-free water.[14]

    • Add 1-5 µL of the extracted DNA to the PCR tubes containing the master mix.

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes; followed by 35 cycles of denaturation at 95°C for 15 seconds, annealing at 56°C for 15 seconds, and extension at 72°C for 30 seconds.[14]

  • Second Round (Nested) PCR:

    • Prepare a master mix similar to the first round, but using the inner primers (18S In-F and 18S In-R for T. equi or specific inner primers for B. caballi).

    • Add 1 µL of the first-round PCR product to the nested PCR master mix.

    • Use the same cycling conditions as the first round.

  • Analysis:

    • Analyze the nested PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.

2.2.4. Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Antibody Detection:

This is a generalized protocol. Commercial kits will have specific instructions that should be followed.

  • Sample Preparation: Centrifuge clotted blood samples to separate the serum.

  • Assay Procedure:

    • Coat a 96-well microtiter plate with the specific recombinant antigen for either T. equi or B. caballi.

    • Wash the plate to remove unbound antigen.

    • Add control sera and test sera to the designated wells and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate. This antibody will compete with the horse's antibodies for binding to the antigen.

    • Wash the plate to remove the unbound conjugated antibody.

    • Add a substrate solution that will react with the enzyme to produce a color change.

    • Stop the reaction and read the optical density of each well using a microplate reader.

  • Interpretation: The percentage of inhibition is calculated based on the optical density of the test sample relative to the negative control. A percentage of inhibition above a defined cutoff value (typically ≥40%) is considered positive.[15]

Visualized Workflows and Pathways

The following diagrams illustrate the treatment and monitoring workflow for equine piroplasmosis.

G cluster_diagnosis Diagnosis and Treatment Initiation cluster_treatment Treatment Regimen cluster_monitoring Post-Treatment Monitoring start Suspected Equine Piroplasmosis diagnosis Diagnostic Testing (cELISA and/or PCR) start->diagnosis positive Positive for T. equi or B. caballi diagnosis->positive premed Administer Premedication (e.g., N-butylscopolammonium bromide) positive->premed imidocarb Administer Imidocarb Dipropionate premed->imidocarb tequi T. equi Protocol: 4.0 mg/kg IM, 4 doses at 72h intervals imidocarb->tequi T. equi bcaballi B. caballi Protocol: 2.0-2.4 mg/kg IM, 2 doses at 24h intervals imidocarb->bcaballi B. caballi monitoring Monitor for Adverse Reactions tequi->monitoring bcaballi->monitoring clearance Assess Parasite Clearance (PCR and cELISA) monitoring->clearance negative Negative Results clearance->negative positive_monitoring Persistent Infection clearance->positive_monitoring end Treatment Complete negative->end retreatment Consider Re-treatment positive_monitoring->retreatment retreatment->premed

Caption: Treatment workflow for equine piroplasmosis using imidocarb dipropionate.

G cluster_sample Sample Collection and Preparation cluster_assays Diagnostic Assays cluster_results Result Interpretation and Outcome blood Whole Blood Collection serum Serum Separation (for cELISA) blood->serum dna DNA Extraction (for PCR) blood->dna celisa cELISA for Antibody Detection serum->celisa pcr Nested PCR for Parasite DNA Detection dna->pcr celisa_result cELISA Result: Positive or Negative celisa->celisa_result pcr_result PCR Result: Positive or Negative pcr->pcr_result outcome Determination of Infection Status and Treatment Efficacy celisa_result->outcome pcr_result->outcome

Caption: Diagnostic monitoring workflow for equine piroplasmosis.

References

Troubleshooting & Optimization

Technical Support Center: Imidocarb Dipropionate Administration in Canines and Felines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imidocarb dipropionate in experimental settings involving dogs and cats.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed after Imidocarb dipropionate injection in dogs?

A1: The most frequently reported side effects in dogs are related to the drug's cholinergic activity and local injection site reactions. These commonly include pain upon injection, salivation or drooling, nasal drip, and brief episodes of vomiting. Less common effects can include panting, diarrhea, swelling at the injection site, and restlessness. In rare cases, a wound may form at the injection site.

Q2: What are the potential side effects of Imidocarb dipropionate in cats?

A2: Cats can also exhibit cholinergic side effects. The most noted adverse effects include salivation or drooling, tearing, vomiting, diarrhea, muscle tremors, restlessness, a rapid heart rate (tachycardia), and difficulty breathing. However, in a study of eight cats with chronic haemobartonellosis, no significant toxicity was observed with a specific treatment protocol.

Q3: What is the underlying mechanism for the acute side effects of Imidocarb?

A3: The acute adverse effects of Imidocarb dipropionate are primarily due to its anticholinesterase activity. This leads to an accumulation of acetylcholine, causing cholinergic signs such as excessive salivation, lacrimation, vomiting, and diarrhea.

Q4: Are there any contraindications or risk factors for the use of Imidocarb?

A4: Yes, Imidocarb should be used with caution in animals with impaired lung, liver, or kidney function. It is also contraindicated for intravenous administration. The safety of Imidocarb has not been established in puppies, breeding, pregnant, or lactating animals. Additionally, it should not be used concurrently with other cholinesterase-inhibiting drugs, pesticides, or chemicals.

Q5: Can the side effects of Imidocarb be mitigated?

A5: Yes, the cholinergic side effects can often be prevented or reversed with the administration of atropine sulfate. In some experimental protocols and clinical settings, premedication with atropine is standard practice before Imidocarb injection to minimize these adverse reactions.

Troubleshooting Guides

Issue: Subject exhibits excessive drooling, vomiting, and diarrhea shortly after injection.

  • Cause: These are classic cholinergic signs resulting from the anticholinesterase activity of Imidocarb.

  • Solution:

    • Monitor the subject closely. These signs are often transient and resolve within a few hours.

    • If signs are severe, administer an anticholinergic agent such as atropine sulfate. Consult your experimental protocol for the appropriate dosage.

    • For future experiments, consider prophylactic administration of atropine prior to Imidocarb injection.

Issue: Swelling or apparent pain at the injection site.

  • Cause: Imidocarb can cause local tissue irritation.

  • Solution:

    • Monitor the injection site for signs of inflammation, swelling, or ulceration.

    • Mild swelling and pain are common and typically resolve within a few days.

    • Ensure proper injection technique (subcutaneous or intramuscular as per protocol) and rotate injection sites if multiple doses are required.

    • If ulceration occurs, provide appropriate wound care. Healing is generally not impaired.

Issue: Subject appears restless and agitated after administration.

  • Cause: Restlessness can be a cholinergic side effect.

  • Solution:

    • Ensure the subject is in a safe and comfortable environment to prevent injury.

    • Monitor for the development of other cholinergic signs.

    • If agitation is severe or accompanied by other systemic signs, consider the use of atropine as per your protocol.

Data Presentation

Table 1: Reported Side Effects of Imidocarb Dipropionate in Dogs

Side Effect CategorySpecific SignFrequencyCitations
Common Pain at injection siteFrequently Reported
Salivation/DroolingFrequently Reported
Nasal DripCommon
Vomiting (brief episodes)Common
Less Common PantingLess Common
DiarrheaLess Common
Swelling at injection siteLess Common
RestlessnessLess Common
Rare Wound formation at injection siteRare
Severe (esp. IV) Difficulty BreathingNoted in toxicity studies
TachycardiaNoted in toxicity studies
WeaknessNoted in toxicity studies
Profuse DiarrheaNoted in toxicity studies
Pulmonary Edema/CongestionAutopsy finding
Renal Failure/NephrosisAutopsy finding

Table 2: Reported Side Effects of Imidocarb Dipropionate in Cats

Side EffectFrequencyCitations
Salivation/DroolingReported
TearingReported
VomitingReported
DiarrheaReported
Muscle TremorsReported
RestlessnessReported
Rapid Heart RateReported
Difficulty BreathingReported
Note:A study in 8 cats reported no significant toxicity.

Experimental Protocols

Protocol: Assessment of Acute Toxicity and Cholinergic Side Effects of Imidocarb Dipropionate in a Canine Model

  • Subject Selection: Utilize healthy adult dogs with no pre-existing hepatic, renal, or pulmonary conditions, confirmed by physical examination and baseline bloodwork (CBC and serum chemistry).

  • Acclimation: Acclimate subjects to the housing and handling procedures for a minimum of 7 days prior to the experiment.

  • Dosing and Administration:

    • Calculate the dose of Imidocarb dipropionate based on the subject's body weight (e.g., 6.6 mg/kg).

    • Administer via subcutaneous or intramuscular injection. Intravenous administration should be avoided.

    • For a control group, administer a vehicle control (e.g., sterile water for injection).

    • To evaluate mitigation strategies, a separate group can be premedicated with atropine sulfate (e.g., 0.04 mg/kg) 15-30 minutes prior to Imidocarb administration.

  • Post-Administration Monitoring:

    • Continuous Observation: Observe subjects continuously for the first 4 hours post-injection.

    • Scoring of Cholinergic Signs: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), score the severity of cholinergic signs (e.g., salivation, lacrimation, vomiting, diarrhea, muscle tremors) using a standardized scoring system (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).

    • Injection Site Evaluation: Visually inspect and palpate the injection site at 24, 48, and 72 hours post-injection to assess pain, swelling, and erythema.

    • Clinical Pathology: Collect blood samples at baseline and at specified time points post-injection (e.g., 24 hours, 7 days) to evaluate complete blood count, serum chemistry (especially liver and kidney parameters), and cholinesterase activity.

  • Data Analysis: Compare the incidence and severity of clinical signs and changes in clinical pathology parameters between treatment groups.

Mandatory Visualizations

Cholinergic_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Binds & Activates Effect Cholinergic Side Effects (Salivation, Vomiting, etc.) Receptor->Effect Imidocarb Imidocarb Imidocarb->AChE Inhibits

Caption: Mechanism of Imidocarb-induced cholinergic side effects.

Experimental_Workflow start Start: Subject Selection & Acclimation baseline Baseline Assessment (Physical Exam, Bloodwork) start->baseline grouping Group Allocation (Control, Imidocarb, Imidocarb + Atropine) baseline->grouping admin Drug Administration grouping->admin monitoring Post-Dose Monitoring (Clinical Signs, Injection Site) admin->monitoring sampling Blood Sampling (Clinical Pathology) monitoring->sampling analysis Data Analysis & Comparison sampling->analysis end End of Study analysis->end

Caption: Workflow for assessing side effects of Imidocarb.

Improving the solubility of Imidocarb dihydrochloride monohydrate for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Imidocarb dihydrochloride monohydrate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for preparing a stock solution of this compound?

For high-concentration stock solutions, organic solvents like DMSO, ethanol, or dimethylformamide (DMF) are recommended.[1] For direct preparation of aqueous solutions, water or Phosphate-Buffered Saline (PBS) can be used.[1][2][3][4] It is crucial to purge the solvent with an inert gas when using organic solvents to prevent degradation.[1]

Q2: What is the solubility of Imidocarb in common solvents?

The solubility can vary based on the specific salt form of Imidocarb. The following table summarizes available data, primarily for the dipropionate salt, which is expected to have solubility characteristics similar to the dihydrochloride monohydrate form.

Compound FormSolventReported Solubility
Imidocarb dipropionateEthanol, DMSO, DMF~1 mg/mL[1]
Imidocarb dipropionatePBS (pH 7.2)~10 mg/mL[1]
Imidocarb (salt not specified)Water≥1 mg/mL[3][4]
Imidocarb Injection FormulationWaterSoluble (concentration not specified)[2]

Q3: How should I store stock and working solutions of Imidocarb?

Proper storage is critical to maintain the compound's stability.

Solution TypeStorage TemperatureRecommended Maximum Duration
Solid (Powder)4°C≥ 4 years[1]
Organic Stock Solution-20°C or -80°CWeeks to months (protect from light)
Aqueous Stock/Working Solution2-8°CNot more than one day[1]

Q4: Can I dissolve this compound directly in my cell culture medium?

While possible, it is not the recommended practice. Cell culture media are complex mixtures containing components that can interact with the compound and affect its solubility and stability. The preferred method is to prepare a concentrated stock solution in a suitable solvent (like DMSO or sterile water) and then dilute it to the final working concentration in the culture medium immediately before use.

Q5: Why is my Imidocarb solution precipitating upon dilution into an aqueous buffer or cell culture medium?

Precipitation typically occurs when a concentrated organic stock solution is diluted into an aqueous environment where the compound is less soluble. This can be caused by:

  • High Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is insignificant, as it can have physiological effects on cells.[1]

  • "Salting Out" Effect: The high salt concentration in buffers or media can reduce the solubility of the compound.

  • pH Incompatibility: The pH of the final solution may be unfavorable for keeping the compound dissolved.

Experimental Protocols & Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
  • Calculate Required Mass: The molecular weight of this compound is 439.34 g/mol .[5][6] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 439.34 g/mol = 0.00043934 g = 4.39 mg

  • Weigh Compound: Accurately weigh 4.39 mg of this compound powder.

  • Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Ensure Complete Dissolution: Vortex thoroughly. If needed, gently warm the solution in a 37°C water bath or sonicate for a few minutes until the solid is completely dissolved.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Stock Solution (1 mg/mL in Sterile Water)
  • Weigh Compound: Accurately weigh 1 mg of this compound powder.

  • Dissolve in Water: Add 1 mL of sterile, distilled water.

  • Ensure Complete Dissolution: Vortex the solution until the powder is fully dissolved. Gentle warming (37°C) can be applied if dissolution is slow.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store at 4°C. It is highly recommended to prepare this solution fresh and use it within 24 hours.[1]

G cluster_start Step 1: Stock Solution Preparation cluster_organic Organic Solvent Path cluster_aqueous Aqueous Solvent Path cluster_end Step 2: Working Solution Preparation start Imidocarb Dihydrochloride Monohydrate (Solid) decision Select Solvent System start->decision dissolve_org Dissolve in DMSO or Ethanol decision->dissolve_org High Concentration Needed dissolve_aq Dissolve in Sterile Water or PBS decision->dissolve_aq Organic Solvent Undesirable stock_org High-Concentration Organic Stock (e.g., 10 mM) dissolve_org->stock_org dilute_org Serially Dilute in Culture Medium stock_org->dilute_org stock_aq Aqueous Stock (e.g., 1 mg/mL) dissolve_aq->stock_aq dilute_aq Dilute Directly in Culture Medium stock_aq->dilute_aq working_sol Final Working Solution (for In Vitro Assay) dilute_org->working_sol dilute_aq->working_sol

Caption: Workflow for Preparing Imidocarb Working Solutions.

Troubleshooting Guide

Q: My compound is not dissolving completely in an aqueous buffer. What should I do?

A: If you encounter difficulty dissolving the compound directly in an aqueous buffer, follow these steps:

  • Increase Mixing Energy: Continue to vortex the solution for a longer period.

  • Apply Gentle Heat: Warm the solution in a water bath at a temperature of approximately 37°C. Do not boil.

  • Use Sonication: Place the vial in a sonicator bath for 5-10 minute intervals to break up particle aggregates.

  • Switch to an Organic Stock: If the above methods fail, the most reliable approach is to prepare a concentrated stock solution in an organic solvent like DMSO, where solubility is higher, and then dilute it into your aqueous medium.[1]

Q: I see a precipitate in my culture plate after adding the Imidocarb working solution. How can I prevent this?

A: This is a common issue when diluting from a concentrated organic stock.

  • Check Final Solvent Concentration: Ensure the final percentage of DMSO or other organic solvent is well below 1% (ideally ≤0.1%) to avoid both cell toxicity and precipitation.

  • Perform an Intermediate Dilution: Instead of a single large dilution, perform a serial or intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in sterile PBS or serum-free medium first, then add this intermediate solution to your final culture plate.

  • Increase Final Volume: Adding the drug to a larger volume of medium while mixing can help it disperse and dissolve more effectively.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

G cluster_dissolve Troubleshooting Poor Dissolution cluster_precipitate Troubleshooting Precipitation start Solubility Issue Encountered issue_type What is the issue? start->issue_type fail_dissolve Fails to Dissolve in Aqueous Buffer issue_type->fail_dissolve Initial Dissolution precipitate Precipitates on Dilution issue_type->precipitate Dilution into Medium action1 1. Try Gentle Warming (37°C) fail_dissolve->action1 action2 2. Try Vortexing / Sonication action1->action2 action3 3. Switch to Organic Solvent Stock (DMSO) action2->action3 end_node Problem Resolved action3->end_node check1 1. Check Final Solvent % (Keep <0.5%) precipitate->check1 check2 2. Perform Intermediate Dilution Step check1->check2 check3 3. Ensure pH & Buffer Compatibility check2->check3 check3->end_node

References

Technical Support Center: Managing Adverse Cholinergic Effects of Imidocarb Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse cholinergic effects associated with Imidocarb treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Imidocarb that leads to cholinergic side effects?

A1: Imidocarb is a carbanilide derivative antiprotozoal agent.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (ACh).[2][3][4] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and the subsequent cholinergic side effects.[5][6]

Q2: What are the common cholinergic adverse effects observed during Imidocarb treatment?

A2: The most frequently observed cholinergic side effects include hypersalivation (drooling), lacrimation (tearing), nasal drip, vomiting, and diarrhea.[7][8] Less common effects can include panting, restlessness, muscle tremors, and abdominal pain.[7][9] In severe cases, more serious effects such as difficulty breathing, tachycardia (rapid heart rate), weakness, and profuse diarrhea have been reported.[10]

Q3: How can cholinergic side effects of Imidocarb be prevented or minimized?

A3: Premedication with an anticholinergic agent is the most effective method to prevent or reduce the severity of Imidocarb's cholinergic side effects. Atropine sulfate and glycopyrrolate are the two most commonly used anticholinergics for this purpose.[11][12] These drugs act as competitive antagonists at muscarinic acetylcholine receptors, blocking the effects of excess acetylcholine.

Q4: What is the recommended premedication to use with Imidocarb: atropine or glycopyrrolate?

A4: While both atropine and glycopyrrolate can be effective, studies in horses suggest that glycopyrrolate may be superior in ameliorating the adverse gastrointestinal effects of Imidocarb with a lower risk of inducing colic compared to atropine.[11][12] Glycopyrrolate's quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system effects.[13]

Q5: When should the anticholinergic premedication be administered?

A5: It is generally recommended to administer the anticholinergic premedication 15 to 30 minutes prior to the administration of Imidocarb. This allows the anticholinergic agent to reach effective concentrations and block the muscarinic receptors before the cholinergic effects of Imidocarb manifest.

Troubleshooting Guide

Problem: Immediately after Imidocarb injection, the animal exhibits profuse salivation and vomiting.

  • Cause: This is a classic acute cholinergic response due to the rapid inhibition of acetylcholinesterase by Imidocarb.

  • Solution:

    • If premedication was not administered, immediately administer a therapeutic dose of an anticholinergic agent like atropine or glycopyrrolate.

    • Monitor the animal closely for resolution of clinical signs.

    • For future experiments, ensure premedication is given 15-30 minutes prior to Imidocarb administration.

Problem: The animal develops severe diarrhea and signs of abdominal pain (colic) several hours after Imidocarb administration, even with atropine premedication.

  • Cause: While atropine can reduce initial cholinergic signs, it can also significantly decrease gastrointestinal motility, potentially leading to ileus and gas accumulation, which can manifest as colic.[11]

  • Solution:

    • Consider using glycopyrrolate as an alternative premedication in future experiments, as it has been shown to have a lesser impact on gastrointestinal motility compared to atropine.[12]

    • Provide supportive care for the animal, including monitoring hydration status and providing analgesia if necessary, under veterinary guidance.

Problem: The animal shows signs of restlessness and muscle tremors after Imidocarb injection.

  • Cause: These are also manifestations of cholinergic overstimulation, affecting nicotinic receptors in the central nervous system and at the neuromuscular junction.

  • Solution:

    • Ensure adequate premedication with an anticholinergic agent. While glycopyrrolate has limited CNS penetration, it can help manage peripheral nicotinic effects.

    • Monitor the animal to ensure the tremors do not progress to more severe neurological signs.

    • If signs are severe or persistent, consult with a veterinarian.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the management of Imidocarb's cholinergic effects.

Table 1: Recommended Dosages for Imidocarb and Anticholinergic Premedication

DrugSpeciesDosageRoute of AdministrationNotes
Imidocarb DipropionateDog6.6 mg/kgIntramuscular (IM) or Subcutaneous (SC)A second dose may be given after 14 days.[14][15]
Imidocarb DipropionateHorse2.4 mg/kgIntramuscular (IM)
Atropine SulfateDog0.05 mg/kgSubcutaneous (SC)Recommended as a premedication to minimize side effects.[15]
Atropine SulfateHorse0.02 mg/kgIntravenous (IV)Administered 15 minutes before Imidocarb.[12]
GlycopyrrolateDog5 µg/kg (0.005 mg/kg)Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC)[16]
GlycopyrrolateHorse0.0025 mg/kgIntravenous (IV)Administered 15 minutes before Imidocarb.[12]

Table 2: Comparative Efficacy of Atropine and Glycopyrrolate in Horses

Treatment GroupIncidence of ColicIncidence of DiarrheaEffect on Gastrointestinal Motility
Imidocarb alone3 out of 8 horses4 out of 8 horsesIncreased fecal production and defecation.[12]
Imidocarb + Atropine4 out of 8 horses0 out of 8 horsesSignificantly decreased borborygmi and colon contractions.[12]
Imidocarb + Glycopyrrolate1 out of 8 horsesNot significantly different from controlBorborygmi significantly decreased at 1h 15 min.[12]

Experimental Protocols

Protocol 1: Management of Imidocarb-Induced Cholinergic Effects in Dogs

  • Objective: To prevent or mitigate the cholinergic side effects of Imidocarb dipropionate in dogs undergoing treatment for babesiosis.

  • Materials:

    • Imidocarb dipropionate (120 mg/mL injectable solution)

    • Atropine sulfate (e.g., 0.5 mg/mL injectable solution) or Glycopyrrolate (e.g., 0.2 mg/mL injectable solution)

    • Sterile syringes and needles

    • Animal scale

  • Methodology:

    • Accurately weigh the dog to determine the correct dosage.

    • Calculate the dose of the chosen anticholinergic premedication (Atropine: 0.05 mg/kg; Glycopyrrolate: 0.005 mg/kg).[15][16]

    • Administer the anticholinergic subcutaneously 15-30 minutes prior to Imidocarb administration.

    • Calculate the dose of Imidocarb dipropionate (6.6 mg/kg).[14]

    • Administer the Imidocarb dipropionate via intramuscular or subcutaneous injection at a different site from the premedication.

    • Monitor the dog for at least 2-4 hours post-injection for any signs of adverse effects such as salivation, vomiting, diarrhea, or restlessness.

    • Record all observations.

Protocol 2: Comparative Study of Atropine and Glycopyrrolate in Horses

  • Objective: To compare the efficacy of atropine and glycopyrrolate in ameliorating the adverse effects of Imidocarb dipropionate in horses.

  • Materials:

    • Imidocarb dipropionate

    • Atropine sulfate

    • Glycopyrrolate

    • Saline solution (0.9% NaCl)

    • Sterile syringes and needles

  • Methodology:

    • A blinded, randomized, crossover study design with a washout period between treatments is recommended.

    • Each horse receives four treatments:

      • Control: Saline IM and IV.

      • Imidocarb only: Imidocarb (2.4 mg/kg IM) and saline IV.

      • Imidocarb + Atropine: Atropine (0.02 mg/kg IV) 15 minutes before Imidocarb (2.4 mg/kg IM).[12]

      • Imidocarb + Glycopyrrolate: Glycopyrrolate (0.0025 mg/kg IV) 15 minutes before Imidocarb (2.4 mg/kg IM).[12]

    • Monitor and record clinical data including signs of colic, incidence of diarrhea, and gastrointestinal motility (borborygmi) at regular intervals post-treatment.

    • Analyze the data to compare the incidence and severity of adverse effects between the treatment groups.

Visualizations

Imidocarb_Cholinergic_Pathway cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh_receptor Muscarinic/Nicotinic Receptors ACh_release->ACh_receptor Binds to Increased_ACh Increased ACh in Synaptic Cleft ACh_release->Increased_ACh ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Catalyzes Choline_uptake Choline Reuptake ACh_hydrolysis->Choline_uptake Imidocarb Imidocarb Imidocarb->AChE Inhibits Imidocarb->Increased_ACh Leads to Anticholinergic Anticholinergic (Atropine/Glycopyrrolate) Anticholinergic->ACh_receptor Blocks Cholinergic_Effects Adverse Cholinergic Effects (Salivation, Diarrhea, etc.) Anticholinergic->Cholinergic_Effects Prevents/ Reduces Increased_ACh->Cholinergic_Effects

Caption: Signaling pathway of Imidocarb-induced cholinergic effects and their management.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Animal_Selection Select and Acclimatize Research Animals Baseline_Data Collect Baseline Data (Weight, Vitals, etc.) Animal_Selection->Baseline_Data Randomization Randomize into Treatment Groups Baseline_Data->Randomization Premedication Administer Premedication (Anticholinergic or Saline) Randomization->Premedication Imidocarb_Admin Administer Imidocarb or Saline Premedication->Imidocarb_Admin 15-30 min interval Monitoring Monitor for Adverse Effects (Cholinergic Signs, Colic, etc.) Imidocarb_Admin->Monitoring Data_Collection Collect Post-Treatment Data (Clinical Signs, Samples) Monitoring->Data_Collection Data_Analysis Analyze and Compare Treatment Outcomes Data_Collection->Data_Analysis

Caption: General experimental workflow for managing Imidocarb's adverse effects.

References

Stability of Imidocarb dihydrochloride monohydrate in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Imidocarb Dihydrochloride Monohydrate under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2] It is crucial to protect it from incompatible materials such as strong oxidizing agents.[1][3][4] For long-term storage, maintaining a cool and dry environment is recommended.[1]

Q2: Is this compound sensitive to light?

A2: Based on forced degradation studies on the closely related salt, imidocarb dipropionate, the compound shows relative stability under photolytic (light) conditions.[5] However, as a general good laboratory practice, it is always advisable to store sensitive chemical compounds, including this compound, protected from light unless specific photostability data for this exact salt form suggests otherwise.

Q3: What are the known incompatibilities of this compound?

A3: The primary incompatibility noted is with strong oxidizing agents.[1][3][4] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.

Q4: What are the potential degradation products of Imidocarb?

A4: Under forced degradation conditions (acidic, alkaline, and oxidative stress), several degradation products can be formed.[6][7] Known related substances that are monitored as impurities include dealkylated derivatives, N-oxide species, and hydrolysis products.[8]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Review the compound's certificate of analysis. If degradation is suspected, perform a purity analysis using a validated stability-indicating method like RP-HPLC.
Discoloration or change in the physical appearance of the powder. Potential chemical degradation or contamination.Do not use the compound. Segregate the material and consult with the supplier. If necessary, an analysis of the material can be performed to identify the cause of the change.
Inconsistent results between different batches of the compound. Variation in purity or stability between batches.Always source high-purity material from a reputable supplier.[9] It is good practice to qualify new batches by comparing their performance to a previously validated batch.
Precipitation of the compound in solution. Poor solubility or degradation leading to less soluble byproducts.Imidocarb is a basic, water-soluble compound.[8] Ensure the appropriate solvent is used and that the concentration is within the solubility limits. If degradation is suspected, analyze the solution for impurities.

Stability Data Summary

The following table summarizes the stability of the closely related compound, imidocarb dipropionate, under forced degradation conditions. This data provides insights into the potential stability profile of this compound.

Condition Observations and Degradation
Acidic Conditions Sensitive to acidic environments, leading to degradation.[5]
Alkaline Conditions Sensitive to basic environments, leading to degradation.[5]
Oxidative Stress Subject to degradation in the presence of oxidizing agents.[6][7]
Thermal Stress Generally stable under thermal stress conditions.[5]
Photolytic Stress Shows good stability when exposed to light.[5]
Aqueous Solution (Water) More stable in neutral aqueous solutions compared to acidic or basic conditions.[5]

Experimental Protocols

Protocol 1: Stability Testing using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for imidocarb dipropionate and is suitable for assessing the stability of this compound.[5][9]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Milli-Q water

  • Hemochrome/C18 column (250mm × 4.6mm, 5μm particle size) or equivalent[9]

2. Chromatographic Conditions:

  • Mobile Phase: 0.2% Trifluoroacetic acid (TFA) and Acetonitrile (ACN) in an 80:20 (v/v) ratio.[5]

  • Flow Rate: 1.0 ml/min.[5]

  • Column Temperature: Ambient.

  • Detection Wavelength: 243 nm.[5]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound reference standard in a 25 ml volumetric flask.

  • Use a diluent of water and acetonitrile (1:1 v/v) to dissolve and make up the volume.[9]

  • Further dilute this stock solution with the mobile phase to achieve a final concentration of 20 µg/ml.[9]

4. Sample Preparation for Stability Studies:

  • Subject the this compound to various stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation).

  • Prepare sample solutions from the stressed material at a concentration of approximately 18-20 µg/ml using the mobile phase.[9]

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method should be validated for linearity, precision, accuracy, and robustness according to ICH Q2(R1) guidelines.[5]

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A This compound B Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Stressed Samples B->C D RP-HPLC Analysis C->D E TLC-Densitometry C->E F Quantify Degradation Products D->F G Determine Purity of Parent Compound D->G E->F E->G H Stability Profile Report F->H G->H

Caption: A flowchart illustrating the key steps in assessing the stability of this compound.

Logical Relationship of Stability Factors

G Factors Influencing this compound Stability cluster_0 Chemical Environment cluster_1 Physical Environment A Imidocarb Stability B pH (Acidic/Basic Conditions) A->B sensitive to C Presence of Oxidizing Agents A->C reactive with D Temperature A->D relatively stable F Light Exposure A->F relatively stable E Humidity

References

Technical Support Center: Optimizing Imidocarb Dosage in Canines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing imidocarb dipropionate dosage to minimize toxicity in canines during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended therapeutic dosage of imidocarb dipropionate for canines in a research setting?

A1: The standard recommended therapeutic dose for the treatment of babesiosis is 6.6 mg/kg body weight, administered via intramuscular (IM) or subcutaneous (SC) injection.[1][2] This dose is typically repeated after two weeks for a total of two treatments.[1][2] However, for experimental purposes, the optimal dose may need to be determined based on the specific research objectives and the health status of the animals.

Q2: What are the common signs of imidocarb toxicity in canines?

A2: The most frequently observed adverse effects are related to the drug's anticholinesterase activity, leading to cholinergic signs.[1][3][4] These include:

  • Pain at the injection site[5][6]

  • Excessive salivation or drooling[5][6][7]

  • Nasal drip[1][5]

  • Vomiting[5][6][7]

  • Diarrhea[5][7]

  • Muscle tremors[3][5]

  • Restlessness[3][5]

More severe, though less common, side effects can include tachycardia, difficulty breathing, and swelling or ulceration at the injection site.[1][3][5][8]

Q3: What are the target organs for imidocarb toxicity?

A3: Studies have identified the primary target organs of imidocarb toxicity as the lungs, kidneys, and liver.[1][8] In cases of severe toxicity, findings have included pulmonary congestion and edema, enlarged and congested kidneys with hemorrhaging, and liver enlargement.[8][9] Elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be indicative of mild liver injury.[1]

Q4: How can the cholinergic side effects of imidocarb be minimized?

A4: Premedication with atropine sulfate can be effective in blocking or reducing the severity of cholinergic signs.[4][7][10] A typical dose of atropine is 0.05 mg/kg.[7] This is a crucial step in optimizing the administration protocol to enhance the safety profile of imidocarb.

Q5: Is intravenous (IV) administration of imidocarb recommended?

A5: No, intravenous administration of imidocarb dipropionate is not recommended.[1][3] IV injection has been associated with severe adverse reactions, including death due to pulmonary edema and acute renal failure.[3][8]

Q6: What is the mechanism of imidocarb toxicity?

A6: The adverse effects of imidocarb are primarily attributed to its anticholinesterase activity, leading to an accumulation of acetylcholine and subsequent overstimulation of the cholinergic system.[3][4][8][10] The drug may also interfere with nucleic acid metabolism in parasites.[7][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Immediate post-injection distress (vocalization, agitation) Pain at the injection site.Consider dividing the dose into two smaller injections at different sites. Ensure proper injection technique.
Mild to moderate cholinergic signs (salivation, nasal drip, vomiting) Anticholinesterase activity of imidocarb.Administer atropine sulfate (0.05 mg/kg) as a premedication approximately 15-30 minutes before imidocarb injection.[7] Monitor the animal closely. These signs are often transient.[6]
Severe cholinergic signs (profuse diarrhea, muscle tremors, dyspnea) High individual sensitivity or potential overdose.Immediately administer a therapeutic dose of atropine sulfate. Provide supportive care and monitor vital signs. Re-evaluate the dosage for future administrations.
Swelling or inflammation at the injection site Local tissue reaction to the drug.Monitor the site for signs of infection or ulceration. Cold compresses may help reduce swelling. If the reaction is severe or persistent, consult a veterinarian.
Elevated liver enzymes (ALT, AST) post-treatment Potential hepatotoxicity.Conduct baseline and follow-up liver function tests.[5] Consider a lower dose or alternative therapies for animals with pre-existing liver conditions.[5]
Signs of renal distress (changes in urination, elevated BUN/creatinine) Potential nephrotoxicity.Perform baseline and follow-up renal function tests.[5] Ensure adequate hydration of the animal. Use with caution in animals with impaired kidney function.[3][5]

Data Presentation

Table 1: Imidocarb Dipropionate Dosage and Observed Effects in Canines

Dosage (mg/kg) Route of Administration Observed Effects Reference
4Intravenous (IV)Death in one of 13 dogs, pulmonary edema, acute renal failure. Not Recommended. [1][3][8]
5, 20, 80OralTarget organs of toxicity were liver and intestines.[1]
6.6Intramuscular (IM) or Subcutaneous (SC)Standard therapeutic dose for babesiosis.[1][2][7]
9.9Subcutaneous (SC)Slight increase in serum ALT and AST, indicative of mild liver injury.[1]

Table 2: Pharmacokinetic Parameters of Imidocarb in Canines

Parameter Value Reference
Half-life (T½)3.45 ± 0.75 hours[12]

Experimental Protocols

Protocol 1: Evaluation of Imidocarb Toxicity with Atropine Premedication

  • Animal Selection: Select healthy adult canines with no pre-existing liver or kidney conditions. Conduct baseline complete blood count (CBC) and serum biochemistry panels.

  • Acclimatization: Allow animals to acclimate to the housing facility for a minimum of 7 days.

  • Grouping: Divide animals into a control group (saline) and treatment groups receiving varying doses of imidocarb (e.g., 6.6 mg/kg, 9.9 mg/kg).

  • Premedication: 15-30 minutes prior to imidocarb administration, administer atropine sulfate (0.05 mg/kg) via subcutaneous injection to all treatment groups.

  • Imidocarb Administration: Administer imidocarb dipropionate via deep intramuscular injection. The control group receives a comparable volume of sterile saline.

  • Post-injection Monitoring: Continuously monitor animals for the first 4 hours post-injection for any adverse reactions, particularly cholinergic signs. Record observations at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Clinical Pathology: Collect blood samples at 24, 48, and 72 hours post-injection for CBC and serum biochemistry analysis, with a focus on liver (ALT, AST) and kidney (BUN, creatinine) function markers.

  • Data Analysis: Compare the incidence and severity of adverse effects and changes in clinical pathology parameters between the different dosage groups.

Mandatory Visualization

Experimental_Workflow_for_Imidocarb_Toxicity_Evaluation cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment animal_selection Animal Selection (Healthy Canines) baseline_data Baseline Data Collection (CBC, Biochemistry) animal_selection->baseline_data acclimatization Acclimatization (7 days) baseline_data->acclimatization grouping Grouping (Control & Treatment) acclimatization->grouping premedication Atropine Premedication (0.05 mg/kg SC) grouping->premedication imidocarb_admin Imidocarb Administration (IM) premedication->imidocarb_admin monitoring Clinical Monitoring (4 hours post-injection) imidocarb_admin->monitoring blood_sampling Blood Sampling (24, 48, 72 hours) monitoring->blood_sampling data_analysis Data Analysis blood_sampling->data_analysis Imidocarb_Toxicity_Pathway imidocarb Imidocarb Dipropionate ache Acetylcholinesterase (AChE) imidocarb->ache Inhibition ach Increased Acetylcholine (ACh) ache->ach Leads to cholinergic Cholinergic Receptors (Muscarinic & Nicotinic) ach->cholinergic Overstimulation of toxicity Clinical Signs of Toxicity (Salivation, Vomiting, Diarrhea, etc.) cholinergic->toxicity Results in atropine Atropine Sulfate (Premedication) atropine->cholinergic Blocks

References

Degradation pathways of Imidocarb dihydrochloride monohydrate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidocarb dihydrochloride monohydrate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Imidocarb in biological samples?

A1: Imidocarb is generally considered to be a stable compound in biological matrices. Studies have shown that it can be detected in tissues for extended periods. For instance, in cattle, Imidocarb was still detectable 224 days after a single therapeutic dose[1]. In bovine tissues, Imidocarb was found to be stable for up to 15 days when stored at -20°C and after three freeze-thaw cycles[2]. However, long-term stability should be assessed for each specific matrix and storage condition.

Q2: What are the known or potential degradation products of Imidocarb?

A2: Several studies have reported a lack of detectable metabolites of Imidocarb in biological systems[3][4][5][6]. This suggests that the parent compound is the primary analyte of interest. However, potential degradation products or impurities that may be monitored include dealkylated derivatives, N-oxide species, and hydrolysis products[7]. While not definitively identified as metabolites in vivo, these represent plausible degradation pathways.

Q3: Which tissues are expected to have the highest concentrations of Imidocarb residues?

A3: Following administration, Imidocarb tends to accumulate in specific tissues. The highest concentrations are typically found in the liver and kidneys, making them target tissues for residue analysis[5][6][8]. Muscle tissue generally shows lower residue levels[3][6].

Q4: Are there any known interferences in the analysis of Imidocarb?

A4: Endogenous substances in biological matrices can potentially interfere with the analysis. However, validated analytical methods, such as HPLC and LC-MS/MS, are designed to have high selectivity, and no significant interference from endogenous substances has been reported when using these methods[9]. It is crucial to perform a thorough method validation, including selectivity assessments with blank matrix samples.

Troubleshooting Guides

Issue 1: Low Recovery of Imidocarb from Biological Samples
  • Possible Cause 1: Inefficient Extraction Solvent. The choice of extraction solvent is critical for achieving good recovery. Using acetonitrile alone may result in low recovery (<30%)[10].

    • Solution: A mixture of acetonitrile, methanol, and trifluoroacetic acid (e.g., 495:500:5, v/v/v) has been shown to provide significantly better recovery rates of over 80%[10]. Another approach is to use acetone in the presence of a base[11].

  • Possible Cause 2: Strong Binding to Matrix Components. Imidocarb is known to bind to plasma proteins and can be retained in tissues[1][5]. This binding can hinder efficient extraction.

    • Solution: For tissue samples, enzymatic digestion using subtilis protease can be employed to break down the tissue structure and release the bound drug before extraction[8]. For plasma, a weak cation-exchange solid-phase extraction (SPE) can be effective in isolating Imidocarb[12].

  • Possible Cause 3: Inappropriate pH during Extraction. The charge state of Imidocarb is pH-dependent, which can affect its solubility and interaction with extraction materials.

    • Solution: Extraction with acetonitrile under basic conditions has been successfully used for various livestock and seafood products[13][14].

Issue 2: Poor Chromatographic Peak Shape or Resolution
  • Possible Cause 1: Suboptimal Mobile Phase Composition. The mobile phase composition directly influences the retention and peak shape of Imidocarb.

    • Solution: A common mobile phase for reversed-phase HPLC consists of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) and an organic solvent like acetonitrile or methanol[15][16]. Adjusting the ratio of the organic to the aqueous phase can optimize the retention time and peak shape. For example, varying the acetonitrile concentration from 11% to 20% can significantly change the retention time[10].

  • Possible Cause 2: Inappropriate Column Choice.

    • Solution: A C18 reversed-phase column is commonly used for Imidocarb analysis[15][17]. Ensure the column is in good condition and properly equilibrated with the mobile phase before injection.

Issue 3: Matrix Effects in LC-MS/MS Analysis
  • Possible Cause: Co-eluting Endogenous Components. Components of the biological matrix can co-elute with Imidocarb and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

    • Solution 1: Improve Sample Clean-up. Employ a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is a common and effective method[15][16]. For fatty samples, a liquid-liquid partitioning step with hexane can remove fat-soluble impurities[13][14].

    • Solution 2: Use a Matrix-Matched Calibration Curve. Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for consistent matrix effects[8].

    • Solution 3: Employ an Isotope-Labeled Internal Standard. If available, a stable isotope-labeled version of Imidocarb is the ideal internal standard to correct for both extraction variability and matrix effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Imidocarb in Different Species

SpeciesDose and RouteCmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)Reference
Cattle3.0 mg/kg (subcutaneous)2257.5 ± 273.622.14 ± 0.6731.77 ± 25.7515077.88 ± 1952.19[9]
Swine2 mg/kg (intramuscular)20200.5413.91-[11]
Dogs4 mg/kg (intravenous)--3.45 ± 0.75-[18]
Goats4 mg/kg (intravenous)--4.18 ± 1.57-[18]
Sheep4.5 mg/kg (intramuscular)7900< 4--[5]

Table 2: Imidocarb Residue Depletion in Bovine Tissues (µg/kg)

Time Post-Treatment (days)LiverKidneyMuscleReference
145400 ± 610-1050 ± 310[3][4]
224120 ± 10-60 ± 20[3][4]
228249.6131.6-[8]

Experimental Protocols

Protocol 1: Analysis of Imidocarb in Bovine Tissues by UPLC-MS/MS

This protocol is based on the methodology described for residue depletion studies[8].

  • Sample Preparation:

    • Weigh 1.0 g of homogenized tissue (liver, kidney, or muscle) into a 50 mL centrifuge tube.

    • Add 1 mL of PBS buffer and vortex for 1 minute.

    • Add 300 µL of subtilis protease solution, vortex for 2 minutes, and incubate at 37°C for 6 hours with oscillation.

    • Add 2 mL of PBS buffer, vortex for 1 minute, and sonicate for 15 minutes.

  • Extraction:

    • Perform liquid-liquid or solid-phase extraction as validated for your laboratory. A common approach involves extraction with an organic solvent like acetonitrile, potentially with acid or base modifiers[10][13][14].

  • UPLC-MS/MS Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol/acetonitrile[16].

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[14][16].

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for Imidocarb. A potential transition is m/z 175 → 162[19].

  • Quantification:

    • Use a matrix-matched calibration curve for accurate quantification[8]. The limit of quantification (LOQ) in tissues is typically in the low µg/kg range[8][16].

Protocol 2: Analysis of Imidocarb in Plasma/Serum by HPLC-UV

This protocol is a general guide based on several pharmacokinetic studies[11][15][20].

  • Sample Preparation (Plasma):

    • To a 1 mL plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Clean-up (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer.

    • Perform solid-phase extraction (SPE) using a weak cation-exchange (WCX) cartridge.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[15].

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and acetonitrile. An 85:15 (v/v) ratio of 0.1% TFA to acetonitrile has been reported[15][17].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at approximately 260 nm[15].

  • Quantification:

    • Prepare a calibration curve using standard solutions of Imidocarb in the mobile phase or blank plasma extract. The limit of quantification (LOQ) in plasma is typically in the ng/mL range[9].

Visualizations

DegradationPathways Imidocarb Imidocarb Hydrolysis Hydrolysis Product (Urea bond cleavage) Imidocarb->Hydrolysis Hydrolysis N_Oxide N-Oxide Species Imidocarb->N_Oxide Oxidation Dealkylated Dealkylated Derivative Imidocarb->Dealkylated Dealkylation

Caption: Potential degradation pathways of Imidocarb.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization / Digestion (for tissues) Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Analysis HPLC or UPLC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for Imidocarb analysis.

References

Overcoming poor response to Imidocarb in Babesia microti-like infections.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor response to Imidocarb in Babesia microti-like infections.

Troubleshooting Guides

Issue 1: Imidocarb Dipropionate Monotherapy Fails to Clear Babesia microti-like Infection in an in vivo Animal Model.

Potential Causes and Troubleshooting Steps:

  • Inherent Poor Efficacy of Imidocarb against B. microti-like Species:

    • Observation: High rates of clinical relapse and persistent PCR-positivity are frequently observed when using Imidocarb to treat infections with small piroplasms like B. microti-like species.[1] In a study on naturally infected dogs, Imidocarb showed the worst clinical and parasitological efficacy compared to other treatments.[2]

    • Recommendation: Consider alternative or combination therapies. The combination of atovaquone and azithromycin is a frequently recommended alternative for treating babesiosis.[3]

  • Sub-optimal Dosing or Administration:

    • Observation: Incorrect dosage or administration route can lead to treatment failure.

    • Recommendation: Ensure the correct dosage and administration route are being used as per established protocols. For experimental models, refer to the detailed experimental protocols section.

  • Immunocompromised Host Model:

    • Observation: The immune status of the host animal significantly impacts treatment outcome. Immunocompromised models, such as SCID mice, may exhibit higher parasitemia and be more difficult to clear of infection.

    • Recommendation: Acknowledge the limitations of the model. Longer treatment durations or more potent drug combinations may be necessary. For instance, a combination of atovaquone and ELQ-334 has shown impressive results in immunodeficient mice.

  • Inaccurate Assessment of Parasite Clearance:

    • Recommendation: Utilize a highly sensitive quantitative PCR (qPCR) assay targeting a specific gene like the 18S rRNA to accurately monitor parasite levels in the blood.[4][5] Follow up with PCR testing at multiple time points post-treatment to detect any resurgence.

Frequently Asked Questions (FAQs)

Q1: Why is Imidocarb Dipropionate often ineffective against Babesia microti-like infections?

A1: Imidocarb dipropionate has demonstrated poor efficacy against small Babesia species, including B. microti-like piroplasms.[1] While the exact molecular basis for this is not fully elucidated, clinical and experimental evidence consistently shows high rates of treatment failure and clinical relapses.[1][2][3] Its proposed mechanisms of action, such as inhibiting polyamine biosynthesis or acting as an anticholinergic by inhibiting acetylcholinesterase, may be less effective against the specific metabolic pathways of B. microti-like species.[6][7]

Q2: What are the recommended alternative treatments to Imidocarb for B. microti-like infections?

A2: The combination of atovaquone and azithromycin is a widely recognized and more effective alternative for treating B. microti infections.[3] Atovaquone targets the parasite's mitochondrial cytochrome b, inhibiting the electron transport chain.[1] Another combination showing promise is buparvaquone with azithromycin, which has demonstrated better efficacy than Imidocarb in dogs.[3]

Q3: Is there evidence of drug resistance in Babesia microti?

A3: Yes, resistance to the atovaquone and azithromycin combination therapy has been documented in clinical cases of human babesiosis. This resistance is associated with specific genetic mutations. Resistance to atovaquone is linked to mutations in the cytochrome b (cytb) gene, while resistance to azithromycin is associated with mutations in the ribosomal protein L4 (rpl4) gene.

Q4: What are the best practices for monitoring treatment efficacy in our experimental models?

A4: A multi-faceted approach is recommended:

  • Microscopy: Regular examination of Giemsa-stained blood smears to determine the percentage of parasitized red blood cells (pRBCs).

  • Quantitative PCR (qPCR): This is a highly sensitive method to detect and quantify parasite DNA, even at very low levels, making it essential for confirming parasite clearance and detecting relapse.[4][5]

  • Flow Cytometry: This technique can be used for rapid and objective quantification of parasitemia using fluorescent nucleic acid stains like SYBR Green I or SYTO16.[8][9]

  • Sub-inoculation: Inoculating blood from treated animals into naive, susceptible animals (e.g., SCID mice) can definitively determine if viable parasites remain.

Q5: What combination therapies involving Imidocarb have been explored?

A5: Research has shown that combining Imidocarb with other antiprotozoal agents can enhance its efficacy. For example, a combination of diminazene aceturate and imidocarb dipropionate showed a synergistic effect against in vitro growth of Babesia bigemina and Babesia bovis, and was more effective than monotherapy in inhibiting B. microti growth in mice.[10] Another study showed an additive effect of resveratrol with imidocarb dipropionate in vivo against B. microti.[11]

Data Summary

Table 1: Comparative Efficacy of Treatments for Babesia microti-like Infections in Naturally Infected Dogs.

Treatment GroupDosing RegimenPCR-Confirmed Parasitemia (Day 90)PCR-Confirmed Parasitemia (Day 360)Clinical Relapse (over 1 year)
Imidocarb Dipropionate (IMI) 5 mg/kg SC, 2 doses 14 days apart94.1% (16/17)73.3% (11/15)47.1% (8/17)
Atovaquone/Azithromycin (ATO) Atovaquone: 13.3 mg/kg PO q8h for 10 days; Azithromycin: 10 mg/kg PO q24h for 10 days47.05% (8/17)50% (7/14)Not specified, but significantly lower than IMI
Buparvaquone/Azithromycin (BUP) Buparvaquone: 5 mg/kg IM, 2 doses 48h apart; Azithromycin: 10 mg/kg PO q24h for 10 days68% (17/25)60.08% (15/25)Not specified, but significantly lower than IMI

Data synthesized from a study on dogs naturally infected with a Babesia microti-like piroplasm.[3]

Table 2: In Vitro IC50 Values of Various Anti-Babesial Compounds against different Babesia species.

CompoundBabesia SpeciesIC50 (nM)
Imidocarb Dipropionate B. bigemina61.5
Buparvaquone B. bigemina44.66
ELQ-316 B. bigemina48.10
Imidocarb + ELQ-316 B. bigemina9.2
Buparvaquone + ELQ-316 B. bigemina27.59

Note: Data for B. microti-like species with Imidocarb is limited. This table provides comparative data from B. bigemina to illustrate the potential for enhanced efficacy with combination therapies.[12]

Experimental Protocols

Protocol 1: In Vivo Efficacy of Anti-Babesial Drugs in a Babesia microti Mouse Model
  • Animal Model: Utilize 6- to 8-week-old female BALB/c (immunocompetent) or C.B-17 SCID (immunodeficient) mice.

  • Parasite Strain and Inoculation:

    • Use a well-characterized strain of B. microti.

    • Infect mice by intraperitoneal (IP) injection of 1 x 10^7 red blood cells parasitized with B. microti.

  • Drug Preparation and Administration:

    • Prepare drug solutions and vehicle controls under sterile conditions.

    • Administer drugs via the appropriate route (e.g., subcutaneous injection for Imidocarb, oral gavage for Atovaquone/Azithromycin) at the desired dosage and schedule.

  • Monitoring Parasitemia:

    • Collect a small volume of blood from the tail vein at regular intervals (e.g., every 2-3 days).

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells (% pRBCs) by counting a minimum of 1,000 RBCs under a light microscope.

    • For more sensitive quantification, extract DNA from blood samples and perform qPCR targeting the B. microti 18S rRNA gene.

  • Data Analysis:

    • Calculate the mean parasitemia for each treatment and control group at each time point.

    • Determine the parasite clearance rate and time to clearance.

    • Monitor for any signs of drug toxicity, including weight loss and changes in behavior.

Protocol 2: In Vitro Drug Susceptibility Assay for Babesia species (SYBR Green I-based)
  • Parasite Culture:

    • Maintain a continuous in vitro culture of the desired Babesia species in human or appropriate animal erythrocytes. For B. microti, recent advancements have enabled continuous culture in a specialized medium.[1]

    • Culture conditions typically involve a specific culture medium (e.g., RPMI 1640 or a custom formulation), supplemented with serum, and incubated at 37°C in a low-oxygen, high-CO2 environment.[13]

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include a drug-free control.

  • Assay Initiation:

    • Synchronize the parasite culture to the ring stage, if possible.

    • Dilute the parasitized erythrocytes to a starting parasitemia of 0.5-1% in complete culture medium with a 2-5% hematocrit.

    • Add the parasite suspension to the drug-containing wells.

  • Incubation:

    • Incubate the plate for 72-96 hours under standard culture conditions.

  • Quantification of Parasite Growth:

    • Lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC50).

Visualizations

experimental_workflow cluster_invivo In Vivo Efficacy Study cluster_invitro In Vitro Drug Susceptibility start_invivo Infect Mice with B. microti treatment Administer Test Compounds (e.g., Imidocarb, Alternatives) start_invivo->treatment monitoring Monitor Parasitemia (Microscopy & qPCR) treatment->monitoring analysis_invivo Analyze Parasite Clearance and Clinical Outcomes monitoring->analysis_invivo start_invitro Culture B. microti in Erythrocytes drug_plate Prepare Drug Dilution Plate start_invitro->drug_plate incubation Incubate Parasites with Drugs drug_plate->incubation quantification Quantify Growth (SYBR Green I Assay) incubation->quantification analysis_invitro Calculate IC50 Values quantification->analysis_invitro

Caption: Experimental workflows for in vivo and in vitro drug efficacy testing against Babesia microti.

troubleshooting_flowchart decision decision action action issue Imidocarb Treatment Failure Observed check_species Is the infection confirmed to be a B. microti-like species? issue->check_species check_monitoring Is parasitemia monitored by qPCR? check_species->check_monitoring No (or unsure) consider_alternatives Consider Alternative Therapies: - Atovaquone/Azithromycin - Buparvaquone/Azithromycin check_species->consider_alternatives Yes check_monitoring->consider_alternatives Yes implement_qpcr Implement qPCR for sensitive monitoring check_monitoring->implement_qpcr No combination_therapy Explore Combination Therapies: - Imidocarb + Diminazene - Atovaquone + ELQ-334 consider_alternatives->combination_therapy

Caption: Troubleshooting flowchart for Imidocarb treatment failure in Babesia microti-like infections.

resistance_pathway cluster_atovaquone Atovaquone Action & Resistance cluster_azithromycin Azithromycin Action & Resistance atovaquone Atovaquone cyt_b Cytochrome b (Electron Transport Chain) atovaquone->cyt_b targets cyt_b->atovaquone resistance inhibition Inhibition of Parasite Respiration cyt_b->inhibition mutation Mutation in cytb gene mutation->cyt_b alters binding site azithromycin Azithromycin rpl4 Ribosomal Protein L4 (Apicoplast) azithromycin->rpl4 targets rpl4->azithromycin resistance protein_synthesis Inhibition of Protein Synthesis rpl4->protein_synthesis rpl4_mutation Mutation in rpl4 gene rpl4_mutation->rpl4 alters binding site

References

Technical Support Center: Imidocarb Dipropionate Injection Site Reactions and Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers and drug development professionals utilizing Imidocarb dipropionate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to injection site reactions that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Imidocarb dipropionate and what is its primary mechanism of action?

A1: Imidocarb dipropionate is an antiprotozoal drug belonging to the carbanilide derivative class.[1] It is primarily used in veterinary medicine to treat and prevent parasitic infections such as babesiosis and anaplasmosis in a variety of animals.[2][3] The primary mechanism of action is believed to be the disruption of nucleic acid synthesis in the parasite, which ultimately leads to its death.

Q2: What are the common injection site reactions observed with Imidocarb dipropionate?

A2: The most frequently reported injection site reactions include pain upon injection, swelling, and mild inflammation at the site.[2][4] These reactions are generally transient and resolve without intervention. In some cases, a small, pea-sized lump (phyma) may form and gradually disappear.[5]

Q3: Are there less common but more severe injection site reactions?

A3: While uncommon, more severe reactions can occur, particularly at higher doses. These can include pronounced swelling, and in rare instances, ulceration at the injection site.[2][4] Studies in cattle have shown that reactions can be dose-dependent, progressing from microscopic necrotizing myositis at lower doses to visible necrosis at higher doses.

Q4: What systemic side effects can accompany injection site reactions?

A4: Systemic side effects are primarily due to the anticholinesterase activity of Imidocarb dipropionate.[4] These cholinergic signs include salivation, nasal drip, and brief episodes of vomiting.[2][4] Less common systemic effects may include panting, restlessness, and diarrhea.[4]

Q5: How can cholinergic side effects be managed?

A5: If severe cholinergic signs occur, they can be reversed with the administration of atropine sulfate.[4][6] It is crucial to consult with a veterinarian to determine the appropriate dosage and administration of atropine.

Troubleshooting Guide: Injection Site Reactions

This guide provides a systematic approach to managing and mitigating injection site reactions during your experiments.

Observed Issue Potential Cause Recommended Action
Pain upon injection Irritating nature of the drug formulation.- Ensure the animal is properly restrained to prevent movement. - Consider dividing the dose into smaller volumes and injecting at multiple sites (consult veterinary guidelines). - Allow the solution to come to room temperature before injection if it has been refrigerated.
Mild to moderate swelling and inflammation Localized inflammatory response to the drug.- Monitor the site daily for any changes in size, color, or temperature. - Apply a cold compress to the area for 10-15 minutes, 2-3 times a day for the first 24-48 hours to help reduce swelling and discomfort. - Ensure the animal's housing is clean and dry to prevent secondary infections.
Persistent or severe swelling Significant inflammatory response or potential abscess formation.- Consult a veterinarian for evaluation. - The veterinarian may recommend anti-inflammatory medication. - A fine-needle aspirate may be performed to rule out an abscess.[7]
Ulceration or necrosis at the injection site Severe tissue reaction, possibly dose-related.- This is a serious adverse event that requires immediate veterinary attention. - The veterinarian will assess the wound and provide appropriate wound care, which may include debridement and antibiotic therapy. - Review the dosage and administration technique to prevent recurrence in future experiments.

Data on Injection Site Reactions

The following tables summarize quantitative data on the incidence and nature of injection site reactions from preclinical studies.

Table 1: Incidence of Injection Site Swelling in Dogs

Dose of Imidocarb DipropionateIncidence of SwellingStudy Reference
Low Dose4 out of 10 dogsFictionalized data for illustrative purposes
High Dose10 out of 10 dogsFictionalized data for illustrative purposes

Table 2: Histopathological Findings at Injection Sites in Cattle

Dose of Imidocarb DipropionateHistopathological FindingsStudy Reference
5 mg/kgMicroscopic areas of necrotizing myositisFictionalized data for illustrative purposes
20 mg/kgFocal grossly visible areas of necrosis, encapsulated by granulation tissue, and surrounded by fascial edemaFictionalized data for illustrative purposes

Experimental Protocols

Protocol 1: Administration of Imidocarb Dipropionate (Subcutaneous Route)

  • Animal Preparation: Ensure the animal is appropriately restrained. Shave and aseptically prepare the skin at the intended injection site.

  • Dose Calculation: Accurately calculate the dose based on the animal's body weight and the concentration of the Imidocarb dipropionate solution.

  • Injection Technique:

    • Lift a fold of skin to create a "tent."

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site daily for the first week for signs of swelling, redness, pain, or any other abnormalities.

Protocol 2: Assessment of Injection Site Reactions

  • Gross Examination:

    • Visually inspect the injection site at 24, 48, and 72 hours post-injection, and then daily for up to 14 days.

    • Record observations of erythema (redness), edema (swelling), and any other gross changes.

    • Measure the size of any swelling in two dimensions using calipers.

  • Palpation:

    • Gently palpate the injection site to assess for pain, heat, and firmness.

    • Score the reaction based on a pre-defined scoring system (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).

  • Histopathological Examination (at study termination):

    • Collect the injection site tissue, including the underlying muscle.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for routine paraffin embedding.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for evidence of inflammation, necrosis, hemorrhage, and fibrosis. A semi-quantitative scoring system should be used to grade the severity of these changes.

Visualizations

Below are diagrams illustrating key concepts related to Imidocarb dipropionate administration and the subsequent biological response.

Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring Animal_Restraint Animal Restraint Dose_Calculation Dose Calculation Animal_Restraint->Dose_Calculation Site_Preparation Aseptic Site Preparation Dose_Calculation->Site_Preparation Injection Subcutaneous Injection Site_Preparation->Injection Observation Observe for Immediate Reactions Injection->Observation Site_Check Daily Site Monitoring Observation->Site_Check

Caption: Experimental workflow for Imidocarb dipropionate administration.

Troubleshooting_Logic Start Injection Site Reaction Observed Assess_Severity Assess Severity Start->Assess_Severity Mild Mild (Pain, Minor Swelling) Assess_Severity->Mild Mild Severe Severe (Persistent Swelling, Ulceration) Assess_Severity->Severe Severe Monitor Monitor & Apply Cold Compress Mild->Monitor Vet_Consult Consult Veterinarian Severe->Vet_Consult Review_Protocol Review Protocol Vet_Consult->Review_Protocol Signaling_Pathway Imidocarb Imidocarb Dipropionate (Subcutaneous Injection) Tissue_Irritation Local Tissue Irritation Imidocarb->Tissue_Irritation Cell_Damage Cellular Damage / DAMPs Release Tissue_Irritation->Cell_Damage Immune_Cells Resident Immune Cell Activation (Mast Cells, Macrophages) Cell_Damage->Immune_Cells Mediator_Release Release of Inflammatory Mediators (Histamine, Cytokines, Chemokines) Immune_Cells->Mediator_Release Vasodilation Vasodilation & Increased Permeability Mediator_Release->Vasodilation Recruitment Recruitment of Leukocytes (Neutrophils, Monocytes) Mediator_Release->Recruitment Clinical_Signs Clinical Signs: Swelling, Redness, Pain Vasodilation->Clinical_Signs Recruitment->Clinical_Signs

References

Contraindications for Imidocarb use in animals with liver or kidney impairment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Imidocarb, with a specific focus on its contraindications in animal models with liver or kidney impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Imidocarb?

A1: Imidocarb exerts its anti-protozoal effects through a dual mechanism. It is understood to interfere with the parasite's synthesis and/or utilization of polyamines, which are crucial for cell growth and replication. Additionally, it is believed to block the parasite's ability to take up inositol, a vital component for its survival.[1][2]

Q2: Is it safe to administer Imidocarb to animals with pre-existing liver or kidney disease?

A2: No, it is contraindicated to use Imidocarb in animals with known hypersensitivity to the drug or with impaired liver, kidney, or lung function.[1][3] The drug is primarily metabolized and excreted by the liver and kidneys, and pre-existing impairment of these organs can lead to increased drug accumulation and a higher risk of toxicity.[2] Effects of the medication can be prolonged in pets with liver or kidney disease.[4]

Q3: What are the clinical signs of Imidocarb toxicity?

A3: Signs of acute toxicity are generally consistent with anticholinesterase activity and can include lethargy, salivation, tearing, ataxia, muscle tremors, and convulsions.[1] Other reported adverse effects include pain at the injection site, vomiting, diarrhea, and restlessness.[3][4]

Q4: How is Imidocarb metabolized and excreted?

A4: Imidocarb is known to accumulate primarily in the liver and kidneys, with excretion occurring mainly through urine.[2] Studies in sheep have shown that a significant portion of the drug is excreted in the urine within the first 24 hours, with detectable amounts remaining for weeks.[5] The bile is also an important route of excretion.[5]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Exaggerated or prolonged adverse effects (e.g., excessive salivation, tremors) at a standard dose. Pre-existing, undiagnosed liver or kidney impairment leading to decreased drug clearance.Immediately discontinue the experiment for that animal. Collect blood and urine samples to assess liver (ALT, AST, ALP, Bilirubin) and kidney (BUN, Creatinine) function. Review animal health records for any prior indications of organ dysfunction.
Unexpected mortality in an animal subject following Imidocarb administration. Severe, acute hepato- or nephrotoxicity, potentially in a susceptible individual or due to accidental overdose.Perform a complete necropsy with histopathological examination of the liver and kidneys. Review dosing calculations and administration procedures to rule out error. Re-evaluate the health status of other animals in the cohort.
Inconsistent therapeutic efficacy across a cohort of animals. Variations in individual animal metabolism and excretion rates, potentially linked to subclinical differences in liver or kidney function.Monitor liver and kidney function biomarkers in all animals pre- and post-treatment to identify any correlations between organ function and drug efficacy. Consider assessing plasma concentrations of Imidocarb to investigate pharmacokinetic variability.

Data Presentation

Table 1: Dose-Dependent Effects of Imidocarb on Liver and Kidney Biomarkers in Calves

Dosage (mg/kg, IM, twice)Serum Glutamic Oxalacetic Transaminase (SGOT/AST)Blood Urea Nitrogen (BUN)Observed Clinical Signs Histopathological Findings (at 20 mg/kg)
0 (Control)BaselineBaselineNoneNo significant lesions
5Slight, transient increaseSlight, transient increaseMinimal, transient salivationMicroscopic necrotizing myositis at injection site
10Moderate, dose-related increaseModerate, dose-related increaseExcessive salivation, serous nasal discharge, diarrhea, dyspneaNot specified at this dose in the study
20Markedly increasedMarkedly increasedSevere clinical signs, mortalityAcute severe renal tubular necrosis, focal hepatocellular necrosis

Source: Adams LG, Corrier DE, Williams JD. A study of the toxicity of imidocarb dipropionate in cattle. Res Vet Sci. 1980 Mar;28(2):172-7.[1][6]

Table 2: Clinicopathological Findings in Horses Administered Imidocarb Dipropionate

Dosage (mg/kg, IM, twice)Morbidity/MortalityBlood Urea Nitrogen (BUN)Serum Aspartate Aminotransferase (AST)Primary Lesions at Higher Doses
0 (Control)0/4BaselineBaselineNone
20/4No significant changeNo significant changeNone
40/4No significant changeNo significant changeNone
82/4 morbidityIncreasedIncreasedNot specified
163/4 mortalityMarkedly increasedMarkedly increasedAcute renal cortical tubular necrosis, acute periportal hepatic necrosis
324/4 mortalityMarkedly increasedMarkedly increasedAcute renal cortical tubular necrosis, acute periportal hepatic necrosis

Source: Adams LG. Clinicopathological aspects of imidocarb dipropionate toxicity in horses. Res Vet Sci. 1981 Jul;31(1):54-61.[7]

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Hepatotoxicity in a Rodent Model

Objective: To evaluate the potential hepatotoxic effects of a test compound.

Methodology:

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Dosing: Administer the test compound (e.g., Imidocarb) or vehicle control via the intended route of administration for a specified duration.

  • Sample Collection:

    • Collect blood samples via retro-orbital plexus or tail vein at baseline and predetermined time points post-dosing.

    • At the end of the study, euthanize animals and collect liver tissue.

  • Biochemical Analysis:

    • Centrifuge blood to obtain serum.

    • Analyze serum for liver function markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Histopathological Examination:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and section at 5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine slides under a light microscope for evidence of hepatocellular necrosis, inflammation, steatosis, and other pathological changes.[4][8][9]

Protocol 2: Evaluation of Drug-Induced Nephrotoxicity in a Rabbit Model

Objective: To assess the potential nephrotoxic effects of a test compound.

Methodology:

  • Animal Model: New Zealand white rabbits.

  • Acclimatization: House animals individually and allow for acclimatization as described in Protocol 1.

  • Dosing: Administer the test compound or vehicle control.

  • Sample Collection:

    • Collect urine samples using metabolic cages at baseline and specified intervals.

    • Collect blood samples at baseline and terminal points.

    • Euthanize animals and collect kidney tissue.

  • Biochemical Analysis:

    • Analyze serum for Blood Urea Nitrogen (BUN) and creatinine.

    • Analyze urine for protein and creatinine.

  • Histopathological Examination:

    • Fix kidney tissue in 10% neutral buffered formalin.

    • Process and embed tissue as described for the liver.

    • Stain sections with H&E and Periodic acid-Schiff (PAS) for better visualization of basement membranes.

    • Examine for glomerular changes, tubular necrosis, interstitial nephritis, and cast formation.[8]

Visualization of Cellular Toxicity Pathways

The precise signaling cascade for Imidocarb-induced toxicity is not fully elucidated. However, based on the observed hepato- and nephrotoxicity, a generalized pathway for drug-induced cellular injury can be proposed. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of cell death pathways.

G cluster_cell Hepatocyte / Renal Tubular Cell Imidocarb Imidocarb Metabolism Cellular Metabolism Imidocarb->Metabolism ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Metabolism->ROS Mitochondria Mitochondria ROS->Mitochondria damage Mito_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ Permeability) Mitochondria->Mito_Dysfunction Cell_Injury Cellular Injury Mito_Dysfunction->Cell_Injury Necrosis_Apoptosis Necrosis / Apoptosis Cell_Injury->Necrosis_Apoptosis Organ_Dysfunction Organ Dysfunction (Liver / Kidney Impairment) Necrosis_Apoptosis->Organ_Dysfunction

Caption: Proposed pathway for Imidocarb-induced cellular toxicity.

G cluster_workflow Experimental Workflow for Toxicity Assessment Animal_Model Select Animal Model (e.g., Rat, Rabbit) Dosing Administer Imidocarb (Dose-Response) Animal_Model->Dosing Sample_Collection Collect Blood, Urine, and Tissue Samples Dosing->Sample_Collection Biochem_Analysis Biochemical Analysis (ALT, AST, BUN, Cr) Sample_Collection->Biochem_Analysis Histo_Analysis Histopathological Examination Sample_Collection->Histo_Analysis Data_Analysis Data Analysis and Interpretation Biochem_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Experimental workflow for assessing Imidocarb toxicity.

References

Technical Support Center: Long-Term Stability of Imidocarb in Frozen Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Imidocarb in frozen tissue samples. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the established short-term stability of Imidocarb in frozen tissue samples?

A1: Studies have demonstrated that Imidocarb is stable in various bovine tissues, including liver, kidney, muscle, and fat, when stored at -20°C. Quantitative data from these studies indicate that Imidocarb shows no significant degradation for up to one month at this temperature.[1] Specifically, one study confirmed stability for up to 15 days at -20°C.[2]

Q2: Is there any data on the long-term stability of Imidocarb in frozen tissues (e.g., >1 month)?

A2: While extensive, publicly available data on the long-term stability of Imidocarb in frozen tissues is limited, the available short-term stability data suggests that Imidocarb is a relatively stable molecule. For long-term studies, it is crucial to conduct your own stability assessments under your specific storage conditions.

Q3: What is the impact of freeze-thaw cycles on Imidocarb stability in tissue samples?

A3: Imidocarb has been shown to be stable through repeated freeze-thaw cycles. A study on four different bovine tissues demonstrated that Imidocarb was stable after three repeated freeze-thaw cycles.[2] However, to minimize any potential for degradation, it is best practice to limit the number of freeze-thaw cycles. Aliquoting samples into smaller, single-use volumes is highly recommended.

Q4: What are the recommended storage temperatures for tissue samples containing Imidocarb?

A4: Based on available data, storage at -20°C is sufficient for short-term stability (up to one month).[1][2] For long-term storage, while specific data for Imidocarb is scarce, general best practices for tissue biospecimens recommend storage at ultra-low temperatures, such as -80°C, to ensure the long-term integrity of biological molecules.

Q5: How is Imidocarb retained in tissues?

A5: The retention of Imidocarb in edible tissues is understood to be a result of its substantial reversible binding to nucleic acids. This binding contributes to its slow elimination from tissues in vivo.

Data on Imidocarb Stability in Frozen Bovine Tissues at -20°C

Tissue TypeDuration of StorageNumber of Freeze-Thaw CyclesStability OutcomeReference
Liver15 days3Stable[2]
Kidney15 days3Stable[2]
Muscle15 days3Stable[2]
Fat15 days3Stable[2]
General Tissue1 monthNot SpecifiedNo loss in residue concentrations[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of Imidocarb from tissue samples. Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform consistency to allow for efficient extraction.
Inefficient extraction procedure.Review and optimize the extraction solvent and methodology. Enzymatic digestion prior to extraction can improve recovery from tissues like the liver where Imidocarb is strongly bound.
Imidocarb binding to labware.Use silanized glassware to prevent adsorption of the analyte to glass surfaces.
High variability in replicate sample analysis. Non-homogenous sample aliquots.Ensure the bulk tissue sample is thoroughly homogenized before taking analytical aliquots.
Inconsistent extraction timing or temperature.Standardize all steps of the extraction protocol, including incubation times and temperatures, for all samples.
Instrument instability.Check the performance of the analytical instrument (e.g., HPLC, LC-MS/MS) with a system suitability test before running samples.
Presence of interfering peaks in the chromatogram. Matrix effects from the tissue.Utilize a more selective detector (e.g., tandem mass spectrometry) or improve the sample clean-up procedure. Matrix-matched calibration standards should be used to compensate for matrix effects.
Contamination of reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all labware and use dedicated glassware for Imidocarb analysis if possible.

Experimental Protocols

Detailed Methodology for Determination of Imidocarb in Bovine Tissues by UPLC-MS/MS

This protocol is based on a validated method for the analysis of Imidocarb in bovine tissues.[2][3]

1. Sample Preparation and Homogenization:

  • Weigh 1.0 ± 0.02 g of the tissue sample (liver, kidney, muscle, or fat) into a 50 mL polypropylene centrifuge tube.

  • Add 1 mL of PBS buffer solution and vortex for 1 minute.

2. Enzymatic Digestion (for Liver, Kidney, and Muscle):

  • Add 300 μL of subtilis protease solution to the homogenized sample.

  • Vortex for 2 minutes and then incubate in an oscillating water bath at 37°C for 1 hour.

  • After incubation, allow the sample to cool to room temperature.

3. Extraction:

  • Add 10 mL of ethyl acetate to the tube.

  • Homogenize the mixture for 1 minute.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 15 mL tube.

  • Repeat the extraction step with another 10 mL of ethyl acetate.

  • Combine the supernatants.

4. Clean-up:

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 0.1% formic acid in water/methanol (50:50, v/v).

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

5. UPLC-MS/MS Analysis:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate Imidocarb from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Detection: Tandem mass spectrometry in positive ion mode, monitoring for specific parent and daughter ion transitions of Imidocarb.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Analysis weigh Weigh 1g Tissue homogenize Homogenize in PBS weigh->homogenize enzyme Enzymatic Digestion (37°C) homogenize->enzyme add_solvent Add Ethyl Acetate & Homogenize enzyme->add_solvent centrifuge Centrifuge (8000 rpm) add_solvent->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter analyze UPLC-MS/MS Analysis filter->analyze

Caption: Workflow for Imidocarb analysis in tissue.

Troubleshooting_Logic start Low Imidocarb Recovery? cause1 Incomplete Homogenization? start->cause1 Yes cause2 Inefficient Extraction? start->cause2 No cause1->cause2 No solution1 Action: Ensure Thorough Homogenization cause1->solution1 Yes cause3 Adsorption to Labware? cause2->cause3 No solution2 Action: Optimize Extraction Protocol cause2->solution2 Yes solution3 Action: Use Silanized Glassware cause3->solution3 Yes

Caption: Troubleshooting low Imidocarb recovery.

References

Validation & Comparative

A Comparative Analysis of Imidocarb and Atovaquone for the Treatment of Babesia gibsoni

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against canine babesiosis caused by Babesia gibsoni, researchers and veterinarians weigh the efficacy of various therapeutic agents. Among the prominent options are imidocarb dipropionate and the combination of atovaquone and azithromycin. This guide provides a detailed, data-driven comparison of these two treatment protocols, intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy data from various studies, offering a quantitative comparison between imidocarb and atovaquone-based therapies.

Table 1: In Vivo Efficacy Against Babesia gibsoni in Dogs
Treatment Protocol Study Population Dosage Parasite Clearance (PCR Negative) Relapse Rate
Imidocarb Dipropionate17 dogs with B. microti-like piroplasm5 mg/kg SC, 2 doses 14 days apart5.9% at Day 90; 26.7% at Day 3608/17 dogs showed clinical relapse
Atovaquone + Azithromycin17 dogs with B. microti-like piroplasmAtovaquone: 13.3 mg/kg PO q8h for 10 days; Azithromycin: 10 mg/kg PO q24h for 10 days52.95% at Day 90; 50% at Day 360Not specified, but lower than imidocarb
Atovaquone + Azithromycin10 dogs with chronic B. gibsoniNot specified80% post-treatment2/10 dogs remained PCR positive
Atovaquone + Azithromycin42 dogs with B. gibsoniAtovaquone (compounded): 13.4 mg/kg PO q8h for 10 days; Azithromycin: 10 mg/kg PO q24h for 10 days93% (2 consecutive negative PCRs 30 days apart)Not specified
Atovaquone + Azithromycin17 dogs with B. gibsoniNot specified52.9% (9/17) recovered completely41.2% (7/17) relapsed
Imidocarb-based combination (CDI)13 dogs with B. gibsoniClindamycin, Diminazene, and Imidocarb84.6% (11/13) recovered completely15.4% (2/13) relapsed

Note: Data is synthesized from multiple studies and may not be from direct head-to-head trials. The study on B. microti-like piroplasm is included due to the close relation and relevance of the findings.

Table 2: In Vitro Efficacy Against Babesia gibsoni
Drug IC50 / Inhibition Concentration
AtovaquoneComplete growth inhibition at 1000 nM for wild-type parasites.[1] Recurrent parasites showed significantly less inhibition (31-40%) at the same concentration.[1]
ImidocarbSpecific IC50 data for B. gibsoni in vitro is not readily available in the reviewed literature.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the efficacy data.

In Vivo Canine Efficacy Study Protocol

This typical workflow is used to assess the efficacy of therapeutic agents against B. gibsoni in naturally or experimentally infected dogs.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring A Dog Selection (Naturally infected with B. gibsoni) B Baseline Assessment (Clinical signs, Hematology, PCR for B. gibsoni) A->B C Drug Administration (e.g., Imidocarb or Atovaquone/Azithromycin) B->C D Regular Monitoring (e.g., Days 15, 45, 90, 360) C->D E Data Collection (Clinical signs, Hematology, PCR, Blood smears) D->E F Efficacy Evaluation (Parasite clearance, Clinical recovery, Relapse) E->F

Typical in vivo drug efficacy experimental workflow.
Key Experimental Details from a Comparative Study

One study directly compared imidocarb dipropionate with atovaquone/azithromycin for treating sick dogs naturally infected with a Babesia microti-like piroplasm.[2][3]

  • Study Groups:

    • IMI Group (n=17): Received imidocarb dipropionate at a dose of 5 mg/kg subcutaneously, with two doses administered 15 days apart.[2]

    • ATO Group (n=17): Received atovaquone at 13.5 mg/kg orally every 8 hours for 10 days, in combination with azithromycin at 10 mg/kg orally once daily for 10 days.[2]

  • Monitoring: Dogs were monitored before and after treatment (days 15, 45, 90, and 360) through physical examination, blood tests, and parasite detection via blood cytology and PCR.[3]

  • Efficacy Assessment: Clinical efficacy was determined by grading 24 clinical and 8 clinicopathological signs.[3] Parasitological efficacy was assessed by PCR.

Mechanisms of Action and Signaling Pathways

The differing mechanisms of action of imidocarb and atovaquone are fundamental to understanding their efficacy and potential for resistance.

Atovaquone's Mechanism of Action

Atovaquone is a hydroxynaphthoquinone that acts as a potent and selective inhibitor of the parasite's mitochondrial electron transport chain.[4][5] It specifically targets the cytochrome bc1 complex (Complex III), disrupting ATP synthesis, which is essential for the parasite's survival.[4][5][6]

G cluster_mitochondrion Babesia Mitochondrion ETC Electron Transport Chain CytBC1 Cytochrome bc1 Complex ETC->CytBC1 ATP_Synthase ATP Synthase CytBC1->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Atovaquone Atovaquone Atovaquone->CytBC1 Inhibits

Atovaquone's inhibitory effect on the electron transport chain.
Imidocarb's Mechanism of Action

The precise mechanism of action for imidocarb is not as well-defined as that of atovaquone. It is believed to interfere with the parasite's nucleic acid metabolism. Some evidence suggests it may act by inhibiting the entry of inositol into erythrocytes containing the protozoa or by interfering with the production or utilization of polyamines.[7] Another proposed mechanism is the inhibition of acetylcholinesterase.[8]

Discussion and Conclusion

The available data suggests that the combination of atovaquone and azithromycin is generally more effective at clearing Babesia gibsoni parasitemia than imidocarb dipropionate monotherapy.[2][9] Studies consistently show higher rates of parasite clearance as determined by PCR for the atovaquone combination.[10][11] Imidocarb, while effective in reducing clinical signs, is associated with a higher rate of clinical relapse and persistent subclinical infections.[2][3][12]

However, the emergence of resistance to atovaquone is a significant concern.[13] Mutations in the cytochrome b gene of B. gibsoni have been linked to treatment failure with the atovaquone and azithromycin combination.[14] This highlights the need for continued research into alternative therapies and combination strategies.

For researchers and drug development professionals, the data underscores the importance of targeting novel pathways to overcome resistance. While atovaquone's targeted mechanism offers high initial efficacy, the parasite's ability to mutate this target necessitates the exploration of multi-drug approaches or new chemical entities with different modes of action. Imidocarb's less specific mechanism may contribute to its lower clearance rates but could also present a different profile for resistance development. Future research should focus on direct, large-scale comparative trials and the development of therapies that can achieve complete parasite elimination to prevent the selection of drug-resistant strains.

References

A Comparative Analysis of Imidocarb and Buparvaquone for the Treatment of Feline Cytauxzoonosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Feline cytauxzoonosis, a frequently fatal tick-borne disease caused by the apicomplexan parasite Cytauxzoon felis, presents a significant therapeutic challenge in veterinary medicine. The rapid progression of the disease necessitates prompt and effective antiprotozoal intervention. This guide provides a comparative overview of two therapeutic agents, imidocarb dipropionate and buparvaquone, summarizing their efficacy, mechanisms of action, and experimental data in the context of feline cytauxzoonosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for imidocarb and buparvaquone in the treatment of feline cytauxzoonosis. It is critical to note that while imidocarb has been used clinically, buparvaquone has been shown to be ineffective in experimental settings for this specific disease. For a relevant clinical comparison, data for the current standard of care, a combination of atovaquone and azithromycin, is also included.

Parameter Imidocarb Dipropionate Buparvaquone Atovaquone & Azithromycin (Reference)
Reported Efficacy Varied, with survival rates reported from 0-50%.[1] A prospective clinical trial showed a 26% survival rate.[2][3]Ineffective in an experimental study.[4][5][6][7]Current treatment of choice, with survival rates of approximately 60%.[2][3][8][9]
Dosage Regimen 2-4 mg/kg, IM, single dose, may be repeated in 2 weeks.[1] A study used 3.5 mg/kg IM.[2][3]5 or 10 mg/kg in an experimental study that showed lack of efficacy.[10]Atovaquone: 15 mg/kg, PO, q8h for 10 days; Azithromycin: 10 mg/kg, PO, q24h for 10 days.[4][9]
Primary Outcome Lower survival to hospital discharge compared to atovaquone and azithromycin.[2][3]Failure to treat experimentally induced cytauxzoonosis.[11]Significantly improved survival to hospital discharge.[2][3]
Adverse Effects Pain at the injection site, and cholinergic effects such as salivation, drooling, vomiting, and diarrhea.[1][12] Pre-treatment with atropine can mitigate these effects.[1]Not extensively documented in cats for cytauxzoonosis due to lack of efficacy.Generally well-tolerated.

Mechanisms of Action

Imidocarb: The precise mechanism of action of imidocarb is not fully elucidated but is believed to be multifactorial. It is thought to interfere with the parasite's ability to synthesize nucleic acids by binding to DNA. Additionally, it may disrupt the parasite's uptake and utilization of essential nutrients like inositol and polyamines, which are crucial for parasite survival and replication.[13]

Buparvaquone: Buparvaquone is a hydroxynaphthoquinone that acts as a potent inhibitor of the parasite's mitochondrial electron transport chain.[8] Its primary target is the cytochrome b (Cyt b) subunit of the cytochrome bc1 complex (Complex III).[8][11] By binding to the Q_o quinone-binding site of cytochrome b, buparvaquone blocks the transfer of electrons, leading to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, parasite death.[8] This mechanism is analogous to that of atovaquone.[9][11]

Experimental Protocols

Prospective Clinical Trial of Imidocarb vs. Atovaquone and Azithromycin

This section details the methodology of a key open-label, randomized prospective clinical trial that compared the efficacy of imidocarb with the combination of atovaquone and azithromycin in naturally infected cats with acute cytauxzoonosis.[2][3]

  • Study Population: 80 cats with acute Cytauxzoon felis infection from 18 veterinary clinics.

  • Randomization: Cats were randomly assigned to one of two treatment groups.

  • Treatment Groups:

    • Imidocarb Group (n=27): Received imidocarb dipropionate at a dose of 3.5 mg/kg intramuscularly.[2] Pre-treatment with atropine was administered subcutaneously 15 minutes prior to the imidocarb injection.[3] The imidocarb injection was repeated after seven days.[3]

    • Atovaquone and Azithromycin Group (n=53): Received atovaquone at 15 mg/kg orally every 8 hours and azithromycin at 10 mg/kg orally every 24 hours for 10 days.[2][3]

  • Supportive Care: All cats in both groups received heparin, intravenous fluids, and other supportive care as deemed necessary by the attending veterinarian.

  • Outcome Measurement: The primary endpoint was survival to hospital discharge.

  • Diagnostics: Infection was confirmed by PCR for C. felis. Parasitemia was quantified, and pathogen genotypes were identified.

Experimental Study of Buparvaquone for Feline Cytauxzoonosis

The following protocol is based on the experimental study by Motzel and Wagner (1990) that investigated the efficacy of parvaquone and buparvaquone.[5][10]

  • Study Animals: Domestic cats.

  • Infection Model: Cats were experimentally infected with Cytauxzoon felis via subcutaneous inoculation of infected blood.[10]

  • Treatment Groups:

    • Buparvaquone Group 1: Treated with 5 mg/kg of buparvaquone daily.[10]

    • Buparvaquone Group 2: Treated with 10 mg/kg of buparvaquone daily.[10]

  • Outcome Measurement: The primary outcome was the ability of the drug to treat the clinical disease.

  • Results: Both parvaquone and buparvaquone were found to be ineffective in treating experimentally induced feline cytauxzoonosis.[5][11]

Visualizations

Experimental Workflow: Comparative Drug Efficacy Study

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_outcome Outcome Assessment cluster_analysis Data Analysis start Cats with Suspected Cytauxzoonosis diagnosis Confirmation of C. felis Infection (PCR) start->diagnosis randomization Randomization diagnosis->randomization imidocarb Imidocarb Group (3.5 mg/kg IM) randomization->imidocarb buparvaquone Buparvaquone Group (5-10 mg/kg) randomization->buparvaquone supportive_care_i Supportive Care imidocarb->supportive_care_i supportive_care_b Supportive Care buparvaquone->supportive_care_b outcome Survival to Hospital Discharge supportive_care_i->outcome supportive_care_b->outcome analysis Statistical Comparison of Survival Rates outcome->analysis

Caption: A flowchart illustrating the experimental design for a comparative study of drug efficacy.

Proposed Signaling Pathway: Buparvaquone's Mechanism of Action

G cluster_ETC Mitochondrial Electron Transport Chain (Parasite) cluster_drug cluster_effect UQ Ubiquinone (Coenzyme Q) ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATP_inhibition Inhibition of ATP Synthesis ComplexIII->ATP_inhibition Buparvaquone Buparvaquone Buparvaquone->ComplexIII Inhibits (Binds to Cyt b) Parasite_Death Parasite Death ATP_inhibition->Parasite_Death

Caption: The proposed mechanism of action for buparvaquone, targeting Complex III of the ETC.

References

A Comparative Guide to the Quantification of Imidocarb in Plasma: Validating an HPLC-UV Method Against Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Imidocarb in plasma against alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. The information presented herein is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate method for their pharmacokinetic, bioequivalence, and residue analysis studies.

High-Performance Liquid Chromatography (HPLC-UV) Method

An HPLC-UV method offers a robust and cost-effective approach for the quantification of Imidocarb. Below is a detailed experimental protocol synthesized from established and validated methods.[1][2][3][4][5]

Experimental Protocol: HPLC-UV for Imidocarb in Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma, add a suitable internal standard.

  • Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Condition a weak cation-exchange SPE cartridge (e.g., Waters Oasis WCX) with 3 mL of methanol followed by 3 mL of water.[6]

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 50% methanol in water.

  • Elute the analyte with 3 mL of a 96:4 (v/v) mixture of methanol and formic acid.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2][3][4]

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (85:15, v/v).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][7][8]

  • Column Temperature: 20°C.[1][2][3][4]

  • Detection Wavelength: 260 nm.[1][2][3]

Method Validation Parameters

The HPLC-UV method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[7][8]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Standard Prepare Imidocarb Standard Solutions Plasma Spike Blank Plasma with Standards Standard->Plasma SPE Solid-Phase Extraction (SPE) Plasma->SPE HPLC HPLC-UV Analysis SPE->HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ/LOD HPLC->LOQ Robustness Robustness HPLC->Robustness

Caption: Workflow for the validation of an HPLC-UV method for Imidocarb quantification.

Comparison of Analytical Methods

While HPLC-UV is a reliable technique, other methods offer different advantages in terms of sensitivity and throughput. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and Immunoassays for Imidocarb quantification.

Parameter HPLC-UV LC-MS/MS Immunoassay (e.g., ELISA, Immunobiosensor)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and daughter ions.Antigen-antibody binding reaction.
Linearity (r²) ≥ 0.998[1][2]Typically > 0.99Assay dependent, generally exhibits a sigmoidal curve.
Limit of Quantification (LOQ) 0.025 - 0.15 µg/mL (in milk/beef)[1][2][4]0.1 ng/mL (in plasma)[9]< 25 µg/kg (in milk)[10]
Accuracy (Recovery %) 80.1 - 89.5%[1][2]88.5 - 92.4%[6]84.5 - 101.2%[11]
Intra-day Precision (%RSD) 1.4 - 6.9%[1][2]Typically < 15%Typically < 15%
Inter-day Precision (%RSD) 3.2 - 6.1%[1][2]Typically < 15%Typically < 15%
Sample Throughput ModerateHighHigh (for screening)
Cost Low to moderateHighLow (for screening)
Specificity Good, but susceptible to interference from co-eluting compounds.Excellent, highly specific due to mass fragmentation.Can be susceptible to cross-reactivity with structurally similar compounds.[11]
Primary Application Routine quantification, quality control, pharmacokinetic studies.[7][8]Confirmatory analysis, residue analysis, pharmacokinetic studies requiring high sensitivity.[11][12]Rapid screening of a large number of samples.[10][11]

Discussion

HPLC-UV: This method provides a good balance between performance, cost, and accessibility. It is well-suited for routine analysis in a quality control setting and for pharmacokinetic studies where high sensitivity is not the primary requirement. The sample preparation, often involving SPE, ensures a clean extract for analysis. The validation data from multiple studies demonstrate its reliability with good linearity, accuracy, and precision.[1][2][7][8]

LC-MS/MS: For studies demanding higher sensitivity and specificity, LC-MS/MS is the method of choice.[11] Its significantly lower limit of quantification makes it ideal for residue analysis and for defining the terminal elimination phase in pharmacokinetic studies.[9] While the initial instrument cost is higher, the enhanced specificity reduces the likelihood of interferences, providing more reliable data.

Immunoassays: Immunoassays, such as ELISA and immunobiosensor-based methods, are excellent tools for rapid screening of a large volume of samples.[10][11] They are generally less expensive and have a higher throughput than chromatographic methods. However, they are typically used for qualitative or semi-quantitative analysis and any positive results should be confirmed by a more specific method like HPLC or LC-MS/MS due to potential cross-reactivity.[11]

Conclusion

The choice of analytical method for the quantification of Imidocarb in plasma depends on the specific requirements of the study. The HPLC-UV method presented here is a validated, reliable, and cost-effective option for many applications. For high-sensitivity requirements, LC-MS/MS is the superior technique. Immunoassays serve as a valuable tool for high-throughput screening. Researchers should consider the trade-offs between sensitivity, specificity, cost, and sample throughput when selecting the most appropriate method for their needs.

References

A Comparative Analysis of Imidocarb Dipropionate and Doxycycline in the Treatment of Canine Ehrlichiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Canine monocytic ehrlichiosis, caused by the obligate intracellular bacterium Ehrlichia canis, presents a significant therapeutic challenge in veterinary medicine. The standard of care has traditionally been tetracycline antibiotics, with doxycycline being the most common choice. However, the antiprotozoal agent imidocarb dipropionate has also been utilized, leading to ongoing debate regarding the comparative efficacy of these two therapeutic agents. This guide provides an objective comparison of imidocarb dipropionate and doxycycline, supported by experimental data, to inform research and development in this field.

Clinical Efficacy and Hematological Response

Multiple studies have compared the clinical and hematological responses of dogs with naturally occurring ehrlichiosis to treatment with doxycycline and imidocarb dipropionate. While both drugs have shown efficacy in improving clinical signs, notable differences have been observed in the recovery of hematological parameters.

A prospective study involving 93 dogs with naturally occurring ehrlichiosis demonstrated no significant differences in the clinical responses among groups treated with doxycycline, imidocarb dipropionate, or a combination of both.[1] However, the study highlighted that the normalization of platelet count and serum protein electrophoresis results was slower in dogs that received only imidocarb dipropionate.[1][2]

Another retrospective study evaluating the efficacy of both drugs concluded that the magnitude of improvement and the return to normalcy in various hematological and biochemical parameters were significantly greater in the doxycycline-treated group compared to the imidocarb dipropionate group.[3][4] Conversely, some research suggests that imidocarb dipropionate may lead to a faster reduction in the clinical score of affected dogs in the initial phase of treatment.[5]

The following tables summarize the quantitative data from a comparative study on the hematological and biochemical parameters in dogs with ehrlichiosis treated with doxycycline and imidocarb dipropionate.

Table 1: Comparison of Hematological Parameters Post-Treatment

ParameterDoxycycline Group (Mean ± SE)Imidocarb Dipropionate Group (Mean ± SE)
Hemoglobin (g/dl)10.85 ± 0.529.98 ± 0.48
Packed Cell Volume (%)32.50 ± 1.5529.83 ± 1.45
Platelet Count (x10³/µl)185.50 ± 10.25150.83 ± 8.75
Total Leukocyte Count (x10³/µl)8.52 ± 0.417.95 ± 0.38

Data adapted from a retrospective study on dogs with canine ehrlichiosis.[4]

Table 2: Comparison of Biochemical Parameters Post-Treatment

ParameterDoxycycline Group (Mean ± SE)Imidocarb Dipropionate Group (Mean ± SE)
Total Protein (g/dl)7.15 ± 0.257.58 ± 0.28
Albumin (g/dl)2.85 ± 0.122.68 ± 0.11
Globulin (g/dl)4.30 ± 0.184.90 ± 0.21
ALT (U/L)45.20 ± 2.1052.80 ± 2.50
AST (U/L)40.50 ± 1.9548.20 ± 2.20

Data adapted from a retrospective study on dogs with canine ehrlichiosis.[4]

Experimental Protocols

The methodologies employed in comparative studies are crucial for the interpretation of their findings. The following section details the typical experimental protocols for evaluating the efficacy of doxycycline and imidocarb dipropionate in canine ehrlichiosis.

Diagnostic Criteria

Dogs are typically diagnosed with ehrlichiosis based on a combination of:

  • Clinical Signs: Fever, lethargy, anorexia, lymphadenopathy, splenomegaly, and bleeding tendencies (e.g., petechiae, epistaxis).

  • Hematological Abnormalities: Thrombocytopenia is a hallmark finding, often accompanied by anemia and leukopenia.

  • Serological Testing: Detection of antibodies against E. canis using tests such as the indirect fluorescent antibody (IFA) test or ELISA.

  • Molecular Diagnosis: Polymerase chain reaction (PCR) assays to detect E. canis DNA in blood or tissue samples, which is the most sensitive and specific diagnostic method.

Treatment Regimens
  • Doxycycline: The most commonly cited protocol is the administration of doxycycline at a dosage of 10 mg/kg body weight, given orally once daily for 28 consecutive days.[1]

  • Imidocarb Dipropionate: A typical regimen for imidocarb dipropionate involves two intramuscular injections of 5 mg/kg to 6.6 mg/kg body weight, administered 14 to 15 days apart.[1][3][4]

Monitoring and Outcome Assessment

Treatment efficacy is evaluated through:

  • Clinical Improvement: Resolution of fever, return of appetite, and improvement in overall demeanor.

  • Hematological Monitoring: Serial monitoring of complete blood counts, with a particular focus on the normalization of platelet numbers.

  • Biochemical Profiling: Assessment of serum proteins (albumin and globulin) and liver enzymes.

  • PCR Analysis: Post-treatment PCR testing to confirm the clearance of E. canis DNA from the bloodstream.

Mechanism of Action

The differing pharmacological actions of doxycycline and imidocarb dipropionate underpin their effects on Ehrlichia canis.

Doxycycline , a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotic cells.[6] It binds to the 30S ribosomal subunit of the bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[7][8] This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth and replication. Its lipophilic nature allows for excellent intracellular penetration, which is crucial for targeting an intracellular pathogen like E. canis.[6]

Imidocarb dipropionate , a carbanilide derivative, is primarily known as an antiprotozoal agent.[9][10] Its exact mechanism of action against Ehrlichia is not as well-defined as that of doxycycline. It is believed to interfere with the synthesis of nucleic acids in susceptible organisms. Some evidence suggests it may act by inhibiting the entry of inositol into erythrocytes containing the parasite or by interfering with the production or utilization of polyamines. However, some in vitro studies have shown a lack of susceptibility of E. canis to imidocarb dipropionate, raising questions about its direct efficacy against the bacterium.[11]

Visualizing Experimental and Pathogenic Processes

To further elucidate the comparative evaluation and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_diagnosis Diagnosis cluster_treatment Treatment Allocation (Randomized) cluster_monitoring Monitoring and Outcome Assessment Clinical_Exam Clinical Examination Doxycycline Doxycycline (10 mg/kg PO daily for 28 days) Clinical_Exam->Doxycycline Imidocarb Imidocarb Dipropionate (5-6.6 mg/kg IM, 2 doses 14 days apart) Clinical_Exam->Imidocarb CBC Complete Blood Count (CBC) CBC->Doxycycline CBC->Imidocarb Serology Serology (IFA/ELISA) Serology->Doxycycline Serology->Imidocarb PCR PCR for E. canis DNA PCR->Doxycycline PCR->Imidocarb Clinical_Monitoring Daily Clinical Monitoring Doxycycline->Clinical_Monitoring Hematology Serial Hematology Doxycycline->Hematology Biochemistry Serum Biochemistry Doxycycline->Biochemistry Post_PCR Post-Treatment PCR Doxycycline->Post_PCR Imidocarb->Clinical_Monitoring Imidocarb->Hematology Imidocarb->Biochemistry Imidocarb->Post_PCR

Caption: Experimental workflow for comparing doxycycline and imidocarb dipropionate.

mechanism_of_action cluster_host Host Monocyte E_canis Ehrlichia canis (in vacuole) Ribosome_30S 30S Ribosomal Subunit Nucleic_Acid_Metabolism Nucleic Acid Metabolism Protein_Synthesis Bacterial Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Replication Bacterial Replication Protein_Synthesis->Replication Leads to inhibition of Nucleic_Acid_Metabolism->Replication Leads to inhibition of Doxycycline Doxycycline Doxycycline->Ribosome_30S Binds to Imidocarb Imidocarb Dipropionate Imidocarb->Nucleic_Acid_Metabolism Interferes with (Proposed)

Caption: Proposed mechanisms of action for doxycycline and imidocarb dipropionate.

Conclusion

The available evidence indicates that while both doxycycline and imidocarb dipropionate can be effective in the clinical management of canine ehrlichiosis, doxycycline appears to offer a more consistent and complete hematological and etiological resolution. The slower recovery of platelet counts and the questions surrounding the in vitro efficacy of imidocarb dipropionate against E. canis are important considerations for therapeutic selection. For drug development professionals, the data suggests that novel therapeutic agents should aim for rapid clinical and hematological improvement, coupled with complete and verified clearance of the pathogen. Further research into the specific molecular targets of imidocarb dipropionate within Ehrlichia could also unveil new pathways for therapeutic intervention.

References

Navigating Resistance: An In Vitro Comparison of Imidocarb Efficacy Against Drug-Resistant Babesia Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance in Babesia species presents a significant challenge to effective disease control. This guide provides a comparative assessment of the in vitro efficacy of Imidocarb dipropionate, a commonly used babesicidal agent, against both susceptible and drug-adapted Babesia strains. We further benchmark its performance against alternative therapeutic compounds, offering a data-driven perspective for future research and drug development initiatives.

Quantitative Efficacy Assessment: Imidocarb vs. Alternatives

The in vitro 50% inhibitory concentration (IC50) is a critical metric for gauging the potency of an antiparasitic drug. The following table summarizes the IC50 values for Imidocarb and comparator compounds against various Babesia species, including a laboratory-developed Imidocarb-adapted strain.

Drug/CompoundBabesia SpeciesStrainIC50Citation
Imidocarb dipropionateBabesia bovisSouth African Stock8.7 x 10⁻⁷ g/mL[1]
Imidocarb dipropionateBabesia bovisImidocarb-adapted line6.6 x 10⁻⁶ g/mL[1]
Imidocarb dipropionateBabesia bovisT2Bo117.3 nM[2][3][4]
Imidocarb dipropionateBabesia bigemina-61.5 nM[5]
BuparvaquoneBabesia bovisT2Bo50.01 nM[2][3][4]
BuparvaquoneBabesia bigemina-44.66 nM[5]
ELQ-316Babesia bigemina-48.10 nM[5]
Imidocarb + ELQ-316Babesia bigemina-9.2 nM[5]
AtovaquoneBabesia spp.--[6][7][8]
AzithromycinBabesia spp.--[6][7][9]
TafenoquineBabesia spp.--[6]
GossypolBabesia microti-8.47 µM[9]
XanthohumolBabesia microti-21.40 µM[9]
RottlerinBabesia bovis-5.45 µM[10][11]
NarasinBabesia bovis-1.86 µM[10][11]
Lasalocid acidBabesia bovis-3.56 µM[10][11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including parasite strains, initial parasitemia levels, and assay methodologies.

The data clearly demonstrates a significant increase in the IC50 value of Imidocarb against the in vitro-selected drug-adapted B. bovis line, indicating a reduction in susceptibility.[1] In comparative studies, compounds such as Buparvaquone have shown a lower IC50 value against B. bovis than Imidocarb, suggesting higher in vitro potency.[2][3][4] Furthermore, combination therapies, such as Imidocarb with ELQ-316, have demonstrated synergistic effects, resulting in a markedly lower IC50 against B. bigemina.[5]

Experimental Methodologies

The following protocols provide a framework for the in vitro assessment of anti-babesial drug efficacy.

In Vitro Cultivation of Babesia spp.

The continuous in vitro culture of Babesia parasites is fundamental for drug sensitivity screening. The microaerophilous stationary phase (MASP) culture system is a widely adopted method.

  • Babesia Strain: A well-characterized strain of the target Babesia species (e.g., B. bovis, B. bigemina) is required. Strains can be revived from cryopreserved stocks.

  • Culture Medium: The medium typically consists of a basal medium (e.g., M199 or RPMI 1640) supplemented with 20-40% bovine serum, erythrocytes (bovine or human, depending on the Babesia species), and antibiotics to prevent bacterial contamination.

  • Culture Conditions: Parasites are cultured in a low oxygen environment (e.g., 5% CO2, 2-5% O2, and the remainder N2) at 37°C.

  • Maintenance: The culture is maintained by periodically replacing the medium and adding fresh erythrocytes to sustain parasite propagation. Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

In Vitro Drug Sensitivity Assay

This assay determines the inhibitory effect of a drug on parasite growth.

  • Preparation of Parasite Culture: A synchronous culture with a starting parasitemia of 0.2% to 2% is prepared.

  • Drug Dilutions: The test compounds (e.g., Imidocarb dipropionate, alternative drugs) are serially diluted to a range of concentrations.

  • Drug Exposure: The parasite culture is incubated with the various drug concentrations in a 96-well microtiter plate for a period of 72 to 96 hours. Control wells with no drug are included.

  • Assessment of Parasitemia: Parasite growth inhibition is quantified daily. This can be achieved through:

    • Microscopic Examination: Counting the number of parasitized erythrocytes in Giemsa-stained smears.

    • Fluorometric Assays: Using DNA-intercalating dyes (e.g., SYBR Green I) to quantify parasite DNA.

    • Lactate Dehydrogenase (LDH) Assay: Measuring the activity of parasite-specific LDH.

  • IC50 Determination: The percentage of growth inhibition at each drug concentration is calculated relative to the control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Culture Preparation cluster_assay Drug Sensitivity Assay cluster_analysis Data Analysis Cryopreserved_Stock Cryopreserved Babesia Stock Culture_Initiation Initiate In Vitro Culture (MASP System) Cryopreserved_Stock->Culture_Initiation Parasite_Propagation Propagate Parasites to Desired Parasitemia Culture_Initiation->Parasite_Propagation Add_Parasites Add parasitized erythrocytes to wells Parasite_Propagation->Add_Parasites Prepare_Assay_Plates Prepare 96-well plates with serially diluted drugs Prepare_Assay_Plates->Add_Parasites Incubation Incubate for 72-96h under controlled conditions Add_Parasites->Incubation Measure_Parasitemia Measure Parasitemia (Microscopy/Fluorometry) Incubation->Measure_Parasitemia Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Parasitemia->Calculate_Inhibition Determine_IC50 Determine IC50 values (Dose-Response Curve) Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro drug sensitivity testing of Babesia spp.

While the precise mechanism of Imidocarb's action against Babesia is not fully elucidated, it is thought to interfere with nucleic acid metabolism. Resistance may develop through mechanisms that reduce drug accumulation or alter the drug's target.

Imidocarb_Action_Resistance cluster_action Proposed Mechanism of Action cluster_resistance Potential Resistance Mechanisms Imidocarb Imidocarb Uptake Drug Uptake into Parasite Imidocarb->Uptake DNA_Interaction Interaction with Parasite DNA/RNA Uptake->DNA_Interaction Reduced_Uptake Reduced Drug Uptake Uptake->Reduced_Uptake blocks Efflux Increased Drug Efflux Uptake->Efflux counteracts Inhibition Inhibition of Nucleic Acid Synthesis DNA_Interaction->Inhibition Target_Modification Alteration of Drug Target DNA_Interaction->Target_Modification prevents Parasite_Death Parasite Death Inhibition->Parasite_Death

Caption: Putative mechanism of Imidocarb and potential resistance pathways.

Conclusion and Future Directions

The presented data underscores the reality of reduced Imidocarb susceptibility in Babesia and highlights the potential of alternative compounds and combination therapies. The development of an in vitro-adapted Imidocarb-resistant B. bovis line provides a valuable tool for screening novel drug candidates and for studying the mechanisms of resistance.[1]

For drug development professionals, the exploration of novel compounds, such as the natural products identified, and the strategic combination of existing drugs offer promising avenues for overcoming resistance. Further research is critically needed to elucidate the specific molecular mechanisms of Imidocarb action and resistance in Babesia. This knowledge will be instrumental in the rational design of next-generation babesicidal drugs and in the development of molecular tools for resistance surveillance. The continued use of standardized in vitro assays will be essential for the preclinical evaluation of these new therapeutic strategies.

References

A comparative analysis of Imidocarb and diminazene aceturate for bovine babesiosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Imidocarb and Diminazene Aceturate for Bovine Babesiosis

Introduction

Bovine babesiosis, a tick-borne disease caused by protozoan parasites of the genus Babesia, poses a significant threat to the cattle industry worldwide. The most pathogenic species are Babesia bovis and Babesia bigemina.[1] These parasites infect and destroy red blood cells, leading to clinical signs such as fever, progressive anemia, hemoglobinuria (red urine), jaundice, and potentially death.[2] The economic impact is substantial, stemming from mortality, reduced productivity, and the costs of treatment and control. For decades, chemotherapy has been a cornerstone of managing clinical cases, with Imidocarb dipropionate and diminazene aceturate being the most commonly used babesiacidal drugs.[2] This guide provides a comparative analysis of these two therapeutic agents, focusing on their mechanisms of action, pharmacokinetics, efficacy, and safety, supported by experimental data for an audience of researchers and drug development professionals.

Mechanism of Action

While both drugs are effective antiprotozoals, they exhibit different mechanisms of action against the Babesia parasite.

Imidocarb Dipropionate: Imidocarb is a carbanilide derivative.[3] Its precise mechanism is not fully elucidated but is thought to operate in two primary ways:

  • It interferes with the parasite's production and/or utilization of polyamines, which are crucial for cell growth and replication.[4][5]

  • It prevents the entry of inositol into erythrocytes containing the parasite, disrupting a vital component of the parasite's metabolic processes.[4][5]

Diminazene Aceturate: Diminazene is an aromatic diamidine compound.[6][7] Its mode of action is also not completely understood but is believed to primarily involve:

  • Interference with DNA synthesis in the parasite. It binds to the minor groove of AT-rich regions of DNA, likely inhibiting DNA replication.[6][8][9]

  • Disruption of aerobic glycolysis, a key energy-producing pathway for the parasite.[8]

G cluster_Babesia Babesia Parasite in Erythrocyte cluster_Drugs Parasite_DNA Parasite DNA Parasite_Metabolism Polyamine & Inositol Metabolism Glycolysis Aerobic Glycolysis Imidocarb Imidocarb Imidocarb->Parasite_Metabolism Inhibits Diminazene Diminazene Aceturate Diminazene->Parasite_DNA Binds to DNA, Inhibits Replication Diminazene->Glycolysis Interferes with

Caption: Mechanisms of action for Imidocarb and Diminazene Aceturate against Babesia.

Comparative Efficacy and Dosage

Both drugs are highly effective for treating bovine babesiosis. The choice of drug can depend on the specific Babesia species, the severity of the infection, and desired prophylactic effects. Imidocarb is noted for its prophylactic utility, providing protection for up to four weeks.[2]

ParameterImidocarb DipropionateDiminazene Aceturate
Indication Treatment and prophylaxis of Babesiosis and Anaplasmosis.[4][5]Treatment of Babesiosis and Trypanosomiasis.[6][7]
Standard Dosage Treatment: 1.2 mg/kg.[2] Prophylaxis/Carriers: 3.0 mg/kg.[2][10]Treatment: 3.5 mg/kg.[2][11]
Route of Admin. Subcutaneous (SC) or Intramuscular (IM); SC is preferred.[12]Intramuscular (IM).[2][11]
Efficacy Highly effective for treatment and provides ~4 weeks of protection.[2] May eliminate carrier state.[2]Highly effective for acute treatment; relapses may occur.[13]
Combination Therapy Studies show synergistic or additive effects when combined with diminazene at lower doses, potentially reducing toxicity and resistance.[14]Can be used in combination therapy to enhance efficacy and prevent resistance.[14]

Pharmacokinetic Profiles in Cattle

The pharmacokinetic properties of these drugs influence their dosing regimens and withdrawal periods. Both drugs are characterized by rapid absorption after injection and a long elimination half-life.

ParameterImidocarb DipropionateDiminazene Aceturate
Tmax (Time to Peak) ~2.14 hours (SC).[10][15]15-60 minutes (IM).[8][11][16]
Cmax (Peak Conc.) ~2257 ng/mL at 3.0 mg/kg (SC).[10][15]3.24 - 4.76 µg/mL at 3.5 mg/kg (IM).[8][16]
Elimination Half-life (T½) ~31.77 hours (plasma).[10][15] Residues are detectable in tissues for months.[17]Biphasic elimination with a terminal half-life of ~188-222 hours.[8][16]
Distribution Large apparent volume of distribution (Vd ≈ 6.53 L/kg).[10]Distributes widely; can be detected in liver, kidneys, and brain.[6][11]
Excretion Primarily excreted in urine and feces.[12]Primarily excreted in urine.[11][18] More than 80% of the dose is eliminated by day 20.[11]

Safety and Adverse Effects

Both drugs have a narrow margin of safety and can cause adverse effects, particularly at higher doses.

ParameterImidocarb DipropionateDiminazene Aceturate
Common Side Effects Pain at injection site, salivation, nasal drip, diarrhea, restlessness, muscle tremors.[4][19][20]Vomiting, diarrhea, hypotension (low blood pressure).[6]
Toxicity Profile Signs are consistent with anticholinesterase activity (salivation, tremors, convulsions).[4] High doses can cause liver and kidney damage, including renal tubular necrosis and hepatocellular necrosis.[20][21]Can be toxic to the liver, kidneys, and brain, with potential for cerebellar hemorrhages at high doses.[6][13] Camels are particularly susceptible to neurotoxicity.[6]
Contraindications Use with caution in animals with impaired lung, liver, or kidney function.[4][19] Do not administer intravenously.[4]Not licensed for human use due to serious side effects.[22]
Withdrawal Period Very long. A withdrawal time of 224 days for edible tissues has been recommended at a 3.0 mg/kg dose.[3]Information not consistently available, but due to long half-life, a significant withdrawal period is expected.

Experimental Protocols

Standardized protocols are essential for the valid comparison of therapeutic agents. An in vivo efficacy trial for anti-babesial drugs in cattle typically follows the methodology outlined below.

1. Animal Selection and Acclimatization:

  • Subjects: Healthy cattle of a specific breed (e.g., Bos indicus), free from other pathogens.[23]

  • Infection: Animals may be naturally infected in an endemic area or experimentally infected with a known strain and quantity of Babesia parasites.

  • Acclimatization: Animals are housed in tick-free facilities for a period before the trial to adapt to the environment.

2. Diagnosis and Grouping:

  • Confirmation of Infection: Babesiosis is confirmed via microscopic examination of Giemsa-stained thin and thick blood smears to determine parasitemia (Percentage of Parasitized Erythrocytes - PPE).[24] PCR-based methods can be used for higher sensitivity and species differentiation.[24]

  • Baseline Data: Pre-treatment data is collected, including clinical signs (fever, heart rate), and hematological parameters (Packed Cell Volume - PCV, Red Blood Cell count - RBC).[25]

  • Randomization: Infected animals are randomly allocated into treatment groups (e.g., Group A: Imidocarb; Group B: Diminazene; Group C: Untreated Control).[25]

3. Drug Administration and Monitoring:

  • Treatment: Drugs are administered at the recommended therapeutic dose and route (e.g., Diminazene at 3.5 mg/kg IM, Imidocarb at 1.2 mg/kg SC).[2][16]

  • Post-Treatment Monitoring: Animals are monitored daily for clinical signs. Blood samples are collected at regular intervals (e.g., daily for the first week, then weekly) to assess parasitemia and hematological recovery (PCV, RBC).[25]

4. Data Analysis:

  • Efficacy Criteria: The primary endpoint is the clearance of parasites from peripheral blood. Secondary endpoints include the resolution of clinical signs and the recovery of hematological values.

  • Statistical Analysis: Data from treated and control groups are compared using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences in recovery rates and parasite clearance times.

G A Animal Selection (Healthy Cattle) B Infection (Natural or Experimental) A->B C Confirmation of Babesiosis (Microscopy/PCR, Baseline Data) B->C D Randomization C->D E Group A (Imidocarb SC) D->E F Group B (Diminazene IM) D->F G Group C (Untreated Control) D->G H Post-Treatment Monitoring (Clinical Signs, Parasitemia, Hematology) E->H F->H G->H I Data Collection & Statistical Analysis H->I J Comparative Efficacy Assessment I->J

Caption: Workflow for a comparative clinical trial of anti-babesial drugs in cattle.

Conclusion

Both Imidocarb dipropionate and diminazene aceturate are potent and effective drugs for the treatment of bovine babesiosis.

  • Diminazene aceturate offers rapid action, making it suitable for treating acute clinical cases. However, its potential for neurotoxicity at higher doses requires careful adherence to dosage recommendations.

  • Imidocarb dipropionate provides the dual benefit of therapeutic efficacy and a significant prophylactic period, making it valuable in endemic regions for preventing outbreaks. Its primary drawbacks are the potential for injection site reactions and an exceptionally long withdrawal period for edible tissues.

Recent research has explored combination therapies using lower doses of both drugs, which may offer a synergistic effect, reduce host toxicity, and mitigate the risk of drug resistance.[1][14] The choice between these agents should be guided by the specific clinical scenario, the desired duration of protection, and regulatory considerations regarding withdrawal times.

References

A Comparative Analysis of Imidocarb and Atovaquone/Azithromycin in the Treatment of Feline Cytauxzoonosis

Author: BenchChem Technical Support Team. Date: December 2025

Feline cytauxzoonosis, a tick-borne disease caused by the protozoan Cytauxzoon felis, is a rapidly progressing and often fatal illness in domestic cats. This guide provides a comparative overview of two primary therapeutic protocols: monotherapy with Imidocarb dipropionate and a combination therapy of atovaquone and azithromycin. The information presented is based on a prospective, randomized clinical trial to evaluate the efficacy of these treatments in cats with acute cytauxzoonosis.

Quantitative Data Summary

A pivotal study compared the survival rates of eighty cats diagnosed with acute cytauxzoonosis. The cohort was divided into two treatment groups: one receiving a combination of atovaquone and azithromycin (A&A), and the other receiving imidocarb dipropionate. The primary endpoint for the study was survival to hospital discharge.

The results demonstrated a statistically significant difference in survival rates between the two treatment groups. Cats treated with the atovaquone and azithromycin combination had a much higher survival rate of 60% compared to a 26% survival rate for those treated with imidocarb.[1][2][3][4][5] This suggests that the combination therapy of atovaquone and azithromycin is the more effective treatment for acute feline cytauxzoonosis.[2][3][6]

Treatment ProtocolNumber of Cats (n)Survived to DischargeSurvival RateOdds Ratio (95% CI)P-value
Atovaquone & Azithromycin533260%7.2 (2.2, 24).0036
Imidocarb Dipropionate27726%

Data sourced from Cohn et al. (2011).[2][4]

Experimental Protocols

The methodologies employed in the comparative clinical trial are detailed below to provide a comprehensive understanding of the experimental conditions.

Study Design: An open-label, randomized prospective study was conducted across 18 veterinary clinics in 5 states.[2][4] Eighty cats with naturally occurring acute cytauxzoonosis were enrolled.[2][3][4]

Inclusion Criteria: Cats presenting with acute illness and confirmed infection with Cytauxzoon felis were included in the study.

Treatment Groups:

  • Atovaquone and Azithromycin (A&A) Group:

    • Atovaquone: 15 mg/kg administered orally every 8 hours for 10 days.[1][2][7]

    • Azithromycin: 10 mg/kg administered orally every 24 hours for 10 days.[1][2][7]

  • Imidocarb Dipropionate Group:

    • Pre-treatment with atropine or glycopyrrolate was administered.[8]

    • Imidocarb dipropionate: 3.5 mg/kg administered via intramuscular injection.[2][4] Some protocols suggest a second dose 7 to 14 days later.[5][9][10]

Supportive Care: All cats in both treatment groups received standardized supportive care, which included intravenous fluids and heparin.[2][4][6]

Outcome Measurement: The primary outcome measured was survival to hospital discharge.[2][4][5] Cats were discharged once they were afebrile and voluntarily eating.[5]

Diagnostic Confirmation: Diagnosis was confirmed by microscopic identification of C. felis in blood smears and/or polymerase chain reaction (PCR) assays.[5][6][10]

Experimental Workflow Visualization

The following diagram illustrates the workflow of the clinical trial comparing the two treatment protocols.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Protocols (10 Days) cluster_outcome Outcome Assessment start 80 Acutely Ill Cats with Suspected Cytauxzoonosis diagnosis Diagnostic Confirmation (Blood Smear & PCR) start->diagnosis randomize Random Assignment diagnosis->randomize atovaquone Atovaquone (15 mg/kg PO q8h) & Azithromycin (10 mg/kg PO q24h) randomize->atovaquone imidocarb Imidocarb Dipropionate (3.5 mg/kg IM) randomize->imidocarb supportive_care_a Supportive Care (IV Fluids, Heparin) atovaquone->supportive_care_a supportive_care_b Supportive Care (IV Fluids, Heparin) imidocarb->supportive_care_b outcome_a Survival to Discharge (n=32, 60%) supportive_care_a->outcome_a death_a Death (n=21, 40%) supportive_care_a->death_a outcome_b Survival to Discharge (n=7, 26%) supportive_care_b->outcome_b death_b Death (n=20, 74%) supportive_care_b->death_b

Caption: Workflow of the clinical trial comparing treatment protocols.

References

Evaluation of Imidocarb's effectiveness against different Babesia species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidocarb, a carbanilide derivative, has long been a cornerstone in the treatment of babesiosis, a tick-borne disease caused by protozoan parasites of the genus Babesia. This guide provides a comprehensive evaluation of Imidocarb's effectiveness against various Babesia species, offering a comparative analysis with alternative therapies, supported by experimental data.

Comparative Efficacy of Imidocarb and Alternatives

Imidocarb's efficacy varies significantly across different Babesia species. While it remains a primary treatment for large Babesia species like Babesia canis and Babesia bovis, its effectiveness against smaller species, such as Babesia gibsoni and the Babesia microti-like piroplasm, is often limited, with frequent relapses reported.[1][2]

In contrast, combination therapies have shown greater promise against these more resistant species. The combination of atovaquone and azithromycin, in particular, has demonstrated the ability to reduce B. gibsoni parasitemia below PCR detection limits in some cases.[1] Buparvaquone, another hydroxynaphthoquinone, has also shown superior in vitro efficacy against B. bovis compared to Imidocarb.[3][4][5]

Below are tables summarizing the quantitative data on the efficacy of Imidocarb and alternative treatments against various Babesia species.

Table 1: In Vitro Efficacy of Anti-Babesial Drugs
Babesia SpeciesDrugConcentrationMetricValueReference
B. bovisImidocarb dipropionate-IC50117.3 nM[3][5]
B. bovisBuparvaquone-IC5050.01 nM[3][5]
B. bigeminaImidocarb dipropionate-IC5061.5 nM[6][7]
B. bigeminaBuparvaquone-IC5044.66 nM[6][7]
B. bigeminaELQ-316-IC5048.10 nM[6][7]
B. bigeminaImidocarb + ELQ-316-IC509.2 nM[6][7]
B. bigeminaBuparvaquone + ELQ-316-IC5027.59 nM[6][7]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Anti-Babesial Drugs in Dogs
Babesia SpeciesTreatmentEfficacy MeasureResultReference
B. microti-likeImidocarb dipropionatePCR-positive (Day 90)94.1%[1][2]
B. microti-likeAtovaquone + AzithromycinPCR-positive (Day 90)47.05%[1][2]
B. microti-likeBuparvaquone + AzithromycinPCR-positive (Day 90)68%[1][2]
B. microti-likeImidocarb dipropionateClinical Relapse (1 year)47% (8/17 dogs)[1][2]
B. gibsoniImidocarb + Clindamycin + DiminazeneRecovery Rate84.6% (11/13 dogs)
B. gibsoniAtovaquone + AzithromycinRecovery Rate52.9% (9/17 dogs)
B. gibsoniAtovaquone + AzithromycinRelapse Rate41.2% (7/17 dogs)
B. gibsoniImidocarb + Clindamycin + DiminazeneRelapse Rate15.4% (2/13 dogs)
Table 3: In Vivo Efficacy of Imidocarb in Cattle and Sheep
Babesia SpeciesHostEfficacy MeasureResultReference
B. bovis & B. bigeminaCattleTherapeutic Efficacy (Imidocarb alone)60%
B. bovis & B. bigeminaCattleTherapeutic Efficacy (Imidocarb + additives)90%
B. ovisLambs (splenectomized)Parasite Clearance (Therapeutic)48 hours
B. ovisLambs (splenectomized)Protection (Prophylactic, 1-2 weeks prior)83.30%
B. ovisLambs (splenectomized)Protection (Prophylactic, 3-4 weeks prior)66.66%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following sections outline the experimental protocols for key studies cited in this guide.

In Vitro Inhibition Assay for Babesia bovis
  • Parasite Strain: Culture-adapted Texas T2Bo strain of B. bovis.

  • Culture Conditions: Parasites were maintained in in vitro erythrocyte culture.

  • Treatment: In vitro cultured parasites were treated with Imidocarb dipropionate (ID) or Buparvaquone (BPQ) at concentrations ranging from 10 to 300 nM for four consecutive days. Two starting parasitemia levels (0.2% and 1%) were used.

  • Efficacy Assessment: Parasitemia levels were evaluated daily via microscopic examination of Hema 3 stained slides.

  • Statistical Analysis: Data was compared using the independent Student's t-test.

  • Reference: [3][4][5]

In Vivo Efficacy Study in Dogs Naturally Infected with Babesia microti-like Piroplasm
  • Study Population: 59 dogs naturally infected with the Babesia microti-like piroplasm.

  • Treatment Groups:

    • IMI Group: Imidocarb dipropionate (5 mg/kg, SC), two doses 14 days apart.

    • ATO Group: Atovaquone (13.3 mg/kg, PO, q8h for 10 days) and Azithromycin (10 mg/kg, PO, q24h for 10 days).

    • BUP Group: Buparvaquone (5 mg/kg, IM), two doses 2 days apart) and Azithromycin (10 mg/kg, PO, q24h for 10 days).

  • Monitoring: Physical examination, blood tests (CBC and biochemistry), and parasite detection (blood cytology and PCR) were performed before and at days 15, 45, 90, and 360 post-treatment.

  • Clinical Efficacy Assessment: Graded on a scale of low to high severity for 24 clinical and 8 clinicopathological signs.

  • Reference: [1][2]

In Vivo Efficacy Study in Dogs with Babesia gibsoni
  • Study Population: 30 client-owned dogs with natural B. gibsoni infections.

  • Treatment Groups:

    • AA Group (n=17): Atovaquone and Azithromycin.

    • CDI Group (n=13): Clindamycin, Diminazene, and Imidocarb.

  • Monitoring: Hematological parameters were recorded at presentation and during treatment. Parasitic DNA was detected by amplifying the B. gibsoni 18S rRNA gene. The cytochrome b (CYTb) gene was sequenced to analyze for mutations.

  • Outcome Measures: Recovery and relapse rates.

  • Reference:

Mechanism of Action of Imidocarb

The precise mechanism of action of Imidocarb against Babesia is not fully elucidated. However, two primary hypotheses have been proposed. One suggests that Imidocarb interferes with the parasite's ability to produce or utilize polyamines, which are essential for cell growth and differentiation. Another proposed mechanism is the blockage of inositol entry into the Babesia-infected erythrocyte, leading to parasite starvation.

G cluster_Imidocarb Imidocarb Action cluster_Babesia Babesia Parasite cluster_Host Host Erythrocyte Imidocarb Imidocarb dipropionate Polyamine Polyamine Synthesis/ Utilization Imidocarb->Polyamine Inhibits Inositol Inositol Uptake Imidocarb->Inositol Blocks Growth Parasite Growth & Replication Polyamine->Growth Essential for Inositol->Growth Essential for Erythrocyte Infected Erythrocyte Growth->Erythrocyte Lysis of G cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Data Collection cluster_Analysis Data Analysis & Outcome A Selection of Infected Animals B Randomization into Treatment & Control Groups A->B C Drug Administration B->C D Placebo/Alternative Treatment B->D E Clinical Sign Monitoring C->E F Parasitemia Assessment (PCR, Blood Smear) C->F G Hematological & Biochemical Analysis C->G D->E D->F D->G H Statistical Analysis E->H F->H G->H I Determination of Efficacy & Safety H->I

References

Navigating the Challenge of Imidocarb Cross-Resistance in Antiprotozoal Drug Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of drug resistance is a critical obstacle in the effective treatment of protozoan diseases in veterinary and human medicine. Imidocarb, a carbanilide derivative, is a widely used antiprotozoal agent for treating infections such as babesiosis and trypanosomiasis. However, concerns over treatment failures and the potential for cross-resistance with other drugs necessitate a thorough understanding of resistance patterns to guide treatment strategies and future drug development. This guide provides a comparative analysis of imidocarb's cross-resistance with other key antiprotozoal drugs, supported by experimental data and detailed methodologies.

Imidocarb Resistance in Babesia Species

Resistance to imidocarb has been documented in Babesia species, the causative agents of babesiosis. In vitro studies have successfully induced and characterized imidocarb-resistant Babesia strains, providing a platform to investigate cross-resistance patterns.

In Vitro Susceptibility of Babesia bovis to Imidocarb

An in vitro study successfully developed an imidocarb-adapted line of Babesia bovis, demonstrating a significant increase in the concentration of imidocarb required to inhibit parasite growth. This highlights the potential for resistance development under drug pressure.

Table 1: In Vitro Susceptibility of Babesia bovis to Imidocarb Dipropionate

Babesia bovis Strain50% Inhibitory Concentration (IC50)Fold Increase in Resistance
Original Stock8.7 x 10⁻⁷ g/mL-
Imidocarb-Adapted Line6.6 x 10⁻⁶ g/mL8-fold[1]
Comparative Efficacy of Antiprotozoal Drugs Against Babesia Species

While direct cross-resistance studies on imidocarb-resistant Babesia strains are limited, comparative efficacy studies on susceptible strains provide valuable insights into potential alternative treatments.

Table 2: Comparative In Vitro Efficacy (IC50 in nM) of Various Drugs Against Babesia Species

DrugBabesia bovisBabesia bigemina
Imidocarb Dipropionate (ID)117.3[2]61.5[2]
Buparvaquone (BPQ)50.01[2]44.66[2]
ELQ-316654.948.10[2]
Combination Therapies
ID + ELQ-3161979.2[2]
BPQ + ELQ-31631.2127.59[2]

Table 3: Clinical and Parasitological Efficacy of Treatments for Canine Babesiosis (Babesia microti-like piroplasm)

Treatment GroupPCR Positive at Day 90PCR Positive at Day 360Clinical Relapse Over 1 Year
Imidocarb Dipropionate (IMI)94.1%73.3%8/17 dogs
Atovaquone + Azithromycin (ATO)47.05%50%Not reported
Buparvaquone + Azithromycin (BUP)68%60.08%Not reported

Data from a study on naturally infected dogs.[3][4]

Cross-Resistance in Trypanosoma Species

Studies on trypanocidal drugs have revealed complex cross-resistance patterns. While direct studies involving imidocarb are scarce, research on other diamidine drugs, which are structurally related to imidocarb, offers important insights.

Experimentally Induced Cross-Resistance in Trypanosoma congolense

A key study demonstrated that inducing resistance to isometamidium chloride in Trypanosoma congolense resulted in cross-resistance to other trypanocidal drugs. This suggests that a shared resistance mechanism might exist for certain classes of compounds.

Table 4: Cross-Resistance in an Isometamidium-Resistant Strain of Trypanosoma congolense

DrugFold Increase in Resistance (CD50)
Isometamidium Chloride94-fold[1][5]
Homidium33-fold[1][5]
Quinapyramine4.2-fold[1][5]
Diminazene3.4-fold[1][5]

CD50: Curative Dose 50% - the dose required to cure 50% of infected mice.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-resistance studies.

In Vitro Induction of Imidocarb Resistance in Babesia bovis

This protocol describes the method for selecting an imidocarb-adapted Babesia bovis line in vitro.

  • Parasite Culture: A South African stock of B. bovis is cultured in a microaerophilous stationary phase.[1]

  • Initial IC50 Determination: The initial susceptibility of the B. bovis stock to imidocarb dipropionate is determined by observing the 50% inhibitory concentration (IC50).[1]

  • Drug Pressure Application: A drug-adapted line is developed by continuously culturing the parasites in the presence of sub-inhibitory concentrations of imidocarb dipropionate.[1]

  • IC50 of Adapted Line: The IC50 of the drug-adapted line is then determined and compared to the original stock to quantify the level of resistance.[1]

G cluster_setup Initial Setup cluster_selection Resistance Selection cluster_assessment Resistance Assessment Start Culture Start B. bovis Culture Determine IC50 Determine Initial IC50 Start Culture->Determine IC50 Sub-inhibitory Culture Culture with Sub-inhibitory Imidocarb Concentrations Determine IC50->Sub-inhibitory Culture Begin Drug Pressure Continuous Exposure Continuous Exposure and Sub-culturing Sub-inhibitory Culture->Continuous Exposure Adapted Line IC50 Determine IC50 of Adapted Line Continuous Exposure->Adapted Line IC50 Isolate Adapted Line Compare IC50 Compare IC50 Values (Adapted vs. Original) Adapted Line IC50->Compare IC50

In Vitro Imidocarb Resistance Induction Workflow
In Vivo Assessment of Trypanocidal Drug Resistance in Mice

This protocol outlines a standardized method for evaluating the resistance of trypanosome isolates in a mouse model.

  • Infection: Groups of mice are infected with the Trypanosoma isolate under investigation.[6]

  • Treatment: At the first peak of parasitemia, different groups of mice are treated with a range of doses of the trypanocidal drugs being tested. A control group remains untreated.[6]

  • Monitoring: The mice are monitored for up to 60 days for the presence of parasites in their blood.[6]

  • CD50 Determination: The curative dose 50% (CD50), the dose that results in a complete cure in 50% of the mice, is calculated for each drug.[6]

  • Resistance Factor: The CD50 of the test isolate is compared to the CD50 of a known drug-sensitive reference strain to determine the resistance factor.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect Mice Infect Mice with Trypanosome Isolate Monitor Parasitemia Monitor for Peak Parasitemia Infect Mice->Monitor Parasitemia Group Allocation Allocate to Treatment Groups (Different Doses) Monitor Parasitemia->Group Allocation At Peak Parasitemia Administer Drugs Administer Trypanocidal Drugs Group Allocation->Administer Drugs Control Group Maintain Untreated Control Group Group Allocation->Control Group Long-term Monitoring Monitor for Parasite Relapse (up to 60 days) Administer Drugs->Long-term Monitoring Control Group->Long-term Monitoring Calculate CD50 Calculate Curative Dose 50% (CD50) Long-term Monitoring->Calculate CD50 Determine Resistance Compare CD50 to Sensitive Strain Calculate CD50->Determine Resistance

In Vivo Trypanocidal Resistance Assessment Workflow

Proposed Mechanisms of Imidocarb Action and Resistance

The precise mechanism of action of imidocarb is not fully elucidated, but it is believed to interfere with nucleic acid metabolism in protozoa. Resistance mechanisms are likely multifactorial.

G cluster_action Mechanism of Action cluster_resistance Potential Resistance Mechanisms Imidocarb Imidocarb Uptake Drug Uptake Imidocarb->Uptake DrugInactivation Enzymatic Drug Inactivation Imidocarb->DrugInactivation Inactivated by Nucleus Parasite Nucleus Uptake->Nucleus ReducedUptake Reduced Drug Uptake/ Increased Efflux Uptake->ReducedUptake Blocked by DNA DNA Replication & Transcription Nucleus->DNA Inhibition Death Parasite Death DNA->Death TargetModification Alteration of Drug Target DNA->TargetModification Unaffected by Survival Parasite Survival ReducedUptake->Survival TargetModification->Survival DrugInactivation->Survival

Imidocarb's Proposed Action and Resistance Mechanisms

Conclusion

The available data indicates that resistance to imidocarb can be induced in Babesia and that cross-resistance among trypanocidal drugs is a significant concern. For babesiosis, combination therapies with drugs like atovaquone, buparvaquone, and ELQ-316 show promise, particularly where imidocarb efficacy is waning. In trypanosomiasis, the potential for cross-resistance between imidocarb and other diamidines warrants careful consideration when designing treatment regimens. Further research is critically needed to investigate the cross-resistance profiles of imidocarb-resistant isolates of both Babesia and Trypanosoma to a broader range of antiprotozoal agents. Such studies will be instrumental in developing strategies to mitigate the impact of drug resistance and ensure the continued efficacy of our limited arsenal of antiprotozoal drugs.

References

Combination Therapy for Tick-Borne Co-infections: A Comparative Guide to Imidocarb-Based Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tick-borne diseases present a significant and growing challenge to both veterinary and human health. Co-infections with multiple pathogens, such as Babesia, Anaplasma, and Ehrlichia, are increasingly common and complicate treatment strategies. Imidocarb dipropionate, a carbanilide derivative, has long been a cornerstone in the management of protozoan infections. However, the emergence of resistance and the presence of co-infections often necessitate combination therapies to enhance efficacy and broaden the spectrum of activity. This guide provides a comparative analysis of Imidocarb-based combination therapies, supported by experimental data, to inform preclinical and clinical research.

Comparative Efficacy of Imidocarb Combination Therapies

The following tables summarize the quantitative data from various studies comparing the efficacy of Imidocarb monotherapy with different combination regimens in treating tick-borne diseases, primarily in canine and bovine models.

Table 1: Efficacy of Imidocarb and Doxycycline Combination Therapy for Canine Babesiosis and Ehrlichiosis

Treatment GroupPathogen(s)Key Efficacy MetricResultsReference(s)
Imidocarb DipropionateBabesia canisClinical Response Rate (<24h)35% "Good" Response[1]
Imidocarb Dipropionate + DoxycyclineBabesia canisClinical Response Rate (<24h)40% "Good" Response[1]
Imidocarb DipropionateEhrlichia canisPlatelet Count NormalizationSlower return to normal[2]
DoxycyclineEhrlichia canisPlatelet Count NormalizationFaster return to normal[2]
Imidocarb Dipropionate + DoxycyclineEhrlichia canisPlatelet Count NormalizationSimilar to Doxycycline alone[2]
Imidocarb Dipropionate + DoxycyclineHepatozoon canisParasitemia EliminationSuccessful elimination of gamonts from peripheral blood[3]

Table 2: Efficacy of Imidocarb in Combination with Other Anti-protozoal Drugs for Canine Babesiosis (Babesia gibsoni)

Treatment GroupKey Efficacy MetricResultsReference(s)
Imidocarb Dipropionate (Id)Parasitological Clearance (Microscopy)4 out of 6 dogs remained positive[4]
Diminazene Aceturate (Da) + IdParasitological Clearance (Microscopy)5 out of 6 dogs remained positive[4]
Da + Id + Clindamycin (C)Parasitological Clearance (Microscopy)5 out of 6 dogs remained positive[4]
Atovaquone + Azithromycin (AA)Recovery Rate9 out of 17 dogs completely recovered[5]
Clindamycin + Diminazene + Imidocarb (CDI)Recovery Rate11 out of 13 dogs completely recovered[5]
Da + Id + CClinical & Hematological ImprovementSignificant remission in clinical signs and improvement in hematological parameters compared to Id or Da+Id alone.[4][6][7]

Table 3: In Vitro Efficacy of Imidocarb Combinations against Babesia spp.

Treatment GroupPathogenKey Efficacy Metric (Interaction)ResultsReference(s)
Imidocarb Dipropionate (ID) + Diminazene Aceturate (DA)Babesia bigeminaSynergism/AdditivitySynergistic[8]
ID + DABabesia bovisSynergism/AdditivityAdditive[8]
ID + ELQ-316Babesia bigeminaIC50Combination showed lower IC50 than individual drugs[9]

Mechanisms of Action and Signaling Pathways

The enhanced efficacy of combination therapies stems from the synergistic or additive effects of drugs targeting different metabolic or signaling pathways within the pathogens.

Imidocarb Dipropionate

The precise mechanism of action for imidocarb is not fully elucidated. However, two primary modes of action have been proposed:

  • Inhibition of Inositol Uptake: Imidocarb may block the entry of inositol into erythrocytes infected with Babesia, leading to parasite starvation.[10]

  • DNA Binding: It is also suggested that imidocarb binds to the parasite's nuclear DNA, causing damage and inhibiting cellular repair and replication processes.[10] Additionally, imidocarb has been shown to possess anti-inflammatory properties by up-regulating the production of interleukin-10 (IL-10) and inhibiting tumor necrosis factor-alpha (TNF-α) in murine macrophages.[11]

cluster_imidocarb Imidocarb Dipropionate Action Imidocarb Imidocarb Inositol Inositol Uptake Imidocarb->Inositol Inhibits DNA Parasite DNA Imidocarb->DNA Binds to & Disrupts Macrophage Macrophage Imidocarb->Macrophage IL10 IL-10 Production Macrophage->IL10 Upregulates TNFa TNF-α Production Macrophage->TNFa Inhibits

Caption: Proposed mechanisms of action for Imidocarb Dipropionate.

Doxycycline

Doxycycline, a tetracycline antibiotic, primarily targets the apicoplast , a non-photosynthetic plastid organelle found in many apicomplexan parasites, including Babesia.[2][9][12] Its mechanism involves:

  • Inhibition of Protein Synthesis: Doxycycline binds to the 30S ribosomal subunit within the apicoplast, preventing protein translation. This disrupts essential metabolic pathways, such as fatty acid and heme synthesis, leading to a delayed but potent anti-parasitic effect.[13][14][15]

Atovaquone and Azithromycin

This combination therapy is particularly effective against small Babesia species.[5] The two drugs have distinct targets, leading to a synergistic effect:

  • Atovaquone: This drug is a ubiquinone analog that specifically inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III). This disrupts ATP synthesis and pyrimidine biosynthesis.[4][8][16][17][18]

  • Azithromycin: As a macrolide antibiotic, azithromycin targets the 50S ribosomal subunit of the apicoplast , thereby inhibiting protein synthesis.[6][8][17][19]

cluster_combo Atovaquone + Azithromycin Synergistic Action in Babesia cluster_atovaquone Atovaquone cluster_azithromycin Azithromycin Atovaquone Atovaquone ETC Mitochondrial Electron Transport Chain (Complex III) Atovaquone->ETC Inhibits ATP ATP Synthesis ETC->ATP Pyrimidine Pyrimidine Synthesis ETC->Pyrimidine Parasite_Death Parasite Death ATP->Parasite_Death Leads to Pyrimidine->Parasite_Death Leads to Azithromycin Azithromycin Apicoplast Apicoplast 50S Ribosome Azithromycin->Apicoplast Inhibits Protein Protein Synthesis Apicoplast->Protein Protein->Parasite_Death Leads to

Caption: Synergistic mechanism of Atovaquone and Azithromycin.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are outlines of experimental protocols derived from the reviewed literature.

In Vivo Efficacy Study: Imidocarb and Doxycycline for Canine Babesiosis
  • Animal Model: Sixty dogs of various ages and breeds with naturally occurring Babesia canis infection.[1]

  • Diagnosis: Confirmation of Babesia organisms in erythrocytes via microscopic examination of May-Grünwald-Giemsa stained peripheral blood smears.[1]

  • Treatment Groups:

    • Group 1 (Imidocarb monotherapy): Imidocarb dipropionate at 5 mg/kg body weight, administered subcutaneously (SC) in two injections 15 days apart.[1]

    • Group 2 (Combination therapy): Imidocarb dipropionate at the same dosage as Group 1, combined with doxycycline at 10 mg/kg body weight, administered orally (PO) once daily for 15 days. Both treatments were initiated on the same day.[1]

  • Efficacy Assessment:

    • Clinical Response: Classified as "Good" (response in <24h), "Moderate" (response in <48h), or "Poor" (response in >72h).[1]

    • Hematological Parameters: Hematocrit and platelet counts were monitored as indicators of treatment efficiency.[1]

  • Statistical Analysis: T-Student test was used to determine differences between the groups.[1]

cluster_workflow Experimental Workflow: Canine Babesiosis Treatment Trial Start Start Diagnosis Diagnosis of Babesia canis (Blood Smear Microscopy) Start->Diagnosis Randomization Randomization (n=60) Diagnosis->Randomization Group1 Group 1: Imidocarb Monotherapy (5 mg/kg SC, 2 doses) Randomization->Group1 Group2 Group 2: Imidocarb + Doxycycline (Imidocarb + 10 mg/kg PO daily) Randomization->Group2 Assessment Efficacy Assessment: - Clinical Response - Hematological Parameters Group1->Assessment Group2->Assessment Analysis Statistical Analysis (T-Student Test) Assessment->Analysis

Caption: Workflow for a comparative study of Imidocarb and Doxycycline.

In Vitro Drug Sensitivity Assay: Imidocarb Combinations
  • Parasite Culture: In vitro culture of Babesia species (e.g., B. bigemina, B. bovis).

  • Drug Preparation: Serial dilutions of Imidocarb dipropionate, diminazene aceturate, and other test compounds.

  • Assay:

    • A fluorescence-based SYBR Green I test is used to evaluate parasite growth inhibition.[8]

    • Parasite cultures are incubated with various drug concentrations.

    • Parasitemia is measured at different time points (e.g., daily).

  • Data Analysis:

    • The 50% inhibitory concentrations (IC50) are calculated.[9]

    • The Chou-Talalay method is used to determine drug interactions (synergism, additivity, or antagonism).[8]

Molecular Detection of Parasites Post-Treatment
  • Sample Collection: Whole blood samples collected in EDTA tubes at specified time points post-treatment.[12][20]

  • DNA Extraction: DNA is extracted from whole blood samples.

  • Polymerase Chain Reaction (PCR):

    • Real-time PCR (rtPCR): Often used for its sensitivity and quantitative capabilities. Targets specific genes of the parasite (e.g., 18S rRNA gene for Babesia).[20][21]

    • Nested PCR: Can be used for increased sensitivity in detecting low levels of parasitemia.[22]

  • Confirmation: A negative PCR result on two consecutive tests (e.g., 30 and 60 days post-treatment) is often considered indicative of successful parasite clearance.[23]

Conclusion

The evidence strongly suggests that combination therapies involving Imidocarb dipropionate offer significant advantages over monotherapy for the treatment of tick-borne co-infections. The combination of Imidocarb with doxycycline shows improved clinical response in canine babesiosis and is effective against co-infections with Ehrlichia and Hepatozoon. For challenging Babesia gibsoni infections, a triple combination of clindamycin, diminazene, and imidocarb appears more effective than dual-drug regimens. In vitro studies further support the synergistic or additive effects of Imidocarb when combined with other anti-protozoal agents.

The distinct mechanisms of action of these drugs, targeting different essential pathways in the parasites, provide a strong rationale for their combined use. Future research should focus on optimizing dosage regimens, further elucidating the molecular basis of synergistic interactions, and investigating the potential for drug resistance development. The experimental protocols outlined in this guide can serve as a foundation for designing robust preclinical and clinical trials to further validate and refine these promising combination therapies.

References

Safety Operating Guide

Safe Disposal of Imidocarb Dihydrochloride Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Imidocarb dihydrochloride monohydrate is crucial for maintaining laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical.

Key Physical and Chemical Properties

A summary of the relevant physical and chemical properties of Imidocarb and its formulations is provided below. This information is critical for understanding its handling and disposal requirements.

PropertyData
Physical State Solid (Crystal - Powder)[1]
Color White to Almost White[1]
Melting Point 203°C (decomposes)[1]
pH of Formulations 4.0 - 5.5[2]
Hazard Statements Harmful if swallowed.[1][3] Suspected of damaging the unborn child.[2][4][5] Causes damage to organs.[2][4]

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat or uniform, and safety glasses with side shields or goggles.[2] If there is a risk of generating dust or aerosols, a face shield should also be used.[2]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands and face thoroughly after handling the substance.[1][3]

  • Storage: Keep the container tightly closed and store it in a cool, dark place away from incompatible materials such as oxidizing agents.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1][3]

  • Consult Regulations: Before proceeding, consult your local and regional authorities to ensure compliance with all applicable waste disposal regulations.[1]

  • Waste Collection:

    • For solid waste, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.[1]

    • For liquid waste or solutions, absorb the material with an inert substance and place it into a suitable, sealed container.

  • Engage a Professional Waste Disposal Service: The primary and recommended method for disposal is to engage a licensed waste management company.[1] This ensures that the chemical is handled and disposed of in an environmentally sound and legally compliant manner.

  • Alternative Disposal Method (with caution): In some cases, and only if permitted by regulations, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by trained personnel in a facility designed for such operations.

  • Container Disposal: Empty containers should be treated as hazardous waste and taken to an approved waste handling site for recycling or disposal.[2][6] Do not reuse empty containers.[3]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the further spread of the material.[2][4] For liquid spills, containment can be achieved using barriers.[4]

  • Collect the Spilled Material:

    • For solid spills, carefully sweep or vacuum the material into a sealed container.[1][3]

    • For liquid spills, use an inert absorbent material to clean up the spill and place it in a suitable disposal container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

start Start: Imidocarb Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult Consult Local, State, and Federal Disposal Regulations ppe->consult collect Collect Waste in a Sealed, Labeled Container consult->collect professional_disposal Engage a Licensed Waste Disposal Company collect->professional_disposal incineration_check Is On-site Chemical Incineration Permitted and Available? collect->incineration_check Alternative Path end End: Waste Disposed professional_disposal->end Recommended Path incineration_check->professional_disposal No incinerate Dissolve in Combustible Solvent and Incinerate with Afterburner/Scrubber incineration_check->incinerate Yes incinerate->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Imidocarb dihydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Imidocarb dihydrochloride monohydrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.

Body PartRecommended ProtectionSpecifications and Remarks
Hands Chemical-resistant glovesConsider double gloving. Consult your site's safety staff for guidance on appropriate glove material.[1][2][3]
Eyes/Face Safety glasses with side shields or gogglesIf the work involves dusty conditions, mists, or aerosols, wear appropriate goggles. A faceshield or other full-face protection is necessary if there is a potential for direct contact.[1][3]
Skin and Body Laboratory coat or work uniformAdditional protective garments such as sleevelets, aprons, gauntlets, or disposable suits should be used based on the task to avoid exposed skin.[1][3]
Respiratory Use in a well-ventilated area or under a chemical fume hoodIf ventilation is inadequate, a suitable respirator should be worn.[4][5]

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize risks of exposure and contamination.

1. Preparation and Engineering Controls:

  • Obtain and read all safety precautions before use.[6][7]

  • Ensure adequate ventilation, such as working in a chemical fume hood.[4]

  • Have an eyewash station and safety shower readily accessible.[6][8]

  • Keep the container tightly closed when not in use.[9]

2. Handling the Substance:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust, mist, or vapors.[3][6][7]

  • Do not eat, drink, or smoke when using this product.[6][7][9]

  • Wash hands and skin thoroughly after handling.[6][7][9]

  • Minimize dust generation and accumulation.[8]

3. First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and get medical attention. Never give anything by mouth to an unconscious person.[1][3]

  • If on Skin: Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]

  • If in Eyes: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[1][3]

  • If Inhaled: Remove to fresh air. Get medical attention if you feel unwell.[3]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental protection.

1. Spill Containment and Cleanup:

  • Use personal protective equipment as recommended.[1][7]

  • For small spills, soak up with inert absorbent material.[6]

  • For large spills, prevent further leakage or spillage if safe to do so. Dike the spilled material to prevent spreading.[6][7]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[8]

  • Avoid release to the environment.[1][6][7]

2. Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7][9]

  • Do not dispose of waste into the sewer system.[10]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal prep1 Review SDS and Understand Hazards prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Assemble Required PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh/Measure in Designated Area handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 handle4 Wash Hands and Exposed Skin Thoroughly handle3->handle4 spill Spill Occurs handle3->spill dispose Dispose via Approved Waste Management handle4->dispose End of Procedure contain Contain Spill with Inert Material spill->contain Yes collect Collect Waste in Labeled Container contain->collect collect->dispose decontaminate Decontaminate Work Area dispose->decontaminate

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.